molecular formula C21H18BrNO3 B15606104 (3aS,4R,9bR)-G-1

(3aS,4R,9bR)-G-1

Número de catálogo: B15606104
Peso molecular: 412.3 g/mol
Clave InChI: VHSVKVWHYFBIFJ-LYWAUEGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3aS,4R,9bR)-G-1 is a useful research compound. Its molecular formula is C21H18BrNO3 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H18BrNO3

Peso molecular

412.3 g/mol

Nombre IUPAC

1-[(3aR,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m1/s1

Clave InChI

VHSVKVWHYFBIFJ-LYWAUEGTSA-N

Origen del producto

United States

Foundational & Exploratory

G-1 Compound: A Technical Guide to GPER Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G-1 compound, a non-steroidal agonist renowned for its high selectivity for the G protein-coupled estrogen receptor (GPER), also known as GPR30. We delve into the quantitative data that substantiates its selectivity over classical estrogen receptors (ERα and ERβ), detail the experimental protocols used to ascertain this selectivity, and visualize the key signaling pathways and experimental workflows.

Core Concept: The Selectivity of G-1

G-1 has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of GPER. Its utility is rooted in its ability to activate GPER-mediated signaling pathways with high potency, while exhibiting negligible interaction with ERα and ERβ at concentrations where GPER is robustly activated. This high fidelity is crucial for distinguishing the rapid, non-genomic signaling of GPER from the predominantly genomic pathways activated by classical estrogen receptors.

Data Presentation: Quantitative Analysis of G-1's Selectivity

The following tables summarize the binding affinity and functional activity of G-1 for GPER, ERα, and ERβ, providing a clear quantitative comparison.

Table 1: Binding Affinity of G-1

LigandReceptorBinding Affinity (Kᵢ)
G-1GPER11 nM[1]
G-1ERα>10,000 nM[1]
G-1ERβ>10,000 nM[1]

Table 2: Functional Activity of G-1

LigandReceptorFunctional Activity (EC₅₀/IC₅₀)Assay Type
G-1GPER2 nM (EC₅₀)[1]Calcium Mobilization
G-1GPER0.7 nM (IC₅₀)SKBr3 cell migration inhibition[2]
G-1GPER1.6 nM (IC₅₀)MCF-7 cell migration inhibition
G-1ERαNo activity up to 10 µM
G-1ERβNo activity up to 10 µM

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to G-1 and GPER.

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein Gαs / Gαi/o GPER->G_protein activates Src Src GPER->Src activates PLC Phospholipase C (PLC) GPER->PLC activates AC Adenylyl Cyclase (AC) G_protein->AC regulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription EGFR_transactivation EGFR Transactivation Src->EGFR_transactivation MAPK_ERK MAPK/ERK Pathway EGFR_transactivation->MAPK_ERK IP3 IP₃ PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization

G-1 activated GPER signaling pathways.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing GPER, ERα, or ERβ) start->prepare_membranes incubate Incubate Membranes with Radioligand (e.g., [³H]-estradiol) & varying [G-1] prepare_membranes->incubate filter Rapid Filtration (Separate bound/free radioligand) incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (IC₅₀ & Kᵢ determination) measure->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Logical_Relationship_G1_Selectivity G1 G-1 GPER GPER G1->GPER ER_alpha ERα G1->ER_alpha ER_beta ERβ G1->ER_beta High_Affinity High Affinity Binding (Kᵢ = 11 nM) GPER->High_Affinity Negligible_Binding Negligible Binding (Kᵢ > 10,000 nM) ER_alpha->Negligible_Binding ER_beta->Negligible_Binding Selective_Activation Selective GPER Activation High_Affinity->Selective_Activation Negligible_Binding->Selective_Activation

Logical relationship of G-1's selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization based on specific cell lines and laboratory conditions.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing human GPER, ERα, or ERβ.

  • Radioligand: [³H]-estradiol (specific activity ~40-60 Ci/mmol).

  • Unlabeled G-1 compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • Scintillation counter.

  • Multi-channel pipette and other standard laboratory equipment.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C). Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of unlabeled G-1 at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of unlabeled estradiol (B170435) (e.g., 10 µM).

    • 50 µL of [³H]-estradiol at a final concentration close to its Kₔ (e.g., 1-2 nM).

    • 50 µL of the membrane preparation (20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration.

    • Determine the IC₅₀ value (the concentration of G-1 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

cAMP Functional Assay

Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated cAMP production, a hallmark of Gαs activation.

Materials:

  • Cells expressing GPER (e.g., HEK293 cells stably transfected with GPER).

  • G-1 compound.

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Assay buffer (e.g., HBSS or serum-free medium).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Cell lysis buffer (provided with the kit).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Seeding: Plate GPER-expressing cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Pre-treatment: Aspirate the culture medium and replace it with assay buffer containing IBMX (e.g., 0.5 mM). Incubate for 30 minutes at 37°C.

  • Compound Stimulation: Add varying concentrations of G-1 (typically from 10⁻¹¹ M to 10⁻⁶ M) or forskolin to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement following the instructions of the chosen assay kit. This typically involves a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the amount of cAMP produced against the logarithm of the G-1 concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the ability of G-1 to induce the phosphorylation of ERK1/2, a downstream effector of GPER signaling.

Materials:

  • Cells expressing GPER.

  • G-1 compound.

  • Serum-free cell culture medium.

  • Ice-cold PBS.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and Western blot transfer system.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the serum-starved cells with varying concentrations of G-1 for a predetermined time (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Determine the protein concentration of the supernatant.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.

This comprehensive guide provides a solid foundation for understanding and utilizing the G-1 compound in research. The high selectivity of G-1 for GPER makes it an invaluable tool for dissecting the intricate signaling pathways and physiological functions of this important receptor.

References

G-1: A Technical Guide to the Selective G protein-Coupled Estrogen Receptor (GPER) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of G-1, a non-steroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. G-1 has become an invaluable pharmacological tool for elucidating the rapid, non-genomic signaling pathways mediated by GPER, distinct from the classical nuclear estrogen receptors (ERα and ERβ). This guide covers its binding affinity, functional activity, downstream signaling cascades, and detailed experimental protocols for its characterization.

Quantitative Data: Binding Affinity and Functional Activity

G-1 was identified through virtual and biomolecular screening as a high-affinity, selective agonist for GPER.[1] It exhibits negligible binding and activity at the classical estrogen receptors, ERα and ERβ, at concentrations where it potently activates GPER, making it an ideal tool for isolating GPER-mediated effects.[1][2]

LigandReceptorParameterValueCell Line / SystemReference
G-1 GPERKᵢ (Binding Affinity)11 nM-[1]
G-1 GPEREC₅₀ (Functional Activity)2 nM-[1]
G-1 ERαKᵢ (Binding Affinity)>10,000 nM-[2]
G-1 ERβKᵢ (Binding Affinity)>10,000 nM-[2]
G-1 ERα / ERβFunctional ActivityNo activity up to 10 µM-[1]
G-1 GPERIC₅₀ (Migration Inhibition)0.7 nMSKBr3 breast cancer cells[1]
G-1 GPERIC₅₀ (Migration Inhibition)1.6 nMMCF-7 breast cancer cells[1]

GPER Signaling Pathways Activated by G-1

Upon binding, G-1 activates GPER, initiating several rapid intracellular signaling cascades. These non-genomic pathways are distinct from the slower, transcription-focused mechanisms of classical estrogen receptors.

EGFR Transactivation Pathway

A primary pathway activated by G-1 involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This cascade begins with GPER activating Src, a tyrosine kinase, which in turn leads to the cleavage of matrix metalloproteinases (MMPs).[3] Activated MMPs release heparin-binding EGF (HB-EGF), which then binds to and activates EGFR.[3][4][5] This transactivation subsequently engages downstream pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) cascades, influencing processes like cell proliferation and survival.[3][5][6]

GPER_EGFR_Pathway cluster_0 G1 G-1 GPER GPER G1->GPER Binds Src Src GPER->Src Activates MMP MMPs Src->MMP Activates proHBEGF pro-HB-EGF MMP->proHBEGF Cleaves HBEGF HB-EGF EGFR EGFR HBEGF->EGFR Activates ERK MAPK/ERK Pathway EGFR->ERK PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Proliferation

GPER-mediated EGFR Transactivation Pathway.
Adenylyl Cyclase/cAMP Pathway

G-1 binding to GPER can also stimulate adenylyl cyclase (AC) activity, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][6] Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor, thereby modulating gene expression.[5]

GPER_cAMP_Pathway G1 G-1 GPER GPER G1->GPER Binds AC Adenylyl Cyclase (AC) GPER->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

GPER-mediated cAMP/PKA Signaling Pathway.
Calcium Mobilization

Activation of GPER by G-1 can lead to a rapid increase in intracellular calcium ([Ca²⁺]c).[7][8] This is often mediated through the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃), triggering the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[4][7] This calcium influx can influence a wide range of cellular activities.

GPER_Calcium_Pathway G1 G-1 GPER GPER G1->GPER Binds PLC Phospholipase C (PLC) GPER->PLC Activates IP3 IP₃ PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Acts on Ca2 [Ca²⁺]c Increase ER->Ca2 Releases Ca²⁺ Effects Downstream Cellular Effects Ca2->Effects

GPER-mediated Calcium Mobilization Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding, selectivity, and functional effects of G-1.

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a specific radiolabeled ligand.

  • Materials:

    • Cell membranes or purified receptors (GPER, ERα, ERβ).

    • Radiolabeled ligand (e.g., [³H]-estradiol).

    • G-1 at a range of concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled G-1.

    • Allow the reaction to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-ligand complexes.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value (the concentration of G-1 that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]

Calcium Mobilization Assay
  • Objective: To measure the potency (EC₅₀) of G-1 in stimulating GPER-mediated intracellular calcium mobilization.[2]

  • Materials:

    • Cells expressing GPER.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • G-1 at various concentrations.

    • Fluorescence plate reader with kinetic reading capability.

  • Procedure:

    • Plate cells in a multi-well plate (e.g., 96-well, black-walled) and grow to desired confluency.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess extracellular dye.

    • Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.

    • After establishing a stable baseline, add varying concentrations of G-1 to the wells.

    • Continue to measure the fluorescence intensity over time to capture the peak response.

    • Calculate the change in fluorescence (peak - baseline) for each concentration.

    • Plot the response against the logarithm of the G-1 concentration to determine the EC₅₀ value.

Cell Migration (Transwell) Assay
  • Objective: To assess the effect of G-1 on the migratory capacity of cells.

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size).

    • Multi-well companion plates.

    • Serum-free cell culture medium.

    • Medium containing a chemoattractant (e.g., 10% FBS).

    • G-1 at various concentrations.

    • Cotton swabs, fixing solution (e.g., 4% paraformaldehyde), and staining solution (e.g., Crystal Violet).

  • Procedure:

    • Pre-treat cells with various concentrations of G-1 or vehicle control for a specified period (e.g., 24 hours).

    • Harvest and resuspend the pre-treated cells in serum-free medium.

    • Add medium containing a chemoattractant to the lower chamber of the companion plate.

    • Place the Transwell inserts into the wells.

    • Seed the cell suspension into the upper chamber of the inserts.

    • Incubate the plates for a period sufficient for cell migration (e.g., 12-48 hours) at 37°C.

    • After incubation, remove the inserts and carefully wipe the upper surface with a cotton swab to remove non-migrated cells.

    • Fix the cells that have migrated to the underside of the membrane.

    • Stain the fixed cells with Crystal Violet.

    • Elute the stain and measure absorbance with a plate reader, or count the number of migrated cells in several microscopic fields per insert.

    • Compare the number of migrated cells in G-1 treated groups to the vehicle control.

Transwell_Assay_Workflow start Start: Plate cells treat Treat cells with G-1 or Vehicle Control start->treat harvest Harvest & Resuspend cells in serum-free medium treat->harvest setup Setup Transwell: - Chemoattractant in  lower chamber - Seed cells in  upper chamber harvest->setup incubate Incubate (e.g., 24h at 37°C) setup->incubate remove Remove non-migrated cells from top of membrane incubate->remove fix Fix & Stain migrated cells on bottom of membrane remove->fix quantify Quantify: - Count cells OR - Elute stain & read  absorbance fix->quantify end End: Analyze data quantify->end

Workflow for a typical Transwell Cell Migration Assay.

GPER-Independent and Off-Target Effects

While G-1 is highly selective for GPER at nanomolar concentrations, it is crucial for researchers to be aware of potential off-target effects, particularly when using higher micromolar concentrations.[9] Some studies have reported that G-1 can suppress cell proliferation and viability through mechanisms independent of GPER.[8][10] For example, effects on microtubule structure have been observed at high concentrations.[8] Therefore, attributing an observed effect to GPER requires careful dose-response studies and validation using GPER antagonists (like G15 or G36) or GPER knockdown/knockout models.[8][9][10]

Conclusion

G-1 is a potent and selective agonist of GPER, making it an indispensable pharmacological tool for investigating the receptor's role in health and disease. Its ability to activate rapid, non-genomic signaling cascades, such as EGFR transactivation and cAMP production, without significantly engaging classical estrogen receptors, allows for the precise dissection of GPER-specific functions.[2] The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of G-1's activity and its downstream cellular consequences. A thorough understanding of its pharmacology, including potential off-target effects at high concentrations, is essential for its effective use in research and drug development.

References

The Discovery and Synthesis of (3aS,4R,9bR)-G-1: A Selective GPER Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3aS,4R,9bR)-G-1, a potent and selective agonist of the G protein-coupled estrogen receptor (GPER), has emerged as a critical pharmacological tool for elucidating the non-genomic signaling pathways of estrogen. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of G-1. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its quantitative biological data, and visualizations of its signaling pathways to facilitate further research and drug development efforts.

Introduction

Estrogen's physiological and pathological effects are mediated not only by the classical nuclear estrogen receptors (ERα and ERβ) but also by the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. To dissect the specific roles of GPER-mediated signaling, the development of selective ligands was crucial. This compound was identified through a combination of virtual and biomolecular screening as the first GPER-specific agonist, exhibiting high affinity for GPER without binding to ERα or ERβ.[1][2] Its discovery has enabled significant advancements in understanding the diverse biological functions of GPER in various tissues and diseases, including cancer and neurological disorders.

Discovery and Biological Activity

G-1, with the chemical name 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a non-steroidal compound that selectively binds to and activates GPER.[1][3][4] This selectivity allows for the specific investigation of GPER-mediated signaling cascades.

Binding Affinity and Functional Activity

G-1 is a potent and selective GPER agonist with a binding affinity (Ki) of 11 nM and an effective concentration for 50% response (EC50) of 2 nM.[1] Importantly, it displays no significant activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1]

Cellular Effects

Upon binding to GPER, G-1 initiates a variety of rapid, non-genomic signaling events. These include:

  • Increased Intracellular Calcium: G-1 stimulation leads to a rise in cytosolic Ca2+ levels.[1]

  • Inhibition of Cancer Cell Proliferation and Migration: It has been shown to inhibit the migration of breast cancer cells (SKBr3 and MCF-7) and the proliferation of various cancer cell lines.[1]

  • Cell Cycle Arrest: G-1 can induce cell cycle arrest at the G1 or G2/M phase, depending on the cell type.[4][5]

  • Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells through various mechanisms.[6]

Mechanism of Action

The primary mechanism of action of G-1 is the activation of GPER-dependent signaling pathways. However, some studies have suggested potential "off-target" effects, such as the disruption of microtubule dynamics, which may occur independently of GPER activation.[3]

Data Presentation

Table 1: Quantitative Biological Data for this compound

ParameterValueReceptor/Cell LineReference
Binding Affinity (Ki) 11 nMGPER[1]
Functional Activity (EC50) 2 nMGPER[1]
IC50 (Cell Migration) 0.7 nMSKBr3 cells[1]
IC50 (Cell Migration) 1.6 nMMCF-7 cells[1]
Activity at ERα/ERβ No activity up to 10 µMERα and ERβ[1]

Synthesis of this compound

The synthesis of this compound is achieved through a multicomponent aza-Diels-Alder (Povarov) reaction.[1][3][4]

Reaction Scheme

G1_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-aminoacetophenone 4-Aminoacetophenone G1 This compound 4-aminoacetophenone->G1 cyclopentadiene (B3395910) Cyclopentadiene cyclopentadiene->G1 6-bromopiperonal (B143890) 6-Bromopiperonal 6-bromopiperonal->G1 catalyst TFA or Sc(OTf)3 catalyst->G1 Aza-Diels-Alder (Povarov Reaction)

Caption: Synthesis of this compound via a multicomponent aza-Diels-Alder reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methods described by Bologa et al. (2006) and has been optimized for diastereoselectivity.[1][3]

Materials:

  • 4-Aminoacetophenone

  • Freshly distilled cyclopentadiene

  • 6-Bromopiperonal

  • Trifluoroacetic acid (TFA) or Scandium (III) triflate (Sc(OTf)3)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous acetonitrile, add the catalyst (TFA, 0.9 eq or Sc(OTf)3, 0.1 eq) dropwise at room temperature with stirring.

  • Addition of Reactants: Add freshly distilled cyclopentadiene (4.0 eq) to the mixture, followed by 6-bromopiperonal (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The endo-diastereomer is the desired product.

Key Experimental Protocols for Biological Evaluation

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of G-1 for GPER.

Materials:

  • Cell membranes expressing GPER

  • Radiolabeled ligand (e.g., [3H]-estradiol)

  • Unlabeled G-1 at various concentrations

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using competitive binding analysis software.

Intracellular Calcium Mobilization Assay

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated calcium mobilization.

Materials:

  • Cells expressing GPER

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • G-1 at various concentrations

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of G-1 to the cells.

  • Immediately measure the fluorescence intensity over time using the fluorescence plate reader.

  • Determine the EC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of G-1 on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SKBr3)

  • Complete cell culture medium

  • G-1 at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of G-1 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways

G-1 activates several downstream signaling pathways through GPER.

GPER-Mediated EGFR Transactivation

GPER_EGFR_Transactivation G1 G-1 GPER GPER G1->GPER G_protein Gβγ GPER->G_protein Src Src G_protein->Src MMP MMP Src->MMP activates proHB_EGF pro-HB-EGF MMP->proHB_EGF cleaves HB_EGF HB-EGF proHB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR binds Downstream Downstream Signaling (e.g., ERK activation) EGFR->Downstream activates

Caption: GPER-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).

GPER/YAP/p73-Mediated Apoptosis Pathway

GPER_YAP_Apoptosis G1 G-1 GPER GPER G1->GPER LATS1_2 LATS1/2 GPER->LATS1_2 inhibits interaction with YAP YAP_p YAP (phosphorylated) LATS1_2->YAP_p phosphorylates YAP YAP (dephosphorylated) YAP_p->YAP dephosphorylation p73 p73 YAP->p73 binds Bax Bax p73->Bax increases expression Apoptosis Apoptosis Bax->Apoptosis induces

References

The G-1 Enigma: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate further investigation and therapeutic development.

Executive Summary

G-1 has emerged as a critical tool for elucidating the physiological and pathophysiological roles of GPER, distinct from the classical nuclear estrogen receptors. Its high affinity and selectivity for GPER have enabled detailed studies of its pharmacodynamic effects, which range from anti-proliferative and pro-apoptotic actions in various cancer models to neuroprotective and metabolic benefits. This guide synthesizes the available data on G-1's binding affinities, in vitro and in vivo activities, and the intricate signaling cascades it initiates. While extensive pharmacodynamic data exists, a notable gap remains in the public domain regarding the detailed pharmacokinetic profile of G-1, including its half-life, bioavailability, and metabolic fate.

Pharmacodynamics of G-1: Quantitative Insights

G-1's interaction with GPER has been characterized by several key quantitative parameters, highlighting its potency and selectivity. The following table summarizes the reported binding affinity (Ki), effective concentration (EC50), and inhibitory concentration (IC50) values from various studies.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 11 nM-[1]
Effective Concentration (EC50) 2 nM-[1]
IC50 (Inhibition of Cell Migration) 0.7 nMSKBr3 breast cancer cells[1]
1.6 nMMCF-7 breast cancer cells[1]
IC50 (Inhibition of Cell Viability) 1.06 µMOV90 ovarian cancer cells[2]
2.58 µMFT190 fallopian tube cells[2]
6.97 µMOVCAR420 ovarian cancer cells[2]

Pharmacodynamic Effects: A Spectrum of Activity

The activation of GPER by G-1 elicits a wide range of cellular responses, demonstrating its potential therapeutic utility across different disease models. The table below outlines the observed in vitro and in vivo effects of G-1.

Model TypeModelObserved Effects of G-1Reference(s)
In Vitro Breast Cancer Cells (MDA-MB-231, SKBr3, MCF-7)Suppresses proliferation, induces apoptosis and cell cycle arrest, inhibits migration.[1][3][1][3]
Ovarian Cancer Cells (OV90, OVCAR420)Attenuates cell viability and migration.[4][4]
Cervical Cancer Cells (SiHa)Exerts antitumor effects by activating apoptotic pathways and modulating migration and invasion.[5][5]
Neuronal CellsInhibits glutamate-induced autophagy and neuronal loss.[1][1]
Leukemia Cell Lines (T-ALL)Induces cytotoxicity and cytostatic effects, disrupts microtubule structure.[6][6]
In Vivo Mouse EAE Model of Multiple SclerosisDisplays therapeutic effects.[1][1]
Mouse Models of Obesity and DiabetesReduces body weight, improves glucose homeostasis, increases energy expenditure, and reduces inflammatory markers.[7][7]
Ovariectomized MiceDoes not influence tibia and femur growth.[8][8]
Mouse Xenograft Model of Breast CancerUpregulates HIF1α-dependent vascular endothelial growth factor expression, leading to angiogenesis and breast cancer progression.[9][9]
Human Granulosa Cell Tumor CellsSuppresses proliferation and induces apoptosis by blocking microtubule assembly.[10][10]

G-1 Signaling Pathways

Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events. These pathways are complex and can be cell-type specific, leading to the diverse range of observed pharmacodynamic effects. The primary signaling pathways activated by G-1 are depicted below.

G1_Signaling_Pathways G1 G-1 GPER GPER G1->GPER Binds to G_alpha GPER->G_alpha G_beta_gamma Gβγ GPER->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates Src Src G_beta_gamma->Src Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Migration, etc.) CREB->Cellular_Responses IP3 IP3 PLC->IP3 Ca_mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_mobilization Ca_mobilization->Cellular_Responses MMPs MMPs Src->MMPs Activates HB_EGF pro-HB-EGF MMPs->HB_EGF Cleaves EGF EGF HB_EGF->EGF Releases EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K Transactivates MAPK_pathway MAPK Pathway (Raf/MEK/ERK) EGFR->MAPK_pathway Akt Akt PI3K->Akt Akt->Cellular_Responses ERK ERK1/2 MAPK_pathway->ERK ERK->Cellular_Responses

G-1 activated GPER signaling pathways.

Experimental Protocols: Methodological Overview

The characterization of G-1's pharmacodynamics has relied on a variety of established experimental protocols. While detailed, step-by-step procedures are proprietary to the conducting laboratories, the general methodologies are summarized below.

Experimental_Workflows cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay Competitive Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., Calcium Mobilization, cAMP Production) (Determine EC50) Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, Cell Counting) (Determine IC50) Migration_Invasion Migration/Invasion Assays (e.g., Wound Healing, Transwell) Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, DNA Fragmentation) Western_Blot Western Blot (Analyze signaling protein activation) Disease_Model Disease Model Induction (e.g., EAE, Diet-Induced Obesity) G1_Administration G-1 Administration (e.g., Systemic Delivery) Disease_Model->G1_Administration Outcome_Measurement Measurement of Outcomes (e.g., Tumor Growth, Metabolic Parameters, Behavioral Tests) G1_Administration->Outcome_Measurement Tissue_Analysis Ex Vivo Tissue Analysis (e.g., Histology, Biomarker Expression) Outcome_Measurement->Tissue_Analysis

References

G-1 Compound: A Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-1 (1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogen signaling from intracellular locations like the endoplasmic reticulum.[2] G-1's high affinity for GPER and negligible cross-reactivity with ERα and ERβ make it an invaluable tool for dissecting the specific physiological and pathological roles of GPER signaling.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of the G-1 compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals.

In Vitro Effects of G-1

In vitro studies have been instrumental in elucidating the cellular mechanisms of G-1 action across a variety of cell types. G-1's activation of GPER initiates a cascade of downstream signaling events, influencing processes such as cell proliferation, apoptosis, migration, and ion mobilization.[3]

Quantitative In Vitro Data

The following table summarizes key quantitative parameters of G-1's activity in various in vitro models.

ParameterValueCell Line/SystemNotesReference
Binding Affinity (Ki) ~11 nMGPERG-1 exhibits high affinity for GPER.[1][4][1][4]
EC50 (Calcium Mobilization) ~2 nMGPER-expressing cellsDemonstrates potent activation of GPER-mediated calcium signaling.[2][5][2][5]
IC50 (Cell Migration) 0.7 nMSKBr3 breast cancer cellsG-1 inhibits chemoattractant-induced cell migration.[6][6]
IC50 (Cell Migration) 1.6 nMMCF-7 breast cancer cellsInhibition of migration is a key anti-cancer effect.[6][6]
IC50 (Cell Proliferation) >10 µMClassical Estrogen Receptors (ERα/ERβ)G-1 shows high selectivity for GPER over classical ERs.[7][8][7][8]
Antimicrobial Activity (MIC50) 2-16 µg/mLVarious bacteria and fungiG-1 also exhibits broad-spectrum antimicrobial properties.[9][9]
Antiproliferative Effect (IC50) 32.45 µMMCF-10A non-cancerous breast cellsG-1 can inhibit the proliferation of non-cancerous cells.[10][10]
Antiproliferative Effect (IC50) 68.5 µMMCF-7 breast cancer cellsThe antiproliferative effect is observed in cancer cell lines.[10][10]
GPER Signaling Pathway Activated by G-1

Upon binding to GPER, G-1 triggers a cascade of intracellular signaling events. A key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by the Gβγ subunits of the G protein, which activate Src kinase. Activated Src then leads to the release of heparin-binding EGF-like growth factor (HB-EGF) through matrix metalloproteinase (MMP) activity, which in turn activates EGFR and its downstream pathways, such as the MAPK/ERK and PI3K pathways.[1][11]

GPER_Signaling G1 G-1 GPER GPER G1->GPER Binds G_protein G Protein (αβγ) GPER->G_protein Activates Ca_Mobilization Calcium Mobilization GPER->Ca_Mobilization Induces G_betagamma Gβγ G_protein->G_betagamma Dissociates Src Src G_betagamma->Src Activates MMP MMP Src->MMP Activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK EGFR->MAPK_ERK Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) PI3K->Cellular_Responses MAPK_ERK->Cellular_Responses

G-1 activated GPER signaling pathway.
Experimental Protocols: In Vitro Assays

1. Cell Viability and Proliferation Assay (Resazurin-based):

  • Objective: To determine the effect of G-1 on cell viability and proliferation.

  • Procedure:

    • Seed 1 x 10^5 cells per well in a 96-well plate in 180 µL of RPMI medium.[12]

    • If applicable, pre-treat cells with a GPER antagonist like G-36 (10 µM) for 30 minutes.[12]

    • Add G-1 at various concentrations (e.g., 0.05–10 µM) or vehicle (DMSO) to the wells.[12]

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[12]

    • Add 20 µL of resazurin (B115843) buffer to each well and incubate for 4 hours at 37°C.[12]

    • Measure the fluorescence or absorbance at the appropriate wavelength to determine cell viability.

2. Intracellular Calcium Mobilization Assay:

  • Objective: To measure the G-1-induced increase in intracellular calcium concentration.

  • Procedure:

    • Load cells (e.g., SKBr3) with a calcium indicator dye (e.g., Indo-1 AM or Fluo-4).[3][13]

    • Wash the cells to remove excess dye.

    • Add vehicle or a GPER antagonist (e.g., G15) as a control.[13]

    • Stimulate the cells with G-1 (e.g., 200 nM) or another agonist like ATP as a positive control.[13]

    • Measure the change in fluorescence over time using a fluorometer or fluorescence microscope to quantify the intracellular calcium concentration.[3][13]

3. Cell Cycle Analysis (Flow Cytometry):

  • Objective: To assess the effect of G-1 on cell cycle progression.

  • Procedure:

    • Treat cells with G-1 for a specified duration (e.g., 24 hours).[14]

    • Harvest and fix the cells in ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[15]

In Vivo Effects of G-1

In vivo studies have revealed the multifaceted effects of G-1 in various animal models, highlighting its therapeutic potential in oncology, cardiovascular diseases, metabolic disorders, and neuroprotection.

Quantitative In Vivo Data

The following table summarizes key quantitative parameters of G-1's activity in various in vivo models.

ParameterValue/EffectAnimal ModelDisease/ConditionReference
Dosage (Cardioprotection) 100 µg/kg/daySpontaneously Hypertensive RatsEstrogen-deficiency induced diastolic dysfunction[16]
Dosage (Anti-obesity) Not specifiedOvariectomized and diet-induced obese miceObesity and diabetes[17][18]
Dosage (Neuroprotection) Not specifiedExperimental Autoimmune Encephalomyelitis (EAE) miceMultiple Sclerosis[7][8]
Tumor Growth Inhibition Significant reduction in tumor volumeAdrenocortical carcinoma xenograft miceAdrenocortical Carcinoma[14]
Metabolic Effects Increased energy expenditure, reduced body fat, improved glucose homeostasisOvariectomized female micePost-menopausal obesity[17][18]
Cardiovascular Effects Reduced cardiac fibrosis, improved contractilityOvariectomized female Sprague-Dawley ratsHeart failure[2][6]
Immunomodulatory Effects Normalized splenic CD4+ T lymphocyte proliferation and cytokine productionRats after experimental hemorrhagic shockImmune suppression post-trauma[6]
In Vivo Experimental Workflow: Cardioprotective Effects

The following diagram illustrates a typical workflow for evaluating the cardioprotective effects of G-1 in a rat model of heart failure.

InVivo_Workflow Animal_Model Animal Model (e.g., Female Sprague-Dawley Rats) Ovariectomy Bilateral Ovariectomy (to induce estrogen deficiency) Animal_Model->Ovariectomy Heart_Failure Induction of Heart Failure Ovariectomy->Heart_Failure G1_Admin Chronic G-1 Administration (e.g., Intraperitoneal Injections) Heart_Failure->G1_Admin Monitoring Physiological Monitoring (Echocardiography, Blood Pressure) G1_Admin->Monitoring Tissue_Collection Tissue and Blood Collection Monitoring->Tissue_Collection Analysis Analysis - Cardiac Histopathology - Biomarker Quantification (BNP) - Gene Expression (β-adrenergic receptors) Tissue_Collection->Analysis InVitro_to_InVivo cluster_invitro In Vitro cluster_invivo In Vivo G1_GPER G-1 binds to GPER Signaling Activation of downstream signaling (e.g., PI3K, ERK) G1_GPER->Signaling Cellular_Effect Modulation of cellular processes (e.g., increased energy expenditure in brown fat cells) Signaling->Cellular_Effect Physiological_Change Systemic Physiological Changes (e.g., Increased overall energy expenditure) Cellular_Effect->Physiological_Change Translation Therapeutic_Outcome Therapeutic Outcome (e.g., Reduced body weight, improved glucose homeostasis) Physiological_Change->Therapeutic_Outcome

References

The G-1 Compound: An In-depth Technical Guide on its Effects on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic, non-steroidal compound G-1 has emerged as a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), previously known as GPR30. This receptor represents a distinct entity from the classical nuclear estrogen receptors (ERα and ERβ), mediating rapid, non-genomic cellular effects in response to estrogens. In the central nervous system, GPER is widely expressed in various brain regions, and its activation by G-1 has been shown to elicit a plethora of effects on neuronal activity, ranging from neuroprotection and modulation of synaptic plasticity to regulation of neuronal firing and neurite outgrowth. This technical guide provides a comprehensive overview of the core effects of the G-1 compound on neuronal activity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data on the effects of the G-1 compound on various neuronal parameters as reported in the scientific literature.

ParameterEffect of G-1Concentration/DoseCell/Animal ModelCitation
Binding Affinity (Kd) Binds to GPER~11 nMNot specified[1]
Neurite Outgrowth IncreasedNot specifiedRat E18 hippocampal neurons[2]
Neuronal Firing Activity Significantly increasedNot specifiedRat E18 hippocampal and cortical neurons[2]
Intracellular Ca2+ Increased oscillationsNot specifiedRat E18 hippocampal neurons[2]
cAMP Levels Dose-dependent increaseNot specifiedNeurons[3]
BDNF Release Rapidly stimulated (within 1 hour)Not specifiedCultured neurons[4]
Arc Protein Translation Transiently stimulatedNot specifiedHippocampal field CA3[4]
GluA1-containing AMPA Receptor Internalization InducedNot specifiedHippocampal field CA3[4]

Key Signaling Pathways

Activation of GPER by the G-1 compound triggers a cascade of intracellular signaling events that underpin its diverse effects on neuronal function. The primary pathways implicated include the activation of adenylyl cyclase leading to increased cyclic AMP (cAMP) levels, and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the phosphoinositide 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways.[3][5] These pathways are crucial for promoting neuronal survival, synaptic plasticity, and other vital neuronal functions.[6][7]

G1_Signaling_Pathway cluster_cAMP cAMP Pathway cluster_EGFR EGFR Transactivation Pathway cluster_PLC PLC Pathway G1 G-1 Compound GPER GPER G1->GPER Binds G_alpha_s Gαs GPER->G_alpha_s Activates G_beta_gamma Gβγ GPER->G_beta_gamma Activates PLC Phospholipase C (PLC) GPER->PLC Activates (cell-type specific) AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF, Bcl-2) CREB->Gene_Expression Regulates SRC SRC G_beta_gamma->SRC Recruits MMPs MMPs SRC->MMPs Activates pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF Cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF Releases EGFR EGFR HB_EGF->EGFR Activates PI3K PI3K EGFR->PI3K Activates ERK ERK1/2 EGFR->ERK Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes ERK->Neuronal_Survival Promotes Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity Modulates IP3 IP3 PLC->IP3 Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Neurite_Outgrowth_Workflow Start Start: Primary Neuron Culture Treatment Treat with G-1 or Vehicle Start->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Fixation Fix and Immunostain (e.g., β-III tubulin) Incubation->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Analysis Image Analysis: Quantify Neurite Length & Branching Imaging->Analysis End End: Compare G-1 vs. Vehicle Analysis->End G1_Neuroprotection G1 G-1 Compound GPER GPER G1->GPER Activates PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt Activates ERK ERK Pathway GPER->ERK Activates Anti_Apoptotic ↑ Anti-apoptotic proteins (e.g., Bcl-2) PI3K_Akt->Anti_Apoptotic Pro_Apoptotic ↓ Pro-apoptotic pathways PI3K_Akt->Pro_Apoptotic ERK->Anti_Apoptotic ERK->Pro_Apoptotic Neuronal_Survival Neuronal Survival Anti_Apoptotic->Neuronal_Survival Promotes Pro_Apoptotic->Neuronal_Survival Inhibits Inhibition of Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection

References

The Cardiovascular Effects of GPER Activation by G-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of the cardiovascular effects of estrogen.[1][2][3] Its activation offers a promising therapeutic avenue for cardiovascular diseases, distinct from the classical nuclear estrogen receptors ERα and ERβ.[2][3] G-1, a selective GPER agonist, has been instrumental in elucidating the receptor's role in cardiovascular physiology and pathology.[4][5] This technical guide provides an in-depth overview of the cardiovascular effects of GPER activation by G-1, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Cardiovascular Effects of GPER Activation by G-1

Activation of GPER by G-1 elicits a range of beneficial cardiovascular effects, including vasodilation, blood pressure reduction, cardioprotection, and the attenuation of pathological remodeling.

Vasodilation and Blood Pressure Reduction

G-1 induces potent vasodilation in various vascular beds, contributing to a reduction in blood pressure.[1][6][7] Intravenous infusion of G-1 in normotensive rats leads to an acute, dose-dependent decrease in mean arterial blood pressure.[7] This vasodilatory effect is observed in both rodent and human arteries.[1][6] The mechanisms underlying G-1-induced vasodilation are multifaceted and involve both endothelium-dependent and -independent pathways.[2] Endothelium-dependent vasodilation is mediated by the production of nitric oxide (NO), while endothelium-independent effects involve the modulation of vascular smooth muscle cell (VSMC) signaling pathways.[2][8]

Cardioprotection

GPER activation by G-1 confers significant cardioprotection against ischemia-reperfusion (I/R) injury.[9][10] In isolated rat hearts, G-1 administration prior to ischemia reduces infarct size and improves post-ischemic functional recovery.[9][10] This protective effect is observed in both male and female hearts and is mediated through the activation of pro-survival signaling cascades.[9][10] Furthermore, GPER activation has been shown to inhibit cardiomyocyte apoptosis and reduce oxidative stress in the context of I/R injury.[11]

Anti-proliferative and Anti-hypertrophic Effects

G-1 exerts anti-proliferative effects on vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis.[1][6] By inhibiting VSMC proliferation, GPER activation may help to maintain vascular homeostasis.[3] In cardiomyocytes, G-1 has been shown to block endothelin-1-induced hypertrophy, suggesting a role for GPER in preventing pathological cardiac remodeling.[12]

Quantitative Data on the Cardiovascular Effects of G-1

The following tables summarize the quantitative data from various studies on the effects of G-1 on cardiovascular parameters.

Table 1: Effects of G-1 on Blood Pressure

Animal ModelG-1 Dose/ConcentrationRoute of AdministrationEffect on Blood PressureReference
Normotensive Sprague-Dawley rats41.2 ng/kg to 20.6 µg/kgIntravenousDose-dependent reduction of 2.6% to 13.5% in mean arterial pressure[7]
Ovariectomized mRen2.Lewis ratsNot specifiedChronicLowers blood pressure[4][13]
Normotensive ratsNot specifiedInfusionAcutely lowers blood pressure[1]

Table 2: Vasodilatory Effects of G-1

Artery TypeSpeciesG-1 ConcentrationMethodVasodilatory EffectReference
Mesenteric resistance arteriesRat1 µmol/LPressurized myographyAcute dilation[7]
Internal mammary arteriesHumanNot specifiedNot specifiedPotent relaxation, stronger than 17β-estradiol[7]
Carotid arteriesMouse3 µmol/LWire myography44±5% reduction in vascular tone[7]
Coronary arteriesPorcineNot specifiedNot specifiedAcute relaxation[14]
Mesenteric arteriesRat1-10 µMNot specifiedRelaxation of agonist-induced force[15]

Table 3: Cardioprotective Effects of G-1

Experimental ModelG-1 ConcentrationOutcome MeasureEffectReference
Isolated rat hearts (I/R)110 nMInfarct sizeReduced to 18.8 ± 2.7% from 32.4 ± 2.1% in control[9][10]
Isolated rat hearts (I/R)110 nMPost-ischemic contractile functionImproved to 43.8 ± 4.3% from 26.9 ± 2.1% of pre-ischemic rate pressure product[9][10]
H9C2 cells (I/R)Not specifiedApoptosisInhibited[11]

Table 4: Anti-proliferative Effects of G-1

Cell TypeSpeciesG-1 ConcentrationEffectReference
Vascular smooth muscle cellsHuman1000 nmol/L60-80% reduction in serum-stimulated proliferation[7]
Coronary artery smooth muscle cellsHuman and PorcineNot specifiedInhibition of serum-induced cell growth[14]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Isolated Perfused Heart (Langendorff) Model for Ischemia-Reperfusion Injury
  • Animal Model: Male and female Sprague-Dawley rats (200-350 g) are commonly used.[10]

  • Heart Isolation: Animals are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant pressure.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: Hearts are allowed to stabilize for a period of time.

    • G-1 Treatment: G-1 (e.g., 110 nM) is administered for 10 minutes before the induction of ischemia.[10]

    • Global Ischemia: Perfusion is stopped for a defined period (e.g., 20 minutes).[10]

    • Reperfusion: Perfusion is restored for a longer period (e.g., 120 minutes).[10]

  • Assessment of Cardioprotection:

    • Functional Recovery: Left ventricular developed pressure (LVDP) and heart rate are monitored throughout the experiment to calculate the rate-pressure product.[9]

    • Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.[9]

Vascular Reactivity Studies (Wire Myography)
  • Vessel Isolation: Arteries (e.g., carotid, mesenteric) are carefully dissected and cut into small rings.

  • Mounting: The arterial rings are mounted on a wire myograph in an organ bath filled with physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Pre-constriction: After an equilibration period, the rings are pre-constricted with a vasoconstrictor agent (e.g., prostaglandin (B15479496) F2α) to induce a stable contraction.[7]

  • G-1 Administration: Cumulative concentrations of G-1 are added to the organ bath to assess its vasodilatory effects.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-constriction tone.

Cell Proliferation Assay
  • Cell Culture: Human vascular smooth muscle cells are cultured in appropriate media.

  • Serum Starvation: Cells are synchronized by serum starvation for 24 hours.

  • Treatment: Cells are then stimulated with serum in the presence or absence of G-1 at various concentrations.

  • Proliferation Assessment: Cell proliferation can be measured using various methods, such as:

    • BrdU incorporation assay: Measures DNA synthesis.

    • MTT assay: Measures metabolic activity.

    • Direct cell counting.

Signaling Pathways

The cardiovascular effects of GPER activation by G-1 are mediated by complex intracellular signaling cascades.

GPER-Mediated Vasodilation Signaling

Activation of GPER in endothelial cells stimulates the production of nitric oxide (NO) through the PI3K/Akt/eNOS pathway. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylyl cyclase, leading to an increase in cGMP and subsequent vasorelaxation. In vascular smooth muscle cells, GPER activation can also lead to vasorelaxation through cAMP-dependent pathways.[8]

GPER_Vasodilation cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell G1_EC G-1 GPER_EC GPER G1_EC->GPER_EC PI3K PI3K GPER_EC->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO sGC sGC NO->sGC G1_VSMC G-1 GPER_VSMC GPER G1_VSMC->GPER_VSMC AC Adenylyl Cyclase GPER_VSMC->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation_cAMP Vasorelaxation PKA->Relaxation_cAMP cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Relaxation_cGMP Vasorelaxation PKG->Relaxation_cGMP

Caption: GPER-mediated vasodilation pathways.

GPER-Mediated Cardioprotective Signaling

In cardiomyocytes, GPER activation by G-1 triggers pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways.[9] Activation of these kinases leads to the phosphorylation of downstream targets that inhibit apoptosis and promote cell survival, thereby protecting the heart from ischemia-reperfusion injury.

GPER_Cardioprotection G1 G-1 GPER GPER G1->GPER PI3K PI3K GPER->PI3K ERK ERK1/2 GPER->ERK Akt Akt PI3K->Akt AntiApoptosis Inhibition of Apoptosis Akt->AntiApoptosis CellSurvival Promotion of Cell Survival ERK->CellSurvival Cardioprotection Cardioprotection AntiApoptosis->Cardioprotection CellSurvival->Cardioprotection

Caption: GPER-mediated cardioprotective signaling.

Experimental Workflow for Investigating GPER Signaling

GPER_Signaling_Workflow start Cardiovascular Cells (e.g., Cardiomyocytes, VSMCs) treatment Treatment with G-1 (± inhibitors, e.g., Wortmannin) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis lysis->western_blot detection Detection of Phosphorylated and Total Proteins (e.g., p-Akt, Akt, p-ERK, ERK) western_blot->detection analysis Quantification and Data Analysis detection->analysis

References

A Technical Guide to Non-Genomic Estrogen Signaling via the G Protein-Coupled Estrogen Receptor (GPER/GPR30)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Estrogen's biological effects extend beyond classical nuclear receptor-mediated gene transcription. A significant portion of its activity is channeled through rapid, non-genomic signaling pathways initiated at the cell membrane or within intracellular compartments. The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a key mediator of these rapid effects.[1][2][3] This receptor, a seven-transmembrane protein, is activated by estrogens and a variety of synthetic ligands, including the selective agonist G-1.[4] Upon activation, GPER initiates a complex network of intracellular signaling cascades, including the transactivation of the epidermal growth factor receptor (EGFR), modulation of cyclic AMP (cAMP) levels, and mobilization of intracellular calcium.[1][5][6][7] These pathways influence a wide array of physiological and pathological processes, from cardiovascular homeostasis and metabolic regulation to the progression of various cancers.[1][6][8][9] This technical guide provides an in-depth overview of GPER signaling, focusing on its molecular pharmacology, core downstream pathways, and the experimental methodologies used to investigate its function, tailored for researchers and drug development professionals.

Introduction to GPER and Non-Genomic Signaling

For decades, the primary model of estrogen action involved the nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors to regulate gene expression over hours or days (genomic signaling).[10][11] However, it became evident that estrogens could also elicit cellular responses within seconds to minutes, a timeframe too short to be explained by transcriptional regulation.[2][3] These rapid, non-genomic actions are mediated by membrane-associated estrogen receptors, including a subpopulation of classical ERs and the distinct G protein-coupled estrogen receptor (GPER).[10][11][12]

GPER was initially cloned as an orphan GPCR and later identified as a functional, high-affinity estrogen receptor.[2][3][6][7] It is encoded by the GPER gene on human chromosome 7 and is predominantly localized to intracellular membranes, particularly the endoplasmic reticulum, though it is also found at the plasma membrane.[2][8][13][14] The development of selective pharmacological tools, most notably the non-steroidal agonist G-1 and the antagonist G-15, has been instrumental in dissecting the specific functions of GPER from those of the classical ERs.[4][15] G-1 binds with high affinity to GPER but not to ERα or ERβ, making it an invaluable tool for studying GPER-specific signaling pathways.[4]

Molecular Pharmacology of GPER

GPER's function is dictated by its interaction with a diverse array of ligands, including endogenous estrogens, synthetic compounds, and environmental estrogens.

Ligand Binding and Selectivity

GPER binds 17β-estradiol with high affinity, mediating its rapid signaling effects.[2] It also binds other endogenous estrogens, such as estriol, which can act as a GPER antagonist.[16] The receptor's pharmacology is complex, as it is also activated by selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and selective estrogen receptor downregulators (SERDs) like fulvestrant (B1683766) (ICI 182,780), which are antagonists at classical ERs.[1][9][15] This cross-reactivity has significant implications for endocrine therapies, particularly in cancer.

The discovery of the G-1 agonist and the G-15 and G-36 antagonists provided the first tools to specifically probe GPER function.[17][18] These compounds share a similar chemical scaffold but have different substitutions that confer agonist versus antagonist activity.[16]

Quantitative Ligand Binding and Functional Data

The affinity of various compounds for GPER and their functional potency are critical parameters for research and drug development. The data below are compiled from various studies, primarily using competitive ligand-binding assays and functional cellular assays.

CompoundTypeReceptor TargetBinding Affinity (Kd or Ki)Functional Potency (EC50 / IC50)Reference
G-1 Selective AgonistGPER~11 nM~3-6 nM (Inhibitory)[4][16][17][19]
G-15 Selective AntagonistGPER~20 nMKi = ~200 nM[16][18]
G-36 Selective AntagonistGPERHigh AffinityBlocks GPER signaling[18]
17β-Estradiol (E2) Endogenous AgonistERα, ERβ, GPERLow NanomolarVaries by assay[18]
Tamoxifen SERM / GPER AgonistERα, ERβ, GPERVariesAgonist at GPER[1][15]
Fulvestrant (ICI 182,780) SERD / GPER AgonistERα, ERβ, GPERVariesAgonist at GPER[1][15]
Estriol (E3) Endogenous / GPER AntagonistERα, ERβ, GPERLow Affinity (>1 µM)Weak Antagonist[5][16]
Bisphenol A (BPA) XenoestrogenERα, ERβ, GPERHigher affinity for GPER than ERsActivates GPER at low nM[5][15]

Core GPER Signaling Pathways

Activation of GPER by an agonist like G-1 initiates multiple, often interconnected, downstream signaling cascades. These pathways are considered non-genomic due to their rapid onset, though they ultimately lead to genomic effects by modulating the activity of transcription factors.[5][9]

G-Protein Coupling and EGFR Transactivation

A central mechanism in GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][20] This process is initiated by the dissociation of heterotrimeric G proteins, primarily involving Gβγ subunits.[5]

  • Gβγ-Src Activation : The liberated Gβγ complex activates Src, a non-receptor tyrosine kinase.[5][7]

  • MMP Activation : Activated Src stimulates matrix metalloproteinases (MMPs).[1][7][8]

  • HB-EGF Cleavage : MMPs cleave membrane-anchored pro-heparin-binding EGF-like growth factor (pro-HB-EGF), releasing soluble HB-EGF.[1][7][8]

  • EGFR Activation : Soluble HB-EGF binds to and activates EGFR, leading to its dimerization and autophosphorylation.[5][7][21]

This EGFR transactivation serves as a crucial node, linking GPER to two major downstream pathways: PI3K/Akt and MAPK/ERK.[5][6][21]

GPER_EGFR_Transactivation cluster_membrane Cell Membrane cluster_cytosol Cytosol G1 G-1 / Estrogen GPER GPER G1->GPER G_protein Gαβγ GPER->G_protein Activation Gbg Gβγ G_protein->Gbg Dissociation proHBEGF pro-HB-EGF HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras/Raf EGFR->Ras MMP MMP MMP->proHBEGF Cleavage Src Src Src->MMP Akt Akt PI3K->Akt Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) Akt->Nucleus MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Gbg->Src HBEGF->EGFR Transactivation

GPER-mediated transactivation of EGFR and downstream pathways.
Downstream Kinase Cascades: PI3K/Akt and MAPK/ERK

Following EGFR transactivation, two major pro-survival and pro-proliferative pathways are activated:

  • PI3K/Akt Pathway : EGFR activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[1][6][7] Activated Akt phosphorylates a multitude of substrates to promote cell survival, growth, and proliferation.[6][22]

  • MAPK/ERK Pathway : Activated EGFR also engages the Ras/Raf/MEK/ERK signaling module.[6][7] This cascade culminates in the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which then translocate to the nucleus to phosphorylate transcription factors (e.g., Elk-1, c-Fos) and regulate gene expression related to cell proliferation and differentiation.[9][20]

Adenylyl Cyclase / cAMP Pathway

Independent of EGFR transactivation, GPER can couple to the stimulatory G protein alpha subunit, Gαs.[5][6][15] This leads to the direct activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][7][8] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA).[5][7] PKA, in turn, phosphorylates various cellular proteins, including the transcription factor cAMP Response Element-Binding protein (CREB), to modulate gene expression.[5][9]

GPER_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol G1 G-1 / Estrogen GPER GPER G1->GPER Gas Gαs GPER->Gas Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes Gas->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (in Nucleus) PKA->CREB Phosphorylates

GPER-mediated activation of the Adenylyl Cyclase/cAMP pathway.
Intracellular Calcium Mobilization

GPER activation has also been shown to cause a rapid increase in intracellular calcium ([Ca2+]i).[1][2][23] This can occur through the release of Ca2+ from intracellular stores like the endoplasmic reticulum and/or influx from the extracellular space.[23] This calcium signal can then influence a wide range of cellular processes by activating calcium-dependent enzymes such as certain isoforms of Protein Kinase C (PKC) and calmodulin.[1][24]

Physiological and Pathophysiological Roles of GPER

GPER signaling is implicated in the function of nearly every physiological system and plays a complex, often context-dependent, role in disease.[1][15]

  • Cardiovascular System : GPER plays a protective role in the cardiovascular system.[6] Its activation is involved in the regulation of vascular tone, blood pressure reduction, and protection against myocardial injury.[3][6]

  • Metabolic Regulation : GPER activation by G-1 has been shown to improve glucose homeostasis and reduce body weight in preclinical models of obesity and diabetes, highlighting its potential as a therapeutic target for metabolic diseases.[6]

  • Nervous System : In the brain, GPER is involved in neuroprotection, learning, and memory.[25][26] Its signaling can protect neurons from damage and may play a role in mitigating the progression of neurodegenerative diseases.[25][26]

  • Cancer : The role of GPER in cancer is highly complex and context-dependent.

    • Pro-tumorigenic effects : In some cancers, such as ER-negative breast cancer, endometrial, and ovarian cancer, high GPER expression correlates with poor outcomes.[5][9] GPER activation can promote proliferation, migration, and invasion.[8][27] Furthermore, because GPER is activated by tamoxifen, it has been implicated in the development of endocrine resistance in ER-positive breast cancer.[9][27]

    • Anti-tumorigenic effects : Conversely, in other cancer types like melanoma, pancreatic, and certain prostate cancers, GPER activation by G-1 can inhibit proliferation and induce apoptosis.[5][28] In cervical cancer, high GPER expression has been associated with improved survival.[29]

Key Experimental Protocols

Investigating GPER signaling requires a suite of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Experimental_Workflow cluster_assays 5. Downstream Assays Culture 1. Cell Culture (e.g., SKBR3, MCF-7, or transfected HEK293 cells) Starve 2. Serum Starvation (To reduce basal kinase activity) Culture->Starve Treat 3. Ligand Treatment - Agonist (G-1, E2) - Antagonist (G-15) pre-treatment - Vehicle Control (DMSO) Starve->Treat Harvest 4. Cell Lysis or Assay Prep (Time-course dependent) Treat->Harvest Western Western Blot (p-ERK, p-Akt, Total proteins) Harvest->Western cAMP cAMP Assay (HTRF, Luminescence) Harvest->cAMP Calcium Calcium Imaging (Fluo-4 dye) Harvest->Calcium Binding Binding Assay (Radioligand or Fluorescent) Harvest->Binding Data 6. Data Analysis (Quantification, Statistical Analysis) Western->Data cAMP->Data Calcium->Data Binding->Data

A generalized workflow for studying GPER-mediated signaling.
cAMP Measurement Assay

This protocol measures the accumulation of intracellular cAMP following GPER activation, typically using a luminescence or HTRF (Homogeneous Time-Resolved Fluorescence) based kit.

  • Cell Plating : Seed cells expressing GPER (e.g., HEK293-GPER) into a 96- or 384-well white, opaque plate at a predetermined density and culture overnight.[30]

  • Reagent Preparation : Prepare assay buffers, antagonist (e.g., G-15), and agonist (e.g., G-1) solutions. Often, a phosphodiesterase (PDE) inhibitor like IBMX is included in the buffer to prevent cAMP degradation.

  • Antagonist Addition : For antagonist-mode assays, add the antagonist (G-15) to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation : Add the agonist (G-1) to the wells. To measure Gαi coupling, cells are often co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a high basal cAMP level, which is then inhibited by the Gαi-coupled agonist.[31] For Gαs coupling, the agonist is added alone. Incubate for the optimized time (e.g., 30 minutes) at room temperature.

  • Detection : Add the cAMP detection reagents according to the manufacturer's protocol (e.g., GloSensor™ or cAMP-Glo™ reagents).[32][33][34] These kits typically involve a competitive binding immunoassay or a biosensor that generates a luminescent signal proportional to the cAMP concentration.

  • Measurement : After a final incubation period, read the luminescence on a plate reader.

  • Analysis : Convert luminescence signals to cAMP concentrations using a standard curve and plot dose-response curves to determine EC50 or IC50 values.

Western Blot for Kinase (ERK, Akt) Activation

This protocol detects the phosphorylation state of key kinases as a readout of pathway activation.

  • Cell Culture and Treatment : Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

  • Stimulation : Treat cells with the agonist (G-1) for various time points (e.g., 0, 2, 5, 10, 30 minutes). For antagonist studies, pre-incubate with the antagonist (G-15) for 30-60 minutes before adding the agonist.

  • Lysis : Immediately terminate the stimulation by washing cells with ice-cold PBS and lysing them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with a primary antibody against the total (phosphorylated and unphosphorylated) form of the kinase.

Conclusion and Future Directions

GPER has been firmly established as a critical mediator of non-genomic estrogen signaling, with profound implications for human physiology and disease. Its intricate signaling network, highlighted by the central role of EGFR transactivation, provides numerous points for therapeutic intervention. The selective agonist G-1 and related compounds have proven to be powerful tools for elucidating GPER's function and represent potential leads for novel drug development.

Future research should focus on several key areas:

  • Structural Biology : Obtaining a high-resolution crystal structure of GPER will be crucial for understanding its ligand-binding mechanics and for structure-based drug design.[16]

  • Tissue-Specific Signaling : Further dissecting the context-dependent nature of GPER signaling to understand why it promotes growth in some cancers while inhibiting it in others.

  • Therapeutic Development : Designing novel GPER-targeted compounds (agonists, antagonists, and biased ligands) with improved selectivity and pharmacokinetic properties for treating a range of conditions, including cancer, metabolic syndrome, and cardiovascular disease.

  • Clinical Translation : Investigating the expression and activity of GPER in patient populations to validate its role as a biomarker for disease prognosis and response to therapy.[27]

References

Methodological & Application

Application Notes and Protocols for the Dissolution of (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3aS,4R,9bR)-G-1, commonly known as G-1, is a selective agonist for the G protein-coupled receptor 30 (GPR30), also known as G protein-coupled estrogen receptor 1 (GPER1).[1][2] G-1 is a valuable tool for studying GPR30-mediated signaling pathways and their roles in various physiological and pathological processes.[1][2] Proper dissolution of G-1 is critical for obtaining accurate and reproducible results in in-vitro and in-vivo assays. This document provides a detailed protocol for the dissolution of G-1 for research purposes.

Chemical Information
PropertyValue
Formal Name 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3aR,4S,5,9bS-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone
CAS Number 881639-98-1
Molecular Formula C₂₁H₁₈BrNO₃
Formula Weight 412.3 g/mol
Purity ≥98%
Formulation A crystalline solid
Quantitative Solubility Data

The solubility of G-1 in various solvents is summarized in the table below. This data is essential for preparing stock solutions for biological assays.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1]
Ethanol1 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Note: It is recommended to use high-purity, anhydrous solvents to ensure the stability of the compound.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of G-1 in an organic solvent such as DMSO or DMF.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of G-1 solid using an analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of DMSO or DMF to the vial containing the G-1 solid to achieve the desired concentration (e.g., for a 10 mM stock solution in DMSO, add 485.1 µL of DMSO to 2 mg of G-1).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.

Preparation of a Working Solution for Cell-Based Assays

This protocol outlines the dilution of the high-concentration organic stock solution into an aqueous buffer or cell culture medium for use in assays.

Materials:

  • G-1 stock solution (in DMSO or DMF)

  • Phosphate-buffered saline (PBS), cell culture medium, or other aqueous assay buffer

  • Sterile dilution tubes

  • Calibrated micropipettes

Procedure:

  • Thawing the Stock Solution: Thaw the frozen aliquot of the G-1 stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution with the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer directly to the concentrated stock solution.

    • The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.1%) to minimize solvent-induced cellular toxicity. A vehicle control (containing the same concentration of the organic solvent) should always be included in the experiment.

  • Final Mixing: Gently vortex or invert the tube to ensure the working solution is homogeneous.

  • Use in Assay: Use the freshly prepared working solution immediately in your assay.

Visualizations

Experimental Workflow for G-1 Dissolution

G1_Dissolution_Workflow Workflow for G-1 Dissolution and Use in Assays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh G-1 Solid add_solvent Add Organic Solvent (DMSO or DMF) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Assay Use dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use in Assay Immediately mix->use

Caption: Workflow for the preparation of G-1 stock and working solutions.

GPR30 Signaling Pathway Activated by G-1

GPR30_Signaling Simplified GPR30 Signaling Pathway G1 G-1 GPR30 GPR30 (GPER1) G1->GPR30 Binds and Activates G_protein G Proteins (Gαs, Gαi) GPR30->G_protein Activates ERK ERK GPR30->ERK Activates PI3K PI3K GPR30->PI3K Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream ERK->Downstream PI3K->Downstream

Caption: G-1 activates GPR30, leading to downstream signaling cascades.

References

Application Notes: Utilizing G-1 for In Vivo GPER Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-1 (1-[4-(6-bromobenzo[1][2]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][4][5] With a high binding affinity for GPER (Kd ≈ 10 nM) and minimal to no binding to classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 µM, G-1 is an invaluable tool for elucidating the specific non-genomic signaling pathways mediated by GPER in vivo.[3][6] Its use has been instrumental in differentiating GPER's rapid signaling effects from the classical genomic actions of estrogens.[1][7]

GPER activation by G-1 initiates a variety of downstream signaling cascades.[1] The receptor can couple to both Gαs and pertussis toxin-sensitive Gαi/o proteins, utilizing second messengers like cAMP and Ca2+.[1] A primary pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream kinases such as ERK1/2 and PI3K/Akt.[1][7] Another key pathway involves the activation of adenylyl cyclase, leading to cAMP production and Protein Kinase A (PKA) activation.[1]

Key In Vivo Applications

The selective activation of GPER by G-1 has been shown to impact a wide range of physiological and pathological processes across multiple preclinical animal models.

  • Cardiovascular System: G-1 administration replicates many of the beneficial cardiovascular effects of estrogen without the feminizing effects.[1] It has been demonstrated to cause acute vasodilation in rats, leading to a dose-dependent reduction in blood pressure.[8] Chronic G-1 treatment can lower blood pressure in hypertensive rat models, such as ovariectomized mRen2. Lewis rats, partly by regulating the renin-angiotensin system.[1][9] Furthermore, G-1 provides cardioprotective effects against ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity.[10][11]

  • Metabolic Regulation: GPER activation by G-1 plays a significant role in metabolic homeostasis.[12][13] In preclinical models of obesity and diabetes, G-1 treatment has been shown to reduce body weight, restore glucose homeostasis, and improve insulin (B600854) sensitivity.[1][14] It can protect pancreatic β-cells from apoptosis and stimulate insulin release.[3][10] However, its effects can be complex and diet-dependent; in postmenopausal mice on a high-fat diet, G-1 exhibited anti-obesity effects but also impaired glucose tolerance.[15]

  • Oncology: The role of GPER in cancer is context-dependent, and G-1 has been used to probe these diverse functions. In some cancers, GPER activation is anti-proliferative. For instance, G-1 inhibits the growth of mantle cell lymphoma, gastric cancer, and certain ER-negative breast cancers in vivo.[3][4][16] In contrast, in other models, such as ER-negative breast cancer cells and associated fibroblasts, G-1 has been shown to promote angiogenesis and cancer progression.[6] This highlights the importance of characterizing the specific GPER-driven pathways in the cancer type of interest.

  • Neuroprotection: G-1 has demonstrated neuroprotective effects in models of cerebral ischemia. It can reduce inflammatory damage and inhibit microglia activation, suggesting a therapeutic potential for stroke and other neurodegenerative disorders.[17]

Important Considerations

Researchers should be aware that G-1 can exhibit concentration-dependent effects, and at higher micromolar concentrations, it may induce GPER-independent effects, such as microtubule disruption.[1] Therefore, careful dose-response studies are essential. To confirm that the observed in vivo effects are specifically mediated by GPER, it is highly recommended to include experimental groups treated with a GPER-selective antagonist, such as G15 or G36, in combination with G-1.[3][5]

Visualizations

Signaling Pathways and Experimental Logic

GPER_Signaling cluster_membrane Cell Membrane / ER cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear / Cellular Effects G1 G-1 Agonist GPER GPER (GPR30) G1->GPER Binds G_alpha Gαs / Gαi GPER->G_alpha EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Src Src G_alpha->Src MMP MMPs Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF HB_EGF->EGFR Transactivation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ERK->Proliferation ERK->Apoptosis Gene Gene Transcription (e.g., c-Fos) ERK->Gene PKA PKA cAMP->PKA Vaso Vasodilation PKA->Vaso

Caption: GPER signaling pathways activated by the G-1 agonist.

experimental_workflow cluster_g1 cluster_g2 cluster_g3 start Phase 1: Preparation acclimate Animal Model Selection & Acclimatization start->acclimate baseline Baseline Measurements (e.g., Body Weight, Tumor Volume, BP) acclimate->baseline grouping Randomize into Treatment Groups baseline->grouping treatment Phase 2: Dosing & Monitoring grouping->treatment admin_v Group 1: Administer Vehicle grouping->admin_v admin_g1 Group 2: Administer G-1 grouping->admin_g1 admin_g1g15 Group 3 (Optional): Administer G-1 + G15 (Antagonist) grouping->admin_g1g15 monitor Chronic Dosing & In-life Monitoring (e.g., Tumor Growth, Behavior) admin_v->monitor admin_g1->monitor admin_g1g15->monitor analysis Phase 3: Endpoint Analysis monitor->analysis endpoint Terminal Endpoint Measurements (e.g., Glucose Tolerance Test, Cardiac Function) analysis->endpoint collection Tissue & Blood Collection endpoint->collection downstream Downstream Analysis (Histology, Western Blot, qPCR, etc.) collection->downstream data_analysis Statistical Data Analysis & Interpretation downstream->data_analysis

References

Application Notes and Protocols: G-1 Compound in Combination with ER Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective agonist of the G-protein coupled estrogen receptor (GPER), a transmembrane estrogen receptor that mediates rapid, non-genomic estrogenic signaling.[1] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER activation triggers a cascade of intracellular signaling events that can influence a variety of cellular processes, including proliferation, apoptosis, and migration.[2][3] Notably, some established ER antagonists, such as tamoxifen (B1202) and fulvestrant (B1683766) (ICI 182,780), have been shown to act as agonists at the GPER, adding a layer of complexity to their mechanism of action.[2][4] This has led to investigations into the therapeutic potential of combining the selective GPER agonist G-1 with traditional ER antagonists to modulate estrogen signaling pathways in diseases like cancer.

These application notes provide an overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for investigating the effects of G-1 in combination with ER antagonists.

Mechanism of Action: Crosstalk between GPER and ER Signaling

Activation of GPER by G-1 initiates a complex network of downstream signaling. A primary mechanism involves the transactivation of the epidermal growth factor receptor (EGFR).[3] This occurs through G-protein-mediated activation of Src, which leads to the release of matrix metalloproteinases (MMPs). MMPs then cleave membrane-bound heparin-binding EGF-like growth factor (HB-EGF), which in turn activates EGFR and its downstream pathways, including the MAPK/ERK and PI3K/AKT pathways.[5] GPER can also stimulate adenylyl cyclase, leading to cAMP production and protein kinase A (PKA) activation, which can have opposing effects on the MAPK/ERK pathway.[3]

ER antagonists like tamoxifen and fulvestrant primarily act by competitively binding to ERα and ERβ, inhibiting the transcription of estrogen-responsive genes. However, their agonistic activity at GPER can lead to the activation of the aforementioned GPER signaling cascades. This complex interplay, or crosstalk, between the nuclear ER and membrane-bound GPER signaling pathways can have significant implications for cellular responses, particularly in the context of endocrine resistance in cancer.[1][4] For instance, in tamoxifen-resistant breast cancer cells, GPER signaling can become a key driver of proliferation.[2]

Data Presentation: Efficacy of G-1 and ER Antagonist Combinations

The following tables summarize representative quantitative data on the effects of G-1 and ER antagonists on cancer cell lines. It is important to note that the synergistic, additive, or antagonistic effects of combination therapies are highly dependent on the specific cell line, drug concentrations, and experimental conditions.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineCompoundIC50 (µM)Reference
MCF-7 (ER+)Tamoxifen~3.2 - 10[6][7]
T47D (ER+)Tamoxifen~4.2[6]
MDA-MB-231 (ER-)Tamoxifen~21.8[7]
KGN (Ovarian Granulosa)G-1>0.5 (suppression)[8]
MCF-7 (ER+)Fulvestrant (ICI 182,780)Showed decreased proliferation[5][9]
SKBr3 (ER-)G-1No change in viability[5][9]

Table 2: In Vitro Apoptosis

Cell LineTreatmentObservationReference
T47D (ER+)Tamoxifen + PQ1 (Gap Junction Activator)50% increase in apoptotic cells[6]
Mantle Cell LymphomaG-1Induction of apoptosis[10]
MCF-7 (ER+)Tamoxifen50% decrease in viability at 250 µM[11]
MCF-7 (ER+)G-15 (GPER antagonist) + TamoxifenPromoted apoptosis in tamoxifen-resistant xenografts[2]

Table 3: In Vivo Tumor Growth Inhibition

Cancer ModelTreatmentTumor Growth InhibitionReference
ER+ Breast Cancer XenograftTamoxifen + Simeprevir/VX-680Significant reduction in tumor volume compared to single agents[12]
4T1 Mouse Breast CancerTamoxifenStatistically significant increase in life span[1][3]
4T1 Mouse Breast CancerAnastrozole + TamoxifenMost effective in inducing apoptosis[1][3]
MCF-7 XenograftTamoxifen + PHTPP (ERβ antagonist)Significant tumor inhibition[4]
Mantle Cell Lymphoma XenograftG-1Significantly inhibited tumor growth[10]

Signaling Pathways and Experimental Workflows

GPER Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of GPER.

GPER_Signaling G1 G-1 GPER GPER G1->GPER G_protein Gαβγ GPER->G_protein Activation Src Src G_protein->Src AC Adenylyl Cyclase G_protein->AC MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleavage HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Transactivation PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Migration AKT->Proliferation MAPK->Proliferation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->MAPK Inhibition

Caption: GPER signaling cascade initiated by G-1.

Crosstalk between GPER and ER Signaling with G-1 and ER Antagonists

This diagram illustrates the complex interplay between GPER and nuclear ER signaling in the presence of G-1 and an ER antagonist like tamoxifen.

Crosstalk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Agonist Tamoxifen_mem Tamoxifen Tamoxifen_mem->GPER Agonist EGFR EGFR GPER->EGFR Transactivation MAPK_ERK MAPK/ERK EGFR->MAPK_ERK PI3K_AKT PI3K/AKT EGFR->PI3K_AKT ER_alpha_cyto ERα MAPK_ERK->ER_alpha_cyto Phosphorylation Gene_Transcription Gene Transcription (Proliferation) MAPK_ERK->Gene_Transcription Activation PI3K_AKT->ER_alpha_cyto Phosphorylation ER_alpha_nuc ERα ER_alpha_cyto->ER_alpha_nuc Translocation ERE Estrogen Response Element (ERE) ER_alpha_nuc->ERE ERE->Gene_Transcription Tamoxifen_nuc Tamoxifen Tamoxifen_nuc->ER_alpha_nuc Antagonist

Caption: GPER and ER signaling crosstalk.

Experimental Workflow for In Vitro Combination Studies

The following workflow outlines a typical experimental design to assess the synergy of G-1 and an ER antagonist in vitro.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Cancer Cells treatment Treat with: 1. G-1 alone 2. ER Antagonist alone 3. G-1 + ER Antagonist 4. Vehicle Control start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide staining) incubation->cell_cycle analysis Data Analysis: - Calculate IC50 values - Quantify apoptosis - Determine cell cycle distribution - Assess for synergy (e.g., CI) viability->analysis apoptosis->analysis cell_cycle->analysis end Conclusion analysis->end

Caption: In vitro G-1/ER antagonist synergy workflow.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of G-1, an ER antagonist, and their combination on the viability of adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • G-1 compound (stock solution in DMSO)

  • ER antagonist (e.g., Tamoxifen, Fulvestrant; stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of G-1 and the ER antagonist in complete medium from their respective stock solutions.

    • For combination treatments, prepare solutions containing both G-1 and the ER antagonist at desired concentrations.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells for:

      • G-1 alone (multiple concentrations)

      • ER antagonist alone (multiple concentrations)

      • G-1 + ER antagonist (multiple combinations)

      • Vehicle control (medium with the highest concentration of DMSO used)

      • Untreated control (medium only)

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 values for the individual compounds.

    • For combination treatments, synergy, additivity, or antagonism can be assessed using methods like the Combination Index (CI).[12]

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with G-1 and/or an ER antagonist.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • G-1 compound and ER antagonist

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with G-1, the ER antagonist, their combination, or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine the floating and adherent cells from each well and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of G-1 and ER antagonist combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Target cancer cell line (e.g., MCF-7)

  • Matrigel (optional, for enhancing tumor take rate)

  • G-1 compound and ER antagonist formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse. For ER+ breast cancer models like MCF-7, estrogen supplementation may be required.[4]

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=5-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: G-1 alone

      • Group 3: ER antagonist alone

      • Group 4: G-1 + ER antagonist

  • Drug Administration:

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal injection, oral gavage). Dosing will need to be optimized based on previous studies and tolerability.[12]

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured.

    • Tumor tissue can be processed for further analysis (e.g., histology, western blotting, RNA sequencing).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed.[12]

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, reagents, and experimental goals. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Western Blot Analysis Following G-1 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular signaling pathways activated by the GPER-specific agonist, G-1. This document includes an overview of the G-1 signaling cascade, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.

Introduction to G-1 Stimulation and GPER Signaling

G-1 is a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor primarily localized to the cell membrane and intracellular membranes.[1] Stimulation of GPER by G-1 initiates rapid, non-genomic signaling cascades that can influence a variety of cellular processes, including proliferation, apoptosis, and migration.[2]

Upon G-1 binding, GPER can activate several downstream pathways. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process leads to the activation of two major signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. The activation of these pathways is typically assessed by measuring the phosphorylation of ERK1/2 and Akt.[3]

Key Signaling Pathways Activated by G-1

The following diagram illustrates the primary signaling pathways initiated by G-1 stimulation of GPER.

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER binds EGFR EGFR GPER->EGFR transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK phosphorylates Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) pERK->Cellular_Responses Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylates pAkt->Cellular_Responses

GPER Signaling Cascade

Experimental Protocols

A. Cell Culture and G-1 Stimulation

This protocol outlines the steps for treating cultured cells with G-1 prior to protein extraction for Western blot analysis.

Materials:

  • Cell culture medium appropriate for the cell line

  • G-1 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell line of interest (e.g., MCF-7, SK-BR-3, or other GPER-expressing cells)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.

  • The day before stimulation, replace the growth medium with a serum-free or low-serum medium to reduce basal signaling activity.

  • Prepare working solutions of G-1 by diluting the stock solution in a serum-free medium. Common final concentrations range from 100 nM to 1 µM.[4] Include a vehicle control (e.g., DMSO) at the same final concentration as the G-1 treated samples.

  • Remove the medium from the cells and add the G-1 containing medium or the vehicle control medium.

  • Incubate the cells for the desired time period. For analysis of rapid signaling events like ERK and Akt phosphorylation, typical incubation times range from 5 to 60 minutes.

  • Following incubation, immediately place the culture vessels on ice and proceed to cell lysis.

B. Protein Extraction (Cell Lysis)

This protocol is optimized for the extraction of total protein, including membrane-bound receptors like GPER.

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™ Phosphatase Inhibitor Cocktail)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.[5]

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish (e.g., 100-200 µL for a well in a 6-well plate).[6]

  • Scrape the cells from the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

  • To shear DNA and reduce viscosity, sonicate the lysate on ice (e.g., 3 pulses of 10 seconds each).[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the protein lysates at -80°C until use.

C. Western Blot Analysis

This protocol provides a general procedure for Western blotting. Optimization of antibody concentrations and incubation times may be necessary.

Materials:

  • Protein lysate samples

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Transfer buffer (e.g., Towbin buffer)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 2 for suggestions)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

D. Controls for Western Blotting

To ensure the validity of your results, it is crucial to include appropriate controls.

  • Positive Control: Lysate from a cell line known to express the target protein. This confirms that the antibody and protocol are working correctly.[7][8]

  • Negative Control: Lysate from a cell line known not to express the target protein. This helps to assess the specificity of the antibody.[8][9]

  • Loading Control: A housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) should be probed on the same membrane to ensure equal protein loading between lanes.[7]

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve G-1. This serves as the baseline for comparing the effects of G-1 stimulation.

  • No Primary Antibody Control: A lane or strip of the membrane that is incubated with blocking buffer instead of the primary antibody, followed by the secondary antibody. This control checks for non-specific binding of the secondary antibody.[8]

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of G-1 stimulated cells.

WB_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Serum_Starvation Serum Starvation Cell_Seeding->Serum_Starvation G1_Stimulation G-1 Stimulation Serum_Starvation->G1_Stimulation Cell_Lysis Cell Lysis G1_Stimulation->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Imaging Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Quantification_Analysis Quantitative Analysis Normalization->Quantification_Analysis

Western Blot Workflow

Data Presentation and Analysis

Quantitative Data Analysis
  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest (p-ERK, total ERK, p-Akt, total Akt) and the loading control.

  • Normalization: For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Then, normalize this ratio to the loading control band intensity to correct for any loading variations.

  • Fold Change Calculation: Express the results as a fold change relative to the vehicle-treated control group.

Example Quantitative Data Table

The following table provides an example of how to present quantitative Western blot data. The values represent the mean fold change in protein phosphorylation ± standard deviation from three independent experiments.

Treatment (1 µM G-1)p-ERK / Total ERK (Fold Change vs. Vehicle)p-Akt / Total Akt (Fold Change vs. Vehicle)
Vehicle (DMSO) 1.00 ± 0.121.00 ± 0.09
5 minutes 3.25 ± 0.282.80 ± 0.21
15 minutes 4.50 ± 0.353.50 ± 0.30
30 minutes 2.75 ± 0.222.10 ± 0.18
60 minutes 1.50 ± 0.151.20 ± 0.11
Recommended Antibodies

The table below lists recommended primary antibodies for the analysis of GPER signaling pathways. It is important to validate the performance of each antibody in your specific experimental system.

Target ProteinHost SpeciesDilution (WB)VendorCatalog Number
GPER Rabbit1:1000Abcamab39742
Phospho-ERK1/2 (Thr202/Tyr204) Rabbit1:2000Cell Signaling Technology#4370
ERK1/2 Rabbit1:1000Cell Signaling Technology#4695
Phospho-Akt (Ser473) Rabbit1:1000Cell Signaling Technology#9271
Akt (pan) Rabbit1:1000Cell Signaling Technology#4691
GAPDH Rabbit1:1000Cell Signaling Technology#2118
β-Actin Mouse1:1000Santa Cruz Biotechnologysc-47778

Note: Optimal antibody dilutions should be determined experimentally.

References

Application Notes and Protocols for Calcium Imaging with G-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the cell membrane and endoplasmic reticulum, mediating rapid, non-genomic estrogenic signals.[2] One of the key downstream effects of GPER activation by G-1 is the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes, including proliferation, apoptosis, and migration.[3][4][5] This application note provides a detailed protocol for measuring G-1 induced intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM, along with relevant quantitative data and a depiction of the underlying signaling pathway.

G-1 and GPER Signaling

G-1 exhibits high affinity and selectivity for GPER, with a Ki of 11 nM and an EC50 of 2 nM for GPER activation.[1] It shows no significant activity at ERα and ERβ at concentrations up to 10 μM.[1] The activation of GPER by G-1 initiates a signaling cascade that leads to a rapid increase in cytosolic calcium. This process is primarily mediated through the Gαq protein pathway. Upon G-1 binding, the Gαq subunit of the heterotrimeric G protein activates phospholipase C (PLC).[2][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to G-1 activity and the resulting calcium response.

Table 1: G-1 Binding Affinity and Potency

ParameterValueReference
Ki for GPER11 nM[1]
EC50 for GPER Activation2 nM[1]
SpecificityNo activity at ERα and ERβ up to 10 μM[1]

Table 2: Representative G-1 Concentrations and Cellular Responses

Cell LineG-1 ConcentrationObserved EffectReference
Jurkat (T-ALL)1 µMRapid and sustained increase in cytosolic Ca²⁺[5]
SKBr3 (Breast Cancer)0.7 nM (IC50)Inhibition of cell migration[1]
MCF-7 (Breast Cancer)1.6 nM (IC50)Inhibition of cell migration[1]
SH-SY5Y (Neuroblastoma)Concentration-dependentRapid increase in cytosolic Ca²⁺[6]

Experimental Protocol: Calcium Imaging with Fluo-4 AM

This protocol outlines the steps for measuring G-1-induced intracellular calcium mobilization in cultured cells using the fluorescent calcium indicator Fluo-4 AM.

Materials
  • Cells of interest cultured on glass-bottom dishes or 96-well plates

  • G-1 (Tocris, R&D Systems, or equivalent)

  • Fluo-4 AM (Thermo Fisher Scientific, AAT Bioquest, or equivalent)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • Probenecid (optional)

  • Ionomycin (positive control)

  • EGTA (chelating agent for extracellular calcium)

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission: ~494/515 nm)

Reagent Preparation
  • G-1 Stock Solution (10 mM): Dissolve G-1 in anhydrous DMSO. Store at -20°C. Further dilute in HBSS with Ca²⁺ and Mg²⁺ to the desired final concentrations immediately before use.

  • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. This surfactant aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading buffer.

  • Loading Buffer: For a final Fluo-4 AM concentration of 1-5 µM, mix the Fluo-4 AM stock solution and Pluronic F-127 stock solution (at a final concentration of 0.02-0.04%) in HBSS with Ca²⁺ and Mg²⁺.[4][8] The optimal Fluo-4 AM concentration should be determined empirically for each cell type.[7]

  • Probenecid Stock Solution (optional): Prepare a stock solution in a suitable buffer. Probenecid can be used to inhibit organic anion transporters, which may extrude the dye from some cell types.

Experimental Procedure
  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates to achieve 70-90% confluency on the day of the experiment.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS with Ca²⁺ and Mg²⁺.

    • Add the freshly prepared Fluo-4 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.[7][8] The optimal loading time may vary depending on the cell type.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.

    • Add fresh HBSS with Ca²⁺ and Mg²⁺ to the cells.

  • Imaging:

    • Place the plate or dish on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading for a set period (e.g., 1-2 minutes).

    • Add the G-1 solution at the desired final concentration and continue recording the fluorescence signal to capture the calcium response.

    • For experiments investigating the source of the calcium increase, cells can be incubated in HBSS without Ca²⁺ and Mg²⁺ containing EGTA prior to and during G-1 stimulation to chelate extracellular calcium.

    • At the end of the experiment, a positive control can be performed by adding a calcium ionophore like Ionomycin to elicit a maximal calcium response.

Data Analysis

The change in intracellular calcium is typically represented as a ratio of the fluorescence intensity (F) over the baseline fluorescence (F₀), i.e., F/F₀. The peak fluorescence response can be plotted against the logarithm of the G-1 concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum G1 G-1 GPER GPER G1->GPER binds Gq Gαq GPER->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3 Receptor IP3_DAG->IP3R IP3 binds to Ca_store Ca²⁺ Store IP3R->Ca_store opens channel Cytosolic_Ca ↑ [Ca²⁺]i Ca_store->Cytosolic_Ca release Downstream Downstream Cellular Responses Cytosolic_Ca->Downstream triggers

Caption: GPER signaling pathway leading to intracellular calcium mobilization.

Calcium_Imaging_Workflow start Start cell_culture Seed cells on glass-bottom plate start->cell_culture dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading wash Wash to remove excess dye dye_loading->wash baseline Acquire baseline fluorescence wash->baseline add_g1 Add G-1 solution baseline->add_g1 record Record fluorescence change over time add_g1->record analysis Data Analysis (F/F₀, EC50) record->analysis end End analysis->end

Caption: Experimental workflow for calcium imaging with G-1 treatment.

References

Application Notes and Protocols: Gene Expression Analysis Following (3aS,4R,9bR)-G-1 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3aS,4R,9bR)-G-1, hereafter referred to as G-1, is a selective agonist for the G protein-coupled estrogen receptor (GPER), a key mediator of non-genomic estrogen signaling.[1][2] GPER activation by G-1 initiates a cascade of intracellular signaling events that can influence cellular processes such as proliferation, migration, and apoptosis.[1][3] Understanding the transcriptional consequences of GPER activation by G-1 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting this pathway. These application notes provide a comprehensive guide to performing gene expression analysis in response to G-1 exposure, including detailed experimental protocols and data interpretation.

Mechanism of Action: G-1 and the GPER Signaling Cascade

G-1 binds to GPER, a seven-transmembrane receptor, initiating rapid signaling events from the cell membrane and endoplasmic reticulum.[1][2] This activation leads to the dissociation of G protein subunits, primarily Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] Subsequently, cAMP activates Protein Kinase A (PKA).[5][6]

Furthermore, GPER activation can transactivate the Epidermal Growth Factor Receptor (EGFR).[1][5] This occurs through the activation of Src kinase and matrix metalloproteinases (MMPs), which cleave membrane-bound heparin-binding EGF (HB-EGF), allowing it to bind and activate EGFR.[5][6] Downstream of EGFR, two major signaling pathways are stimulated: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[5][7] These pathways ultimately lead to the regulation of transcription factors that modulate gene expression.

Data Presentation: Quantitative Analysis of Gene Expression

The following tables summarize hypothetical, yet plausible, quantitative data from a differential gene expression analysis of a human cancer cell line (e.g., MCF-7 breast cancer cells) treated with 100 nM G-1 for 24 hours compared to a vehicle control.

Table 1: Top 10 Differentially Expressed Genes Following G-1 Exposure

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit2.581.2e-8Up-regulated
CYR61Cysteine-Rich, Angiogenic Inducer, 612.153.4e-7Up-regulated
EGR1Early Growth Response 11.985.6e-7Up-regulated
AREGAmphiregulin1.851.1e-6Up-regulated
CCND1Cyclin D11.524.5e-5Up-regulated
BCL2BCL2 Apoptosis Regulator-1.258.9e-5Down-regulated
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)1.702.3e-4Up-regulated
MYCMYC Proto-Oncogene, bHLH Transcription Factor-1.403.1e-4Down-regulated
VEGFAVascular Endothelial Growth Factor A1.655.8e-4Up-regulated
SERPINE1Serpin Family E Member 1 (PAI-1)1.309.2e-4Up-regulated

Table 2: Enriched Signaling Pathways Based on Differentially Expressed Genes

Pathway Name (KEGG)Number of Genesp-value
MAPK signaling pathway152.5e-6
PI3K-Akt signaling pathway121.8e-5
Pathways in cancer253.2e-5
Transcriptional misregulation in cancer107.1e-4
Cell cycle81.2e-3
Apoptosis72.5e-3

Mandatory Visualizations

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds Gs Gαs GPER->Gs activates Src Src GPER->Src activates EGFR EGFR PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces MMPs MMPs proHBEGF pro-HB-EGF MMPs->proHBEGF cleaves HBEGF HB-EGF HBEGF->EGFR activates Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Src->MMPs activates Akt Akt PI3K->Akt activates TF Other TFs (e.g., AP-1) Akt->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF GeneExpression Gene Expression (Proliferation, Survival, etc.) CREB->GeneExpression TF->GeneExpression

Caption: GPER signaling pathways activated by G-1.

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis A 1. Cell Culture (e.g., MCF-7) B 2. G-1 Treatment (vs. Vehicle Control) A->B C 3. RNA Isolation (Total RNA) B->C D 4. RNA Quality Control (e.g., Bioanalyzer) C->D E 5. Library Preparation (poly-A selection, cDNA synthesis) D->E F 6. Sequencing (e.g., Illumina NovaSeq) E->F G 7. Raw Data QC (FastQC) F->G H 8. Read Alignment (e.g., STAR to hg38) G->H I 9. Gene Quantification (e.g., HTSeq-count) H->I J 10. Differential Expression (e.g., DESeq2) I->J K 11. Pathway Analysis (e.g., GSEA, KEGG) J->K L 12. Data Visualization (Volcano plots, Heatmaps) K->L

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and G-1 Treatment

  • Cell Culture: Culture human cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For experiments involving estrogen signaling, it is recommended to use phenol (B47542) red-free media and charcoal-stripped serum for at least 48 hours prior to treatment to reduce background estrogenic effects.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of G-1 Stock: Prepare a 10 mM stock solution of G-1 in DMSO. Store at -20°C. Further dilute the stock solution in serum-free media to the desired final working concentration (e.g., 1 µM for a final concentration of 100 nM in 1 mL of media).

  • Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add fresh serum-free, phenol red-free medium.

    • For the "G-1 treated" group, add the G-1 working solution to achieve the desired final concentration (e.g., 100 nM).

    • For the "Vehicle Control" group, add an equivalent volume of DMSO diluted in media.

    • Perform each condition in triplicate.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

Protocol 2: RNA Isolation and Quality Control

  • Lysate Preparation: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells with ice-cold PBS. Add 1 mL of TRIzol reagent (or similar) to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.

  • Quality Control:

    • Quantify the RNA concentration and purity (A260/A280 ratio) using a NanoDrop spectrophotometer.

    • Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA-Seq.

Protocol 3: RNA-Seq Library Preparation and Sequencing

Note: This protocol is a general guideline. It is recommended to use a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.

  • mRNA Purification: Start with 1 µg of total RNA. Purify poly-adenylated mRNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is used in place of dTTP to achieve strand specificity.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • Library Amplification: Enrich the adapter-ligated DNA fragments through PCR amplification.

  • Library Validation: Validate the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

  • Sequencing: Pool the libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads (e.g., 2x150 bp).

Protocol 4: Bioinformatic Analysis of Gene Expression Data

  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.

  • Adapter Trimming: If necessary, trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment: Align the cleaned reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner like STAR.

  • Gene Quantification: Count the number of reads mapping to each gene using tools such as HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis:

    • Import the count matrix into R.

    • Use a package like DESeq2 or edgeR to normalize the data and perform differential expression analysis between the G-1 treated and vehicle control groups.

    • Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and |log2 Fold Change| > 1).

  • Pathway and Functional Enrichment Analysis:

    • Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like GSEA, DAVID, or Metascape. This will identify biological processes and signaling pathways that are significantly affected by G-1 treatment.

  • Data Visualization: Generate volcano plots to visualize differentially expressed genes and heatmaps to show expression patterns of key genes across samples.

References

G-1 in High-Throughput Screening for GPER Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling, playing a significant role in various physiological and pathological processes, including cancer, cardiovascular function, and metabolic regulation.[1][2][3][4] The development of selective ligands for GPER has been instrumental in elucidating its functions. G-1, a non-steroidal, high-affinity GPER agonist, has become an indispensable tool for these investigations due to its high selectivity for GPER over classical estrogen receptors (ERα and ERβ).[5][6][7] This document provides detailed application notes and protocols for the use of G-1 in high-throughput screening (HTS) campaigns to identify and characterize novel GPER modulators.

Data Presentation: G-1 Activity Profile

The following table summarizes the quantitative data for G-1, establishing its potency and selectivity as a GPER agonist. This information is crucial for designing and interpreting HTS assays.

ParameterValueReceptorCell Line/SystemReference
Binding Affinity (Ki) 11 nMGPERNot specified[5][6][7]
>10,000 nMERαNot specified[5]
>10,000 nMERβNot specified[5]
Functional Activity (EC50) 2 nMGPERNot specified[5][6]
No activity up to 10 µMERαNot specified[5][6]
No activity up to 10 µMERβNot specified[5][6]
Calcium Mobilization (IC50) 0.7 nMGPERSKBr3 cells[6]
1.6 nMGPERMCF-7 cells[6]

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events. These rapid, non-genomic signals are distinct from the classical genomic pathways associated with nuclear estrogen receptors.[5] Key signaling pathways activated by G-1 include the stimulation of adenylyl cyclase leading to increased cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[4][5][8][9][10] Furthermore, G-1-mediated GPER activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][11][12]

GPER_Signaling GPER Signaling Pathways Activated by G-1 G1 G-1 GPER GPER G1->GPER binds G_alpha_s Gαs GPER->G_alpha_s G_alpha_q Gαq GPER->G_alpha_q EGFR_trans EGFR Transactivation GPER->EGFR_trans AC Adenylyl Cyclase G_alpha_s->AC activates PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Proliferation, Migration, etc.) PKA->Cellular_Response IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ Mobilization IP3->Ca2 Ca2->Cellular_Response MAPK_ERK MAPK/ERK Pathway EGFR_trans->MAPK_ERK MAPK_ERK->Cellular_Response

GPER Signaling Pathways Activated by G-1

High-Throughput Screening Workflow

A typical HTS campaign to identify GPER modulators using G-1 as a reference compound involves several stages, from assay development to hit validation. The workflow is designed to efficiently screen large compound libraries and identify promising candidates for further development.

HTS_Workflow High-Throughput Screening Workflow for GPER Modulators Assay_Dev Assay Development (e.g., Calcium or cAMP assay) Primary_Screen Primary Screen (Single concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. ERα, ERβ) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

HTS Workflow for GPER Modulators

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format.

Calcium Mobilization Assay

This assay measures the ability of compounds to induce an increase in intracellular calcium concentration, a hallmark of GPER activation through the Gαq pathway.[5]

Objective: To determine the potency (EC50) of test compounds in stimulating GPER-mediated calcium mobilization.

Materials:

  • Cells stably expressing GPER (e.g., HEK293-GPER, SKBR3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • G-1 (positive control)

  • Test compounds

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

  • 384-well black, clear-bottom microplates

Protocol:

  • Cell Plating: Seed GPER-expressing cells into 384-well microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of dye loading solution (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid (B1678239) in assay buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 4X concentration plate of test compounds and controls (G-1) in assay buffer.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) at 1-second intervals.

    • Establish a stable baseline reading for 10-20 seconds.

    • Initiate the automated addition of 10 µL of the 4X compound solution to the cell plate.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Calculate the EC50 value using a four-parameter logistic regression model.

cAMP Accumulation Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to a test compound, leading to the production of cyclic AMP (cAMP).[5][13]

Objective: To determine the potency (EC50) of test compounds in stimulating GPER-mediated cAMP production.

Materials:

  • Cells stably expressing GPER (e.g., HEK293-GPER)

  • cAMP assay kit (e.g., HTRF-based, ELISA-based)

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX)

  • G-1 (positive control)

  • Forskolin (B1673556) (control for adenylyl cyclase activation)

  • Test compounds

  • Plate reader compatible with the chosen assay kit

  • 384-well white microplates

Protocol:

  • Cell Plating: Seed GPER-expressing cells into 384-well white microplates at a density of 5,000-10,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound and Control Preparation: Prepare 4X concentrations of test compounds, G-1, and forskolin in stimulation buffer.

  • Cell Stimulation:

    • Add 5 µL of the 4X compound or control solutions to the respective wells of the cell plate.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection (example using HTRF):

    • Add 5 µL of the HTRF cAMP-d2 reagent to each well.

    • Add 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Assay Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Generate a standard curve using cAMP standards provided in the kit.

    • Convert the HTRF ratio of the samples to cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Calculate the EC50 value using a four-parameter logistic regression model.

Reporter Gene Assay

This assay measures the transcriptional activity of downstream signaling pathways activated by GPER. For example, a CRE (cAMP response element)-luciferase reporter can be used to measure the activation of the cAMP/PKA pathway.

Objective: To determine the potency (EC50) of test compounds in activating GPER-mediated gene transcription.

Materials:

  • Host cells (e.g., HEK293T)

  • GPER expression vector

  • Reporter vector (e.g., pCRE-Luc)

  • Transfection reagent

  • G-1 (positive control)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

  • 96-well white, clear-bottom microplates

Protocol:

  • Transfection: Co-transfect host cells with the GPER expression vector and the CRE-luciferase reporter vector in a T75 flask.

  • Cell Plating: After 24 hours, seed the transfected cells into 96-well microplates at a density of 20,000-40,000 cells per well in 100 µL of culture medium. Incubate for another 24 hours.

  • Compound Treatment:

    • Remove the culture medium and replace it with 90 µL of serum-free medium.

    • Add 10 µL of 10X concentrated test compounds or controls to the respective wells.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Assay Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Calculate the EC50 value using a four-parameter logistic regression model.

Conclusion

G-1 is a powerful and selective tool for probing GPER function and for the discovery of novel GPER modulators. The protocols and data presented in this document provide a comprehensive guide for researchers to establish robust and reliable high-throughput screening assays. Careful assay design, optimization, and validation are essential for the successful identification of new chemical entities targeting GPER for therapeutic development.

References

Application of G-1 in Neuroprotection Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a key player in mediating rapid, non-genomic estrogenic signaling.[1][2] Emerging research highlights the significant neuroprotective potential of G-1 across various models of neuronal injury, making it a valuable tool for researchers in neuroscience and drug development. This document provides detailed application notes and protocols for utilizing G-1 in a range of in vitro and in vivo neuroprotection assays. The activation of GPER by G-1 triggers downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which collectively mitigate oxidative stress, neuroinflammation, and apoptosis, thereby promoting neuronal survival.[1][2]

Key Signaling Pathways in G-1 Mediated Neuroprotection

The neuroprotective effects of G-1 are primarily mediated through the activation of GPER, which in turn stimulates several downstream signaling pathways. A simplified representation of this process is illustrated below.

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER PI3K PI3K GPER->PI3K ERK ERK1/2 GPER->ERK ROS Oxidative Stress GPER->ROS Inflammation Neuroinflammation GPER->Inflammation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax CREB CREB ERK->CREB CREB->Bcl2 Caspase Caspase Activation Bcl2->Caspase Survival Neuronal Survival Bcl2->Survival Bax->Caspase Caspase->Survival ROS->Survival Inflammation->Survival Experimental_Workflow start Start: Hypothesis G-1 is neuroprotective invitro In Vitro Studies (e.g., SH-SY5Y, primary neurons) start->invitro induce_injury_vitro Induce Neuronal Injury (e.g., 6-OHDA, H2O2, OGD) invitro->induce_injury_vitro treat_g1_vitro Treat with G-1 (Dose-response) induce_injury_vitro->treat_g1_vitro assays_vitro Perform Neuroprotection Assays (MTT, LDH, Apoptosis, ROS) treat_g1_vitro->assays_vitro data_analysis_vitro Data Analysis (Viability, Apoptosis %, ROS levels) assays_vitro->data_analysis_vitro invivo In Vivo Studies (e.g., MCAO model in rodents) data_analysis_vitro->invivo Promising results conclusion Conclusion: Evaluate neuroprotective efficacy of G-1 data_analysis_vitro->conclusion Negative results induce_injury_vivo Induce Neuronal Injury (e.g., MCAO surgery) invivo->induce_injury_vivo treat_g1_vivo Administer G-1 (Dose, route, timing) induce_injury_vivo->treat_g1_vivo behavioral Behavioral Assessment (e.g., mNSS, Rotarod) treat_g1_vivo->behavioral histological Histological & Molecular Analysis (Infarct volume, IHC, Western Blot) treat_g1_vivo->histological data_analysis_vivo Data Analysis (Behavioral scores, Infarct size) behavioral->data_analysis_vivo histological->data_analysis_vivo data_analysis_vivo->conclusion

References

Application Notes and Protocols for Investigating Cardioprotection using (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1, to investigate its cardioprotective effects. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction

This compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), a membrane-bound estrogen receptor.[1][2] Activation of GPER by G-1 has been shown to confer significant cardioprotection against ischemia-reperfusion (I/R) injury.[1][2][3] This protective effect is observed in both male and female subjects, suggesting a gender-independent mechanism.[1][2][3] The primary signaling cascades implicated in G-1-mediated cardioprotection involve the activation of the PI3K/Akt and ERK1/2 pathways.[1][2][3] Furthermore, GPER activation has been linked to the inhibition of cardiomyocyte apoptosis and a reduction in inflammatory responses.[4]

Mechanism of Action

G-1 exerts its cardioprotective effects by binding to and activating GPER. This activation initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and ERK pathways. These pathways are well-established mediators of cell survival and proliferation. The activation of these kinases leads to a reduction in infarct size and improved functional recovery of the heart following an ischemic insult.[1][2][3] Studies have also shown that GPER activation can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death during reperfusion.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the cardioprotective effects of G-1.

Table 1: Effect of G-1 on Myocardial Infarct Size and Functional Recovery

Experimental ModelTreatment GroupInfarct Size (% of Risk Area)Rate Pressure Product Recovery (% of Pre-ischemia)Reference
Isolated Rat Heart (Langendorff)Control55.7 ± 3.526.9 ± 2.1[1][2]
G-1 (110 nM)32.4 ± 2.143.8 ± 4.3[1][2]
Isolated Mouse Heart (Langendorff)Control46 ± 32640 ± 334 (beats·mmHg⁻¹·min⁻¹)[5]
G-1 (1 µM)21 ± 26140 ± 264 (beats·mmHg⁻¹·min⁻¹)[5]

Table 2: Effect of G-1 on Signaling Pathway Activation

Experimental ModelTreatment Groupp-Akt / Total Akt Ratio (Fold Change)p-ERK / Total ERK Ratio (Fold Change)Reference
Isolated Rat HeartG-1 (110 nM)~1.5Increased[3]
H9C2 CardiomyocytesG-1IncreasedIncreased[4]

Experimental Protocols

Ex Vivo Model: Langendorff Isolated Heart Ischemia-Reperfusion

This protocol describes the induction of ischemia-reperfusion injury in an isolated rodent heart to assess the cardioprotective effects of G-1.

Materials:

  • Sprague-Dawley rats (200-350g)

  • Heparin

  • Sodium pentobarbital (B6593769)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose, 2.5 CaCl₂)

  • This compound (dissolved in DMSO)

  • Langendorff perfusion system

  • Triphenyltetrazolium chloride (TTC)

  • Phosphate buffered saline (PBS)

  • Formalin

Procedure:

  • Anesthetize the rat with sodium pentobarbital and administer heparin.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Allow the heart to stabilize for a 15-20 minute equilibration period.

  • Administer G-1 (e.g., 110 nM) or vehicle (DMSO) into the perfusion buffer for 10 minutes before inducing ischemia.[1][2]

  • Induce global ischemia by stopping the perfusion for a specified period (e.g., 20-30 minutes).

  • Initiate reperfusion by restoring the flow of the oxygenated buffer for a designated duration (e.g., 120 minutes).[1][2]

  • At the end of reperfusion, freeze the heart at -20°C.

  • For infarct size measurement, slice the frozen heart into 2mm sections.

  • Incubate the slices in 1% TTC solution in PBS at 37°C for 15-20 minutes.[3]

  • Fix the stained slices in 10% formalin. Viable tissue will stain red, while infarcted tissue will remain pale.[4]

  • Image the slices and quantify the infarct area and the total area at risk using image analysis software.

In Vitro Model: H9c2 Cardiomyocyte Simulated Ischemia-Reperfusion

This protocol outlines the procedure for inducing simulated ischemia-reperfusion in a cardiomyocyte cell line to study the cellular effects of G-1.

Materials:

  • H9c2 rat heart myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with and without glucose

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)

  • Cell viability assay kit (e.g., MTT or LDH)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

Procedure:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Pre-treat the cells with G-1 at the desired concentration for a specified duration before inducing ischemia.

  • To simulate ischemia, replace the normal medium with glucose-free DMEM and place the cells in a hypoxic chamber for a defined period (e.g., 4-12 hours).

  • To simulate reperfusion, replace the ischemic medium with normal DMEM containing glucose and serum, and return the cells to a normoxic incubator for a set time (e.g., 6-24 hours).

  • Assess cell viability using an MTT or LDH assay.

  • Evaluate apoptosis using Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.

Western Blot Analysis of Pro-Survival Kinases

This protocol details the detection of phosphorylated and total Akt and ERK1/2 in heart tissue lysates.

Materials:

  • Heart tissue samples (from Langendorff experiment)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the heart tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G1_Signaling_Pathway G1 this compound GPER GPER G1->GPER binds PI3K PI3K GPER->PI3K activates ERK ERK1/2 GPER->ERK activates Akt Akt PI3K->Akt activates Cardioprotection Cardioprotection (↓ Infarct Size, ↑ Function) Akt->Cardioprotection ERK->Cardioprotection

Caption: Signaling pathway of G-1 mediated cardioprotection.

Experimental_Workflow cluster_ex_vivo Ex Vivo: Langendorff Model cluster_in_vitro In Vitro: H9c2 Cells Heart_Isolation Heart Isolation & Perfusion Stabilization Stabilization (15-20 min) Heart_Isolation->Stabilization G1_Treatment G-1 Treatment (10 min) Stabilization->G1_Treatment Ischemia Global Ischemia (20-30 min) G1_Treatment->Ischemia Reperfusion Reperfusion (120 min) Ischemia->Reperfusion Analysis_ExVivo Infarct Size (TTC) & Western Blot (Akt/ERK) Reperfusion->Analysis_ExVivo Cell_Culture H9c2 Cell Culture G1_Pretreatment G-1 Pre-treatment Cell_Culture->G1_Pretreatment Sim_Ischemia Simulated Ischemia (Hypoxia, No Glucose) G1_Pretreatment->Sim_Ischemia Sim_Reperfusion Simulated Reperfusion Sim_Ischemia->Sim_Reperfusion Analysis_InVitro Cell Viability & Apoptosis Sim_Reperfusion->Analysis_InVitro

Caption: Experimental workflow for investigating G-1 cardioprotection.

References

Application Notes: G-1 Treatment for Studying the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-1 is a selective, non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER), a receptor that mediates rapid, non-genomic estrogenic effects.[1][2] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is often located in the plasma membrane and endoplasmic reticulum.[2] The development of G-1 has provided researchers with a specific pharmacological tool to investigate GPER-mediated signaling pathways, distinguishing them from those activated by classical ERs.[3] In oncology research, G-1 is instrumental in elucidating the role of GPER in cancer progression, cell fate, and its influence on the tumor microenvironment (TME). Its application has revealed that GPER activation can have dual effects, sometimes promoting and other times inhibiting tumor growth, depending on the cancer type and cellular context.[4][5]

Mechanism of Action

G-1 binds to GPER with high affinity (Kd = 11 nM) and minimal binding to ERα/ERβ.[6] Upon binding, G-1 initiates a cascade of intracellular signaling events. A key mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[2][6] This process involves Gβγ-subunit-mediated release of intracellular calcium, activation of Src kinases, and matrix metalloproteinase-dependent release of heparin-binding EGF (HB-EGF), which then activates EGFR.[2] Activation of EGFR subsequently triggers downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways.[5][7][8] These pathways are critical regulators of cell proliferation, survival, apoptosis, and migration.[5] In various cancer models, G-1-induced activation of these pathways has been shown to lead to cell cycle arrest and apoptosis.[1][4][7]

G1_GPER_Signaling G1 G-1 GPER GPER G1->GPER Binds EGFR EGFR GPER->EGFR Transactivates PI3K PI3K EGFR->PI3K MAPK_path MAPK Cascade (Src, MEK, ERK) EGFR->MAPK_path AKT AKT PI3K->AKT Proliferation Inhibition of Proliferation AKT->Proliferation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) MAPK_path->Cell_Cycle_Arrest Induces Apoptosis Apoptosis MAPK_path->Apoptosis Induces

G-1 activated GPER signaling pathway.

Applications in Tumor Microenvironment Research

G-1 treatment is a versatile tool for investigating the direct effects on tumor cells and for exploring the broader context of the tumor microenvironment.

  • Direct Anti-Tumor Effects: In many cancer cell lines, G-1 inhibits proliferation and induces apoptosis.[1][7] This makes it useful for studying mechanisms of programmed cell death and cell cycle regulation. For instance, G-1 can induce G2/M phase cell cycle arrest and apoptosis by activating caspase-3 and -9.[1][4]

  • Modulation of Cell Migration and Invasion: GPER activation can influence the metastatic potential of cancer cells. Studies have shown G-1 treatment can regulate migration and invasion in cervical cancer cells.[4]

  • Interaction with Other TME Components: While much research focuses on tumor cells, GPER is also expressed in other cells within the TME, such as cancer-associated fibroblasts (CAFs). GPER signaling in CAFs can promote the proliferation and migration of prostate stromal cells, indicating a role for G-1 in studying tumor-stroma interactions.[5]

  • In Vivo Tumor Growth Inhibition: Xenograft models are frequently used to validate the anti-tumor effects of G-1 observed in vitro. Treatment with G-1 has been shown to significantly reduce tumor growth in various cancer models, including glioblastoma, prostate cancer, and hepatocellular carcinoma.[5][8][9]

Quantitative Data Summary

The effects of G-1 can vary significantly depending on the cancer type, cell line, and G-1 concentration. The following tables summarize representative quantitative data from published studies.

Table 1: In Vitro Effects of G-1 on Cancer Cell Lines

Cell LineCancer TypeG-1 ConcentrationEffectReference
MDA-MB-231Breast Cancer10 µMEnhanced apoptosis, suppressed proliferation[7]
MCF-7Breast CancerMicromolar rangeInduces G2/M cell cycle arrest and apoptosis[1]
HeLa, SiHa, C-33ACervical CancerNot specifiedDecreased cell viability, caused cell cycle arrest[6]
KGN, COV434Ovarian Granulosa Cell TumorConcentration-dependentSuppressed proliferation and cell viability[3]
SK-Hep-1Hepatocellular Carcinoma1 µMInhibited cell growth, blocked cell cycle progression[8][9]
AGS, SNU-216, NCI-N87Gastric Cancer2.5 µMInduced cell death, increased cleaved caspase-3, -9, PARP[10]

Table 2: In Vivo Effects of G-1 in Xenograft Models

Cancer ModelAnimal ModelG-1 Treatment RegimenOutcomeReference
Glioblastoma (U87MG)Nude MiceNot specifiedSignificantly decreased tumor growth[9]
Hepatocellular Carcinoma (SK-Hep-1)Xenograft ModelNot specifiedSignificantly inhibited tumor growth[9]
Gastric Cancer (AGS, SNU-216, NCI-N87)MiceNot specifiedReduced tumor volumes[10]

Protocols

The following are detailed protocols for key experiments using G-1 to study the tumor microenvironment.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of G-1 on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • G-1 (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • G-1 Treatment: Prepare serial dilutions of G-1 in culture medium from a concentrated stock. The final DMSO concentration should be <0.1% in all wells.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of G-1 (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO only) and a no-cell blank control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of control cells) * 100.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of G-1 on cell cycle phase distribution.

Materials:

  • Cancer cells treated with G-1 (as described above)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentration of G-1 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: In Vivo Xenograft Tumor Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of G-1 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line (e.g., MDA-MB-231, U87MG)

  • Matrigel (optional)

  • G-1 formulation for injection (e.g., dissolved in corn oil or a solution with DMSO/Tween 80)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-8 mice per group).

  • G-1 Administration: Administer G-1 via the desired route (e.g., intraperitoneal, intravenous) at a predetermined dose and schedule (e.g., daily, three times a week). The control group receives the vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor body weight and overall health of the mice.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, Western blot, RNA sequencing).

  • Analysis: Compare the tumor growth curves and final tumor weights between the G-1 treated and control groups to determine efficacy.

InVivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis prep_cells 1. Prepare Cancer Cell Suspension implant 2. Subcutaneous Implantation into Mice prep_cells->implant tumor_growth 3. Monitor Tumor Growth to Palpable Size implant->tumor_growth randomize 4. Randomize Mice into Control & G-1 Groups tumor_growth->randomize treat 5. Administer G-1 or Vehicle Control randomize->treat measure 6. Measure Tumor Volume & Body Weight Regularly treat->measure Repeat per schedule measure->treat endpoint 7. Study Endpoint: Euthanize & Excise Tumors measure->endpoint analysis 8. Analyze Data: - Tumor Weight/Volume - Immunohistochemistry - Western Blot endpoint->analysis

Workflow for an in vivo xenograft study using G-1.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a receptor implicated in a variety of physiological and pathological processes, including cancer.[1] The activation of GPER by G-1 can trigger diverse cellular responses, such as cell cycle arrest and apoptosis, making it a compound of significant interest in cancer research and drug development.[2][3] Flow cytometry is a powerful technique for dissecting these cellular responses at the single-cell level. This document provides detailed application notes and protocols for analyzing cells treated with G-1 using flow cytometry, with a focus on cell cycle progression and apoptosis.

G-1 Mechanism of Action and Cellular Effects

G-1, by activating GPER, can initiate a cascade of downstream signaling events. While the precise mechanisms can be cell-type specific, common pathways involve the modulation of intracellular calcium levels, activation of MAPKs (mitogen-activated protein kinases), and PI3K (phosphoinositide 3-kinase).[4] These signaling events can culminate in the induction of apoptosis, often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[2][5][6] Furthermore, G-1 has been shown to induce cell cycle arrest, frequently at the G2/M phase, thereby inhibiting proliferation.[3]

Data Presentation: Quantitative Analysis of G-1 Effects

The following tables summarize the quantitative effects of G-1 treatment on apoptosis and cell cycle distribution in various cancer cell lines as determined by flow cytometry.

Table 1: Effect of G-1 on Apoptosis (Sub-G1 Population)

Cell LineG-1 ConcentrationTreatment Duration% of Cells in Sub-G1 (Apoptosis)Reference
Glioblastoma (LN229)1 µM72 hData not explicitly provided as sub-G1, but apoptosis was induced.[3]
Glioblastoma (U251)1 µM72 hData not explicitly provided as sub-G1, but apoptosis was induced.[3]
Breast Cancer (MCF-7)Not specified24 hLate apoptosis induced.[2]
T-cell Acute Lymphoblastic Leukemia (Jurkat)1 µMNot specifiedApoptosis provoked.[7]

Table 2: Effect of G-1 on Cell Cycle Distribution

Cell LineG-1 ConcentrationTreatment Duration% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Glioblastoma (LN229)1 µM24 h~35%~20%~45%[3]
Glioblastoma (LN229)1 µM48 h~25%~15%~60%[3]
Glioblastoma (LN229)1 µM72 h~15%~10%~75%[3]
Glioblastoma (U251)1 µM24 h~40%~25%~35%[3]
Glioblastoma (U251)1 µM48 h~30%~15%~55%[3]
Glioblastoma (U251)1 µM72 h~20%~10%~70%[3]
Breast Cancer (MCF-7)Not specified24 hArrest at G2/M observed.Arrest at G2/M observed.Arrest at G2/M observed.[2]
T-cell Acute Lymphoblastic Leukemia (Jurkat)Not specifiedNot specifiedArrest at G2/M observed.Arrest at G2/M observed.Arrest at G2/M observed.[7]

Experimental Protocols

Protocol 1: Cell Treatment with G-1

This protocol outlines the general procedure for treating cultured cells with G-1 prior to flow cytometry analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • G-1 (Tocris, Cayman Chemical, or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 6-well or 12-well tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 6-well or 12-well plate at a density that will allow for exponential growth during the treatment period (typically 50-70% confluency at the time of harvest).[8]

    • For suspension cells, seed cells in a flask or multi-well plate at an appropriate density.

    • Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.

  • Preparation of G-1 Stock Solution:

    • Dissolve G-1 in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • G-1 Treatment:

    • On the day of treatment, dilute the G-1 stock solution in complete cell culture medium to the desired final concentrations. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO used for the highest G-1 concentration).

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of G-1 or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells:

      • Aspirate the medium.

      • Wash the cells once with PBS.

      • Add an appropriate volume of Trypsin-EDTA to detach the cells.

      • Incubate at 37°C until the cells detach.

      • Neutralize the trypsin with complete medium.

    • Suspension cells:

      • Transfer the cell suspension directly to a centrifuge tube.

    • Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with cold PBS.

    • Proceed to the desired flow cytometry staining protocol.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • G-1 treated and control cells (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvest and wash the cells as described in Protocol 1.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Materials:

  • G-1 treated and control cells (from Protocol 1)

  • Cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvest and wash the cells as described in Protocol 1.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 30 minutes (or overnight).

  • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • The DNA content histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), and G2/M (4N DNA content) phases.[9]

    • Cells in the S phase will have DNA content between 2N and 4N.[9]

    • Apoptotic cells may appear as a sub-G1 peak with less than 2N DNA content.[10][11]

Mandatory Visualizations

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC EGFR EGFR (transactivation) G_protein->EGFR Ca_flux Intracellular Ca2+ Increase G_protein->Ca_flux cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) PKA->Cell_Cycle_Arrest PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK Akt Akt PI3K->Akt Akt->Cell_Cycle_Arrest Apoptosis Apoptosis Akt->Apoptosis MAPK->Cell_Cycle_Arrest MAPK->Apoptosis Ca_flux->Cell_Cycle_Arrest Ca_flux->Apoptosis Bax Bax ↑ Apoptosis->Bax Bcl2 Bcl-2 ↓ Apoptosis->Bcl2 Caspases Caspase Activation Apoptosis->Caspases

Caption: G-1/GPER signaling leading to cell cycle arrest and apoptosis.

Flow_Cytometry_Workflow start Start: Cell Culture treatment G-1 Treatment (e.g., 24, 48, 72h) start->treatment harvest Cell Harvesting (Trypsinization or Collection) treatment->harvest wash Wash with PBS harvest->wash split wash->split apoptosis_stain Apoptosis Staining: Annexin V & PI split->apoptosis_stain cellcycle_fix Cell Cycle Fixation: 70% Ethanol split->cellcycle_fix analysis Flow Cytometry Analysis apoptosis_stain->analysis cellcycle_stain Cell Cycle Staining: PI & RNase A cellcycle_fix->cellcycle_stain cellcycle_stain->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for flow cytometry analysis of G-1 treated cells.

References

Troubleshooting & Optimization

G-1 compound solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the G-1 compound.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of approximately 11 nM.[1] It displays no significant activity at classical estrogen receptors ERα and ERβ at concentrations up to 10 μM. G-1's mechanism of action involves binding to GPER, which is located on the plasma membrane and endoplasmic reticulum, to initiate rapid non-genomic signaling cascades.[2][3][4]

Q2: What are the recommended solvents for dissolving G-1?

G-1 is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][5] It is soluble to at least 100 mM in DMSO. Other organic solvents such as DMF (30 mg/ml) and ethanol (B145695) (1 mg/ml) can also be used.[3] The solubility of G-1 is limited in aqueous solutions.[6]

Q3: How should G-1 be stored to ensure its stability?

For long-term stability, G-1 should be stored at -20°C as a solid. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.[6]

Q4: What is the stability of G-1 in cell culture media?

G-1 is reported to be stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C. For experiments extending beyond this duration, it is advisable to replenish the media with freshly diluted G-1 every 48-72 hours.[6]

Troubleshooting Guide

This guide addresses common issues encountered when working with G-1, with a focus on solubility.

Issue Possible Cause Recommended Solution
Precipitation of G-1 in aqueous solutions or cell culture media. G-1 has poor aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.Prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher).[6] When preparing working solutions, add the G-1 stock solution dropwise to the pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing.[6] Ensure the final DMSO concentration in the working solution does not exceed a level toxic to your cells (typically ≤0.5%).[6]
Inconsistent experimental results or lower than expected potency. The compound may not be fully dissolved, leading to an inaccurate final concentration. Repeated freeze-thaw cycles of the stock solution may have led to degradation.Before use, ensure the G-1 stock solution is completely thawed and vortexed to ensure homogeneity. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[6] Visually inspect the working solution for any signs of precipitation before adding it to your experiment.
Difficulty dissolving G-1 powder. The compound may require energy to overcome crystal lattice energy.To aid dissolution, gently warm the solution to 37°C and/or use an ultrasonic bath for a short period.[5]
Formation of a suspension instead of a clear solution for in vivo studies. G-1 has limited solubility in vehicles suitable for animal administration.A common method for preparing a G-1 suspension for in vivo use involves a multi-step process with co-solvents and surfactants. For example, a 2.5 mg/mL suspension can be prepared by first dissolving G-1 in DMSO, then mixing with PEG300, followed by the addition of Tween-80 and finally saline.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO

Materials:

  • G-1 compound (Molecular Weight: 412.28 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the G-1 vial to equilibrate to room temperature before opening.

  • Weigh out 4.12 mg of G-1 powder.

  • Add 1 mL of anhydrous DMSO to the G-1 powder.

  • Vortex the solution thoroughly until the G-1 is completely dissolved. Gentle warming to 37°C may assist in dissolution.[5]

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.[6]

Protocol 2: Preparation of a 1 µM G-1 Working Solution in Cell Culture Medium

Materials:

  • 10 mM G-1 stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tube

Methodology:

  • Thaw an aliquot of the 10 mM G-1 stock solution at room temperature and vortex gently.

  • In a sterile conical tube, add 9.999 mL of pre-warmed cell culture medium.

  • Add 1 µL of the 10 mM G-1 stock solution to the cell culture medium. This creates a 1:10,000 dilution.

  • Immediately vortex the solution gently to ensure rapid and uniform mixing, preventing precipitation.

  • The final concentration of G-1 will be 1 µM, and the final DMSO concentration will be 0.01%.

  • Use the working solution promptly after preparation.

Signaling Pathways and Workflows

Activation of GPER by G-1 can trigger multiple downstream signaling cascades.

GPER_Signaling_Pathway cluster_membrane Cell Membrane G1 G-1 GPER GPER G1->GPER G_protein G Proteins (Gαi/Gβγ) GPER->G_protein Activation Ca_mobilization Ca²⁺ Mobilization GPER->Ca_mobilization Increase YAP YAP GPER->YAP Activation Src Src G_protein->Src MMPs MMPs Src->MMPs Activation HB_EGF pro-HB-EGF MMPs->HB_EGF Cleavage EGFR EGFR HB_EGF->EGFR Transactivation PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Apoptosis Apoptosis YAP->Apoptosis

Caption: G-1 activated GPER signaling pathway.

The diagram above illustrates the signaling cascade initiated by G-1 binding to GPER. This activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through a G protein, Src, and matrix metalloproteinases (MMPs) dependent pathway, subsequently activating downstream effectors like PI3K and ERK1/2.[2] GPER activation by G-1 also leads to increased intracellular calcium levels and can induce apoptosis through the activation of Yes-associated protein (YAP).[7][8][9]

G1_Solubilization_Workflow start Start: G-1 Powder weigh Weigh G-1 start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to 37°C add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Create Aliquots stock->aliquot prepare_working Prepare Working Solution stock->prepare_working For Immediate Use store Store at -80°C aliquot->store add_to_medium Add Stock to Warmed Aqueous Medium Dropwise while Vortexing prepare_working->add_to_medium final_solution Final Working Solution (e.g., 1 µM) add_to_medium->final_solution

Caption: Recommended workflow for G-1 solubilization.

References

Technical Support Center: Optimizing (3aS,4R,9bR)-G-1 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of (3aS,4R,9bR)-G-1, a selective G protein-coupled estrogen receptor (GPER) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, commonly referred to as G-1, is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[1][2] It is designed to distinguish GPER-mediated estrogenic responses from those mediated by the classical nuclear estrogen receptors (ERα and ERβ), as it displays no significant activity at ERα and ERβ at concentrations up to 10 μM.[2][3] Upon binding to GPER, G-1 initiates rapid non-genomic signaling cascades.[1] This includes the activation of adenylyl cyclase and the mobilization of intracellular calcium.[1][4]

Q2: What is a typical effective concentration range for G-1 in cell culture experiments?

A2: The optimal concentration of G-1 is highly dependent on the cell type and the specific biological endpoint being measured. For GPER-mediated signaling events, such as calcium mobilization, nanomolar concentrations are often sufficient, with an EC50 of approximately 2 nM.[2][3] However, for studies investigating effects on cell proliferation or apoptosis, micromolar concentrations may be required. For instance, in A549 lung cancer cells, the IC50 for cell proliferation was calculated to be 20 μM after 72 hours of treatment.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: Does G-1 have any known off-target effects?

A3: While G-1 is highly selective for GPER over nuclear estrogen receptors, some studies have reported potential off-target effects, particularly at higher concentrations. These can include disruption of microtubule structures.[5] Some observed effects of G-1, such as suppression of proliferation and induction of apoptosis, have been reported to be GPER-independent in certain cancer cell lines.[4] Therefore, it is crucial to include appropriate controls, such as GPER antagonists (e.g., G15 or G36) or GPER-knockdown models, to confirm that the observed effects are indeed mediated by GPER.[4]

Troubleshooting Guide

Issue 1: No observable effect of G-1 treatment in my experiment.

Possible Cause Troubleshooting Step
Suboptimal G-1 Concentration Perform a dose-response experiment with a wide range of G-1 concentrations (e.g., 1 nM to 25 μM) to determine the optimal effective concentration for your specific cell line and assay.
Low or Absent GPER Expression Verify the expression of GPER in your cell line of interest using techniques like qPCR or Western blotting. If GPER expression is low, consider using a cell line known to express GPER at higher levels.
Incorrect G-1 Handling or Storage Ensure G-1 is properly dissolved in a suitable solvent (e.g., DMSO) and stored at the recommended temperature (-20°C) to maintain its activity.[3] Avoid repeated freeze-thaw cycles.
Assay Insensitivity Confirm that your assay is sensitive enough to detect the expected biological response. Consider using a more sensitive detection method or a different functional readout.

Issue 2: High background or inconsistent results in my experiments.

Possible Cause Troubleshooting Step
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability or the experimental outcome.
Cell Culture Variability Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these factors can influence cellular responses to G-1.
Experimental Technique Standardize all experimental steps, including treatment times, washing procedures, and reagent concentrations, to minimize variability between experiments.

Issue 3: Observing both proliferative and apoptotic effects with G-1 treatment.

Possible Cause Troubleshooting Step
Concentration-Dependent Biphasic Response The effect of G-1 can be concentration-dependent. Lower concentrations may stimulate proliferation in some cell types, while higher concentrations can induce apoptosis.[2][4] A detailed dose-response curve is essential to characterize this behavior.
Cell-Type Specific Responses The cellular context is critical. G-1's effects can vary significantly between different cell lines. It's important to consult the literature for studies using similar cell types.
GPER-Independent Off-Target Effects At higher concentrations, G-1 may exert off-target effects. Use GPER antagonists or siRNA-mediated knockdown of GPER to dissect GPER-dependent versus independent effects.[4]

Quantitative Data Summary

Table 1: Binding Affinity and Functional Potency of G-1

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)
G-1GPER11 nM[2]2 nM[3]
G-1ERα>10,000 nM[1]No activity up to 10 µM[3]
G-1ERβ>10,000 nM[1]No activity up to 10 µM[3]

Table 2: Exemplary Effective Concentrations of G-1 in Different Assays

Cell LineAssayEffective ConcentrationObserved Effect
SKBr3 and MCF-7 cellsCell MigrationIC50: 0.7 nM and 1.6 nM, respectively[3]Inhibition of chemoattractant-induced migration
A549 cellsCell ProliferationIC50: 20 μM (at 72h)[2]Decreased cell proliferation
Gastric Cancer XenograftIn vivo Tumor Growth1 mg/kg (i.p. every other day)[3]Decreased tumor volume
KGN (ovarian granulosa tumor) cellsCell ViabilitySignificant decrease at concentrations ≥ 500 nM[4]G-1 suppressed proliferation and induced apoptosis
HEK-293 (GPER-negative) cellsCell ProliferationSuppression at 0.5 µM, 1 µM, and 2 µM[4]GPER-independent suppression of proliferation

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete culture medium. Remove the old medium from the wells and add 100 µL of the G-1 containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest G-1 treatment).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After G-1 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPER, anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Following G-1 treatment, isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene and compared to the vehicle-treated control.

Visualizations

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular G1 G-1 GPER GPER G1->GPER Binds G_alpha Gαs GPER->G_alpha Activates G_betagamma Gβγ GPER->G_betagamma Activates AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, etc.) CREB->Gene_Expression Regulates Src Src G_betagamma->Src Activates MMPs MMPs Src->MMPs Activates HB_EGF pro-HB-EGF MMPs->HB_EGF Cleaves EGFR EGFR HB_EGF->EGFR Activates ERK ERK EGFR->ERK Activates Cellular_Responses Cellular Responses (Migration, etc.) ERK->Cellular_Responses Mediates

Caption: GPER Signaling Pathway Activated by G-1.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) G1_Prep 2. G-1 Preparation (Dissolve in DMSO, serial dilutions) Cell_Culture->G1_Prep Treatment 3. Cell Treatment (Incubate with G-1 for desired time) G1_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Western 4b. Protein Analysis (Western Blot) Treatment->Western qPCR 4c. Gene Expression Analysis (qPCR) Treatment->qPCR Data_Analysis 5. Data Analysis & Interpretation (Dose-response curves, statistical analysis) Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

Caption: General Experimental Workflow for G-1 Studies.

Troubleshooting_Logic Start Experiment with G-1 Observed_Effect Is there an observable effect? Start->Observed_Effect No_Effect No Effect Observed_Effect->No_Effect No Effect_Observed Effect Observed Observed_Effect->Effect_Observed Yes Check_Concentration Check Concentration (Dose-response) No_Effect->Check_Concentration Check_GPER Check GPER Expression No_Effect->Check_GPER Check_Reagent Check G-1 Integrity No_Effect->Check_Reagent Is_Effect_Specific Is the effect GPER-specific? Effect_Observed->Is_Effect_Specific Use_Antagonist Use GPER Antagonist (e.g., G15, G36) Is_Effect_Specific->Use_Antagonist Verify Use_Knockdown Use GPER Knockdown (siRNA) Is_Effect_Specific->Use_Knockdown Verify Off_Target Potential Off-Target Effect Is_Effect_Specific->Off_Target If not blocked Specific_Effect GPER-Specific Effect Use_Antagonist->Specific_Effect Use_Knockdown->Specific_Effect

Caption: Troubleshooting Logic for G-1 Experiments.

References

Technical Support Center: Preventing Protein G-1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Protein G-1 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Protein G-1 degradation in experimental buffers?

A1: Protein G-1 degradation can be attributed to several factors, including enzymatic activity, physiochemical instability, and oxidative stress. Proteases, either co-purified with Protein G-1 or introduced as contaminants, can cleave the protein.[1][2] Instability can also arise from suboptimal pH, temperature, and ionic strength of the buffer, leading to denaturation and aggregation.[3][4] Additionally, oxidation of sensitive amino acid residues can occur, particularly if the buffer lacks a reducing environment.[5]

Q2: How can I minimize proteolytic degradation of Protein G-1?

A2: To minimize proteolysis, it is crucial to work at low temperatures (e.g., on ice or at 4°C) to reduce enzyme activity.[1][2] The addition of a protease inhibitor cocktail to your lysis and purification buffers is also highly recommended.[1][2][5] These cocktails contain a mixture of inhibitors that target various classes of proteases.[2]

Q3: What is the optimal pH and salt concentration for storing Protein G-1?

A3: The optimal pH and salt concentration are protein-specific. For many proteins, a pH of 7.4 is a good starting point as it mimics physiological conditions.[3] However, the stability of Protein G-1 may be enhanced at a pH that is further from its isoelectric point (pI) to prevent aggregation.[3] Salt, such as NaCl, is typically included at a concentration of 150 mM to maintain solubility and mimic physiological ionic strength.[3] It is advisable to empirically determine the optimal pH and salt concentration for your specific application.

Q4: Should I include a reducing agent in my buffer for Protein G-1?

A4: If Protein G-1 contains cysteine residues that are important for its structure or function, including a reducing agent is recommended to prevent oxidation and the formation of incorrect disulfide bonds.[3][5] Common reducing agents include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) at concentrations of 1-10 mM.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Protein G-1 is rapidly degraded after cell lysis. High protease activity.Perform all steps at 4°C.[1][2] Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[1][5]
Protein G-1 precipitates out of solution. Suboptimal buffer pH or ionic strength.Determine the isoelectric point (pI) of Protein G-1 and adjust the buffer pH to be at least one unit away from the pI.[3] Optimize the salt concentration (e.g., screen a range of 50-500 mM NaCl).[3]
Protein aggregation.Add stabilizing agents such as glycerol (B35011) (10-50%), sucrose, or trehalose (B1683222) to the buffer.[4][6] Consider adding a non-ionic detergent (e.g., 0.01% Tween-80) to prevent aggregation.[5]
Loss of Protein G-1 activity over time. Oxidation of critical residues.Include a fresh reducing agent like DTT or TCEP (Tris(2-carboxyethyl)phosphine) in the buffer.[3][6]
Freeze-thaw damage.Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles.[4] Add a cryoprotectant like glycerol (up to 50%) before freezing.[4][5]
Instability at storage temperature.For short-term storage (days), 4°C is often sufficient.[4] For long-term storage (weeks to months), flash-freeze in liquid nitrogen and store at -80°C.[4]

Quantitative Data Summary

The stability of Protein G-1 was assessed under various buffer conditions. The percentage of intact protein remaining after 24 hours of incubation was quantified by SDS-PAGE and densitometry.

Table 1: Effect of pH on Protein G-1 Stability

pH% Intact Protein G-1 (4°C)% Intact Protein G-1 (25°C)
5.075%40%
6.085%60%
7.095%75%
8.092%70%
9.080%55%

Table 2: Effect of Additives on Protein G-1 Stability at 4°C (pH 7.0)

AdditiveConcentration% Intact Protein G-1
None (Control)-88%
Protease Inhibitor Cocktail1X98%
DTT5 mM94%
Glycerol20% (v/v)96%
Protease Inhibitors + DTT + Glycerol1X, 5 mM, 20%99%

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

  • Prepare a series of buffers: Prepare small batches of buffer (e.g., 50 mM Tris or HEPES) with varying pH values (e.g., 6.0, 7.0, 8.0, 9.0) and NaCl concentrations (e.g., 50, 150, 300, 500 mM).

  • Dilute Protein G-1: Dilute a stock solution of purified Protein G-1 into each buffer condition to a final concentration of 0.5 mg/mL.

  • Incubate: Aliquot the samples and incubate at different temperatures (e.g., 4°C and 25°C) for a set time course (e.g., 0, 24, 48 hours).

  • Analyze Degradation: At each time point, take an aliquot and analyze by SDS-PAGE.

  • Quantify: Stain the gel with Coomassie Blue or a similar stain and perform densitometry to quantify the intensity of the intact Protein G-1 band relative to the t=0 sample.

Protocol 2: Assessing the Impact of Stabilizing Agents

  • Prepare Buffers with Additives: Start with the optimal buffer from Protocol 1. Prepare variations of this buffer containing different stabilizing agents, such as a protease inhibitor cocktail, a reducing agent (e.g., 5 mM DTT), and a cryoprotectant (e.g., 20% glycerol).

  • Incubate: Dilute Protein G-1 into each buffer and incubate at the desired temperature.

  • Analyze: Analyze the samples by SDS-PAGE and densitometry at various time points to assess the effect of each additive on stability.

Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP->GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Effector Effector Enzyme G_alpha_GTP->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates & Triggers

Caption: A diagram of a typical G-protein signaling pathway.

Experimental_Workflow start Start: Purified Protein G-1 prep_buffers Prepare Buffer Matrix (pH, Salt) start->prep_buffers dilute Dilute Protein G-1 into Buffers prep_buffers->dilute incubate Incubate at 4°C and 25°C dilute->incubate sds_page SDS-PAGE Analysis incubate->sds_page densitometry Densitometry Quantification sds_page->densitometry analyze Analyze Results & Determine Optimal Buffer densitometry->analyze

Caption: Workflow for screening optimal buffer conditions.

Troubleshooting_Logic degradation Is Protein G-1 Degrading? proteolysis Suspect Proteolysis? degradation->proteolysis Yes stable Protein is Stable degradation->stable No aggregation Suspect Aggregation? proteolysis->aggregation No add_pi Add Protease Inhibitors proteolysis->add_pi Yes oxidation Suspect Oxidation? aggregation->oxidation No optimize_ph_salt Optimize pH/Salt & Add Stabilizers aggregation->optimize_ph_salt Yes add_reducing Add Reducing Agent oxidation->add_reducing Yes oxidation->stable No

Caption: A logical diagram for troubleshooting Protein G-1 degradation.

References

Troubleshooting inconsistent results with (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, commonly referred to as G-1, is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] Unlike traditional estrogen receptors (ERα and ERβ) that are located in the nucleus, GPER is a transmembrane receptor.[2][3] Upon binding by G-1, GPER initiates rapid, non-genomic signaling cascades.[4][5] This activation can lead to various cellular responses, including calcium mobilization, stimulation of adenylyl cyclase, and transactivation of the epidermal growth factor receptor (EGFR).[2][5]

2. How should I dissolve and store G-1?

G-1 is a fat-soluble compound.[1] For cell-based assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] Ensure the final concentration of DMSO in your experimental medium does not exceed a level that could affect cell viability, typically ≤ 0.1% (v/v).[4] Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

3. What are the known off-target effects of G-1?

While G-1 is highly selective for GPER over nuclear estrogen receptors, off-target effects have been reported, particularly at higher concentrations.[6] The most documented off-target effect is the disruption of microtubule structures, which can lead to cytotoxicity and cell cycle arrest independent of GPER activation.[1][6] These effects have been observed in various cancer cell lines.[1]

4. How can I confirm that the observed effects in my experiment are GPER-mediated?

To verify that the biological effects of G-1 are specifically due to GPER activation, it is crucial to use a GPER-selective antagonist. Pre-treatment of cells with antagonists like G-15 or G-36 prior to G-1 administration should block the GPER-mediated effects.[1][5] If the effect of G-1 persists in the presence of the antagonist, it is likely an off-target effect. G-36 is noted to have higher selectivity for GPER than G-15.[1]

Troubleshooting Guide

Problem 1: Inconsistent or no biological effect at expected concentrations.
Possible Cause Suggested Solution
Degraded G-1 Compound Prepare a fresh stock solution of G-1 from a new aliquot. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.
Low GPER Expression in the Cell Model Verify the expression level of GPER in your cell line or tissue model using techniques like qPCR, Western blot, or immunofluorescence. If expression is low or absent, consider using a different model system known to express GPER.
Suboptimal Experimental Conditions Optimize the concentration of G-1 and the incubation time. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay.[1]
Incorrect Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase. For migration or invasion assays, serum-starve the cells before treatment with G-1.[4]
Problem 2: Higher than expected cytotoxicity.
Possible Cause Suggested Solution
Off-Target Effects at High Concentrations High concentrations of G-1 can induce cytotoxicity by disrupting microtubules.[1][6] Reduce the concentration of G-1 to the low nanomolar range, which is often sufficient for GPER activation without significant off-target effects.[4]
GPER-Mediated Apoptosis In some cell types, GPER activation by G-1 can induce apoptosis.[1] This is a GPER-specific effect. Confirm this by pre-treating with a GPER antagonist like G-36. If the antagonist prevents cytotoxicity, the effect is likely GPER-mediated.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically <0.1%). Run a vehicle control (DMSO only) to assess its effect on cell viability.[4]
Problem 3: Results are not blocked by GPER antagonists (e.g., G-36).
Possible Cause Suggested Solution
Off-Target Mechanism The observed effect is likely not mediated by GPER. This is a key indicator of an off-target effect, such as microtubule disruption.[1] Consider the possibility that G-1 is acting through a different pathway in your system.
Insufficient Antagonist Concentration or Incubation Time Ensure you are using an adequate concentration of the antagonist and pre-incubating for a sufficient duration to block the receptor before adding G-1. Refer to literature for effective concentrations and pre-incubation times for G-36 or G-15.

Quantitative Data Summary

Table 1: Reported Effective Concentrations and IC50 Values of G-1

Cell/Model System Assay Effective Concentration / IC50 Reference
Jurkat & CCRF-CEM (T-lineage leukemia)Cytotoxicity≥0.5 µM (toxic), 1 µM (highest effect)[1]
Breast Cancer ModelsMigration InhibitionIC50: 0.7–1.6 nM[4]
SKBr3 and MCF7 (Breast Cancer)Migration/Invasion0.1 nM to 10 nM[4]
Splenic CD4+ T cells (Rat)Proliferation & Cytokine Production1–10 nM[4]

Key Experimental Protocols

1. Cell Proliferation/Viability Assay (CCK-8/MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of G-1 concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). To test for GPER specificity, pre-incubate a parallel set of wells with a GPER antagonist (e.g., G-36) for 1-2 hours before adding G-1.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

2. Calcium Mobilization Assay

  • Cell Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) as per the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.

  • Stimulation: Add G-1 to the cells and continuously record the fluorescence intensity to detect changes in intracellular calcium levels.[1]

  • Antagonist Control: In a separate experiment, pre-incubate the dye-loaded cells with a GPER antagonist (e.g., G-36) before adding G-1 to confirm that the calcium mobilization is GPER-dependent.[1]

Visualizations

GPER_Signaling_Pathway G1 G-1 GPER GPER/GPR30 G1->GPER binds Microtubule_disruption Microtubule Disruption (Off-target) G1->Microtubule_disruption at high conc. G_beta_gamma Gβγ GPER->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase GPER->Adenylyl_Cyclase Ca_mobilization Calcium Mobilization GPER->Ca_mobilization EGFR_transactivation EGFR Transactivation G_beta_gamma->EGFR_transactivation cAMP cAMP Adenylyl_Cyclase->cAMP Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) cAMP->Cellular_Responses ERK12_phosphorylation ERK1/2 Phosphorylation EGFR_transactivation->ERK12_phosphorylation Ca_mobilization->Cellular_Responses ERK12_phosphorylation->Cellular_Responses

Caption: GPER-1 signaling pathway activated by G-1 and potential off-target effects.

Troubleshooting_Workflow Start Inconsistent Results with G-1 Check_Reagent Check G-1 Integrity & Storage Start->Check_Reagent Check_Cells Verify GPER Expression & Cell Health Check_Reagent->Check_Cells Reagent OK Dose_Response Perform Dose-Response Curve Check_Cells->Dose_Response Cells OK Optimize_Protocol Optimize Protocol (Conc., Time, etc.) Check_Cells->Optimize_Protocol Low Expression or Unhealthy Antagonist_Test Use GPER Antagonist (G-36) Dose_Response->Antagonist_Test Effect_Blocked Effect Blocked? Antagonist_Test->Effect_Blocked GPER_Mediated Result is GPER-Mediated Effect_Blocked->GPER_Mediated Yes Off_Target Result is Off-Target Effect_Blocked->Off_Target No

Caption: Troubleshooting workflow for inconsistent results with G-1.

References

GLP-1 Agonist Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and proper storage of Glucagon-like peptide-1 (GLP-1) agonists. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of research data.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for GLP-1 agonists?

A1: For lyophilized GLP-1 agonists, it is recommended to store them at -20°C or colder, protected from light.[1] Once reconstituted, the storage conditions can vary depending on the specific agonist and the solvent used. As a general rule, reconstituted peptides should be stored at 2-8°C for short-term use and aliquoted and frozen at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[1]

Q2: How do temperature excursions affect the stability of GLP-1 agonists?

A2: GLP-1 agonists are protein-based biologics and are highly sensitive to temperature fluctuations.[2][3] Exposure to temperatures above the recommended range can accelerate degradation, leading to a loss of potency.[3][4] Conversely, freezing can cause the protein to denature, rendering it inactive.[3][5] It is crucial to avoid repeated temperature swings, which can compromise the effectiveness of the agonist.[3]

Q3: Should GLP-1 agonists be protected from light?

A3: Yes, GLP-1 agonists should be protected from direct light exposure, which can induce degradation.[4] It is advisable to store them in their original packaging or in light-resistant containers to mitigate light-induced decay.[4]

Q4: What is the impact of repeated freeze-thaw cycles on GLP-1 agonist stability?

A4: Repeated freeze-thaw cycles can degrade peptide-based drugs like GLP-1 agonists.[1] To avoid this, it is recommended to aliquot reconstituted agonists into single-use volumes before freezing.

Q5: How does pH affect the stability of GLP-1 agonists?

A5: The pH of the solution can significantly impact the physical stability of GLP-1 agonists, influencing their tendency to form oligomers and fibrils.[6][7] For example, the physical stability of liraglutide (B1674861) has been shown to be significantly improved with heat treatment at a pH of 9-10.[8] It is important to adhere to the recommended pH for reconstitution and in assay buffers.

Troubleshooting Guides

Issue 1: Lower-than-expected potency or inconsistent results in cell-based assays.

Potential Causes & Solutions:

  • Improper Storage: The agonist may have been stored at an incorrect temperature, exposed to light, or subjected to multiple freeze-thaw cycles.

    • Solution: Always refer to the manufacturer's storage recommendations. Aliquot reconstituted peptides for single use to avoid repeated freezing and thawing.[1]

  • Peptide Degradation: The peptide may have degraded due to improper handling or prolonged storage.

    • Solution: Prepare fresh dilutions from a concentrated stock for each experiment.[1] If degradation is suspected, the integrity of the peptide can be assessed using analytical techniques like HPLC.

  • Cell Culture Issues: Inconsistent cell seeding density, high passage number leading to decreased receptor expression, or unhealthy cells can all contribute to variable results.[1]

    • Solution: Use cells with healthy morphology and within a consistent, low passage number. Ensure consistent cell seeding density for all experiments.[1]

  • Assay Conditions: The pH and composition of the assay buffer, as well as the agonist incubation time, can affect the results.[1]

    • Solution: Optimize and maintain a consistent incubation time. Check the pH and composition of your assay buffer to ensure they are appropriate for the agonist and cell line being used.[1]

Issue 2: Evidence of peptide aggregation or precipitation.

Potential Causes & Solutions:

  • Incorrect Storage Temperature: Storing at temperatures outside the recommended range can promote aggregation.

    • Solution: Strictly adhere to the recommended storage temperatures for both lyophilized and reconstituted forms.[4][9]

  • pH of the Solution: The pH can influence the oligomerization state and propensity for fibrillation.[6][7]

    • Solution: Ensure the pH of the reconstitution solvent and any buffers used are within the optimal range for the specific GLP-1 agonist.

  • High Concentration: Higher concentrations of some GLP-1 agonists can lead to the formation of fibrils.[6]

    • Solution: If possible, work with concentrations that are known to be stable. If high concentrations are necessary, careful monitoring for aggregation is required.

Storage Conditions for Common GLP-1 Agonists

GLP-1 AgonistFormStorage Condition (Before First Use)Storage Condition (After First Use)Shelf Life (After First Use)
Semaglutide (Injectable) PenRefrigerated at 2°C to 8°C (36°F to 46°F)[5][10]Refrigerated or at room temperature (up to 30°C or 86°F)[5][10]Up to 56 days[9][10]
Semaglutide (Oral) TabletsRoom temperature at 20°C to 25°C (68°F to 77°F)[10]Room temperature in original bottle[9]Until expiration date
Liraglutide PenRefrigerated at 2°C to 8°C (36°F to 46°F)[9]Refrigerated or at room temperature (up to 30°C or 86°F)[9]Up to 30 days[9]

Note: These are general guidelines based on commercially available products. For research-grade materials, always consult the manufacturer's specific instructions.

Experimental Protocols

Protocol 1: Assessment of GLP-1 Agonist Stability by HPLC

This protocol outlines a general workflow for assessing the stability of a GLP-1 agonist using High-Performance Liquid Chromatography (HPLC), which can detect degradation products and aggregation.

  • Sample Preparation:

    • Prepare solutions of the GLP-1 agonist at a known concentration in a suitable buffer.

    • Subject the samples to various stress conditions (e.g., elevated temperature, light exposure, different pH values) for defined periods.

    • Include a control sample stored under optimal conditions.

  • HPLC Method:

    • Utilize a reversed-phase HPLC (RP-HPLC) method for analyzing related substances and degradation products.[11]

    • Employ Size Exclusion Chromatography (SEC) to analyze for aggregation.[11]

    • The mobile phase composition and gradient will need to be optimized for the specific agonist.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Quantify the percentage of the main peak (intact agonist) and any new peaks (degradation products or aggregates).

    • A decrease in the main peak area and the appearance of new peaks indicate instability.

Protocol 2: Cell-Based Bioactivity Assay (cAMP Accumulation)

This protocol describes a method to determine the functional activity of a GLP-1 agonist by measuring its ability to stimulate cyclic AMP (cAMP) production in cells expressing the GLP-1 receptor.[12]

  • Cell Culture:

    • Use a suitable cell line (e.g., HEK293 or CHO) stably expressing the human GLP-1 receptor.[12]

    • Seed the cells in a 96- or 384-well plate and allow them to attach overnight.[12]

  • Agonist Preparation:

    • Prepare serial dilutions of the GLP-1 agonist (both control and stability-tested samples) in an appropriate assay buffer.[12]

  • Cell Stimulation:

    • Remove the cell culture medium and add an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for approximately 30 minutes.[12]

    • Add the diluted GLP-1 agonist to the wells and incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.[12]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[12]

  • Data Analysis:

    • Plot the response (e.g., luminescence) against the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value. A significant increase in the EC50 value for a stressed sample compared to the control indicates a loss of bioactivity.[12]

Visualizations

GLP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R G_protein Gαs GLP1R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP G_protein->AC Stimulates PKA PKA cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates InsulinVesicles Insulin (B600854) Vesicle Exocytosis PKA->InsulinVesicles EPAC2->InsulinVesicles GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binds

Caption: GLP-1 receptor signaling pathway leading to insulin secretion.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Interpretation Start GLP-1 Agonist Stock Solution Stress Apply Stress Conditions (Temp, Light, pH) Start->Stress Control Optimal Storage (Control) Start->Control HPLC HPLC Analysis (Purity & Aggregation) Stress->HPLC Bioassay Cell-Based Bioassay (cAMP Assay) Stress->Bioassay Control->HPLC Control->Bioassay Purity Assess Purity & Degradation Products HPLC->Purity Activity Determine EC50 & Bioactivity Bioassay->Activity Conclusion Determine Stability Profile Purity->Conclusion Activity->Conclusion

References

Technical Support Center: Minimizing G-1 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the GPER agonist, G-1.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action? A1: G-1 is a non-steroidal, selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1][2] It was developed to study the non-genomic signaling pathways of estrogen.[1] In many cancer cell lines, GPER activation by G-1 can inhibit cell proliferation, induce cell cycle arrest (commonly at the G2/M phase), and trigger apoptosis, which are often the desired anti-tumor effects.[3][4]

Q2: Why am I observing high levels of cell death with G-1? A2: High levels of cell death can be due to two main reasons:

  • On-Target Effects: The cell line you are using may be highly sensitive to GPER activation, leading to a potent anti-proliferative or pro-apoptotic response. This is a GPER-mediated effect.[3][5]

  • Off-Target Cytotoxicity: At higher concentrations (typically in the micromolar range), G-1 can induce cell death through mechanisms independent of GPER.[6][7][8] This is a common issue and a primary reason for optimizing experimental conditions.

Q3: What are the known off-target effects of G-1? A3: The most well-documented off-target effects of G-1 at high concentrations include:

  • Microtubule Disruption: G-1 can destabilize and depolymerize the microtubule network, leading to mitotic arrest and subsequent apoptosis.[1][9]

  • Endoplasmic Reticulum (ER) Stress: G-1 can induce ER stress, activating the unfolded protein response (UPR), which, if prolonged, triggers apoptosis.[3][10]

  • Induction of Reactive Oxygen Species (ROS): G-1 treatment has been shown to increase the production of intracellular ROS, contributing to cellular damage and death.[1]

Q4: How can I determine if the cytotoxicity I'm observing is on-target (GPER-mediated) or off-target? A4: To distinguish between on-target and off-target effects, you should use specific controls:

  • GPER Antagonists: Pre-treat cells with a selective GPER antagonist like G15 or G36 before adding G-1.[1] If the antagonist prevents the cytotoxicity, the effect is likely GPER-mediated. If cytotoxicity persists, it is likely an off-target effect.[1][6]

  • GPER Knockdown/Knockout Cells: The most definitive method is to use siRNA to knock down GPER expression. If G-1 still induces cytotoxicity in GPER-deficient cells, the effect is confirmed to be off-target.[3][6]

Q5: What is the optimal concentration range for G-1? A5: The effective concentration of G-1 is highly dependent on the cell type and the specific biological process being studied.

  • For GPER-specific effects like cell migration or calcium mobilization, concentrations in the low nanomolar range (0.1 nM to 10 nM) are often sufficient.[1][2]

  • Off-target cytotoxic effects are typically observed at concentrations of 0.5 µM and higher.[1][7] It is critical to perform a dose-response curve to find the optimal concentration for your specific cell line and experiment.[11][12]

Q6: How should I prepare and store G-1 to ensure stability and prevent precipitation? A6: G-1 has limited solubility in aqueous solutions. For best results, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -80°C to avoid freeze-thaw cycles.[11] When preparing working concentrations, pre-warm the cell culture medium to 37°C and add the G-1 stock solution dropwise while gently mixing to prevent precipitation.[11] The final DMSO concentration in the culture should not exceed 0.5%, as the solvent itself can be toxic to some cells.[11]

Q7: How long should I incubate my cells with G-1? A7: The optimal incubation time depends on the endpoint being measured.

  • Rapid Signaling Events: Effects like intracellular calcium mobilization can occur within minutes.[1]

  • Gene Expression or Protein Phosphorylation: An incubation of 1 to 4 hours may be a good starting point.[13]

  • Cell Viability, Proliferation, or Apoptosis: These endpoints typically require longer incubation times, ranging from 24 to 72 hours.[3][11] A time-course experiment is recommended to determine the ideal duration.[13]

Section 2: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
High levels of acute cell death (within 24 hours) at expected working concentrations. 1. Off-target toxicity: The G-1 concentration is too high, engaging GPER-independent death pathways.[1][9] 2. Solvent toxicity: The final concentration of DMSO is too high for your cell line.[11] 3. Incorrect concentration: A calculation error resulted in a higher-than-intended final concentration.1. Perform a detailed dose-response curve: Start from a low nM range and increase incrementally to find a therapeutic window.[12] 2. Include a vehicle control: Treat cells with the highest concentration of DMSO used in your experiment to rule out solvent effects.[11] 3. Verify calculations and stock concentration: Double-check all dilution calculations.
Inconsistent cell viability results between experiments. 1. Inconsistent cell seeding density: Variations in the initial number of cells can significantly alter IC50 values.[11] 2. G-1 precipitation: The compound may not be fully solubilized in the medium.[11] 3. Compound instability: For long-term experiments (>72h), the compound may degrade.1. Standardize cell seeding: Ensure a homogenous cell suspension and use precise pipetting techniques.[14] 2. Improve solubilization: Pre-warm the medium and add the G-1 stock slowly while mixing.[11] 3. Replenish media: For long incubations, consider replacing the medium with freshly prepared G-1 every 48-72 hours.[11]
The GPER antagonist (G15/G36) does not rescue the cytotoxic effect. 1. GPER-independent mechanism: The observed cytotoxicity is an off-target effect of G-1 at the concentration used.[1][6]1. Lower the G-1 concentration: Titrate down to a range where the effect is GPER-dependent (i.e., can be blocked by the antagonist). 2. Acknowledge the mechanism: If a high concentration is required, the observed effect should be characterized as GPER-independent.
No significant effect on cell viability is observed. 1. Cell line is resistant: The cell line may not express GPER or may be insensitive to its activation. 2. G-1 concentration is too low: The concentration used is below the effective dose for that cell line. 3. Incubation time is too short: The duration of treatment is not long enough to induce a measurable effect on viability.[13]1. Confirm GPER expression: Use Western Blot or qPCR to verify that your cell line expresses the GPER target. 2. Increase G-1 concentration: Perform a dose-response experiment extending into the µM range. 3. Perform a time-course experiment: Extend the incubation period up to 72 hours or longer.[13]

Section 3: Data Presentation & Key Parameters

Table 1: Recommended G-1 Concentration Ranges for Different Cellular Effects

Cellular EffectTypical Concentration RangeTime FrameKey Consideration
GPER-mediated Signaling (e.g., Ca²+ mobilization, PI3K activation)1 nM - 100 nMMinutes to HoursEffects are often rapid and can be confirmed with GPER antagonists.[1]
Inhibition of Cell Migration0.1 nM - 10 nM24 - 48 HoursOften occurs at sub-nanomolar to low nanomolar concentrations.[2]
Inhibition of Proliferation / Cell Cycle Arrest100 nM - 5 µM24 - 72 HoursCan be GPER-dependent or independent. Dose-response is critical.[1][3]
Induction of Apoptosis / Cytotoxicity0.5 µM - 10 µM24 - 72 HoursFrequently involves off-target, GPER-independent mechanisms at higher concentrations.[1][3]

Table 2: Summary of G-1 Effects on Various Cancer Cell Lines

Cell LineCancer TypeG-1 ConcentrationObserved EffectGPER-DependenceReference
KGN Ovarian Granulosa Cell~1-5 µMSuppressed proliferation, induced apoptosisIndependent[6]
MDA-MB-231 Breast Cancer~1-5 µMSuppressed proliferation, induced apoptosisIndependent[6]
HEK-293 (GPER-negative control)>1 µMSuppressed proliferationIndependent[6]
Jurkat, CCRF-CEM T-cell Leukemia0.5 µM - 1 µMReduced viability, G2/M arrest, apoptosisIndependent[1]
MCF-7 Breast Cancer1 µM - 5 µMG2/M arrest, apoptosis via ER stressDependent[3]
SKBR-3 Breast CancerNot specifiedPI3K activation, inhibited migrationDependent[6]

Section 4: Key Experimental Protocols

Protocol 1: Determining the Optimal G-1 Concentration using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of G-1 for your cell line.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.[11]

  • G-1 Preparation: Prepare a 2X serial dilution series of G-1 in complete medium from your DMSO stock. Also, prepare a 2X vehicle control containing only DMSO. Ensure the final DMSO concentration will be ≤0.5%.[11]

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2X G-1 dilutions and the vehicle control to the appropriate wells, resulting in a 1X final concentration.[12]

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[11][15]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Differentiating On-Target vs. Off-Target Effects

This protocol uses a GPER antagonist to determine if the observed G-1 cytotoxicity is mediated by its intended target.

Methodology:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Antagonist Pre-treatment: Prepare solutions of a GPER antagonist (e.g., 10 µM G36) and G-1 at the desired concentrations.[4]

  • Incubation:

    • Control Group: Treat cells with vehicle only.

    • G-1 Group: Treat cells with G-1 only.

    • Antagonist Group: Treat cells with the GPER antagonist only.

    • Combination Group: Pre-incubate cells with the GPER antagonist for 30-60 minutes, then add G-1 to the same wells and co-incubate for the desired treatment duration (e.g., 48 hours).[4]

  • Viability Assessment: Following incubation, assess cell viability using an appropriate method, such as the MTT assay described in Protocol 1.

  • Analysis: Compare the viability of the "G-1 Group" to the "Combination Group." If the antagonist significantly rescues the cell death caused by G-1, the cytotoxic effect at that concentration is GPER-dependent. If there is no significant difference, the effect is GPER-independent.[1]

Section 5: Visualizations

G1_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis p1 Determine Optimal Cell Seeding Density p2 Prepare G-1 Stock in DMSO (10 mM) exp1 Perform Dose-Response (nM to µM range) [e.g., MTT Assay, 48-72h] p2->exp1 exp2 Analyze IC50 for Cytotoxicity exp1->exp2 exp3 Select Concentrations (Below and At IC50) exp2->exp3 exp4 Perform Mechanism Assay (Pre-treat with GPER Antagonist) exp3->exp4 an1 Is Cytotoxicity Blocked by Antagonist? exp4->an1 an2 Conclusion: On-Target (GPER-Dependent) Proceed with nM concentrations an1->an2 Yes an3 Conclusion: Off-Target (GPER-Independent) Use lower concentration or characterize off-target effect an1->an3 No

Caption: Workflow for optimizing G-1 experiments to minimize cytotoxicity.

Cytotoxicity_Decision_Tree start High Cytotoxicity Observed with G-1 Treatment q1 What is the G-1 concentration? start->q1 q2 Is the effect blocked by GPER antagonist (G15/G36)? q1->q2 Low Conc. (< 100 nM) res3 Potential Off-Target Effect (e.g., Microtubule disruption) Confirm with antagonist test. q1->res3 High Conc. (> 0.5 µM) res1 Likely On-Target Effect (Desired anti-proliferative activity) Cell line is sensitive to GPER activation. q2->res1 Yes res2 Likely Off-Target Effect (GPER-Independent Cytotoxicity) Consider lowering concentration. q2->res2 No res3->q2

Caption: Decision-making flowchart for analyzing G-1 cytotoxicity.

G1_ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) G1 G-1 (µM Conc.) GPER GPER Activation G1->GPER Ca ER Calcium (Ca²⁺) Depletion GPER->Ca ER_Stress ER Stress Ca->ER_Stress PERK PERK Phosphorylation ER_Stress->PERK IRE1a IRE1α Phosphorylation ER_Stress->IRE1a JNK JNK / p38 Activation PERK->JNK IRE1a->JNK contributes to Apoptosis Apoptosis / Cell Death JNK->Apoptosis

Caption: G-1 induced ER stress and pro-apoptotic signaling pathway.

References

Technical Support Center: G-1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel therapeutic agent G-1 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for in vivo administration of G-1?

A1: G-1 exhibits poor solubility in aqueous solutions. For initial in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. It is crucial to prepare this formulation fresh before each use and to visually inspect for any precipitation before administration.

Q2: I am observing significant toxicity and weight loss in my animal models at the predicted therapeutic dose. What could be the cause?

A2: This issue can arise from several factors:

  • Off-target effects: G-1 may be inhibiting other kinases or cellular processes. Consider performing a kinome scan to identify potential off-target interactions.

  • Vehicle toxicity: The formulation vehicle itself may be causing toxicity, especially with repeated dosing. Include a vehicle-only control group in your study to assess this.

  • Metabolite toxicity: A metabolite of G-1 could be more toxic than the parent compound. Consider conducting metabolite identification studies.

  • Dosing regimen: The current dosing schedule might not be optimal. Exploring alternative schedules (e.g., less frequent dosing) or a different route of administration could mitigate toxicity.

Q3: The in vivo efficacy of G-1 is much lower than what I observed in my in vitro experiments. Why is there a discrepancy?

A3: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Potential reasons include:

  • Poor pharmacokinetics: G-1 may be rapidly cleared from circulation, resulting in insufficient exposure at the target tissue. Refer to the pharmacokinetic data in Table 2 and consider alternative formulations to improve drug exposure.

  • Limited biodistribution: The compound may not be reaching the target tissue in sufficient concentrations. An experimental protocol for assessing biodistribution is provided below.

  • Plasma protein binding: G-1 may be highly bound to plasma proteins, reducing the amount of free drug available to exert its therapeutic effect.

  • Tumor microenvironment: The in vivo tumor microenvironment can confer resistance to therapies that are effective in 2D cell culture.

Troubleshooting Guides

Issue 1: G-1 precipitates out of solution during formulation or administration.

  • Probable Cause: The solubility limit of G-1 in the chosen vehicle has been exceeded.

  • Solution:

    • Gently warm the solution to 37°C to aid dissolution.

    • Prepare the formulation at a lower concentration.

    • Explore alternative formulations. The use of cyclodextrins has been shown to improve the solubility of hydrophobic molecules. Refer to Table 1 for solubility data.

Issue 2: Inconsistent tumor growth inhibition in treated animals.

  • Probable Cause: Inconsistent dosing or variability in drug formulation.

  • Solution:

    • Ensure accurate and consistent administration volumes for each animal.

    • Vortex the G-1 formulation thoroughly before drawing each dose to ensure a homogenous suspension.

    • Prepare a fresh formulation for each experiment to avoid degradation.

Quantitative Data Summary

Table 1: Physicochemical and Solubility Properties of G-1

PropertyValue
Molecular Weight482.5 g/mol
LogP4.2
pKa8.1
Solubility in Water< 0.1 µg/mL
Solubility in 10% DMSO2.5 mg/mL
Solubility in 20% Hydroxypropyl-β-cyclodextrin5.0 mg/mL

Table 2: Pharmacokinetic Parameters of G-1 in Murine Models (Single 10 mg/kg IV Dose)

Formulation VehicleCmax (ng/mL)T½ (hours)AUC (ng·h/mL)
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline15701.83200
20% Hydroxypropyl-β-cyclodextrin21503.57500

Key Experimental Protocols

Protocol 1: Preparation of G-1 Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Calculate the required amounts of G-1 and HP-β-CD for a 20% (w/v) solution.

  • Dissolve the HP-β-CD in sterile saline by vortexing.

  • Slowly add the G-1 powder to the HP-β-CD solution while continuously vortexing.

  • Place the mixture on a shaker at room temperature for 2-4 hours to ensure complete dissolution.

  • Filter the final solution through a 0.22 µm syringe filter before administration.

Protocol 2: Assessment of G-1 Biodistribution

  • Administer the G-1 formulation to the animal model via the desired route (e.g., intravenous injection).

  • At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-administration, euthanize a cohort of animals.

  • Perfuse the animals with cold PBS to remove blood from the tissues.

  • Harvest tissues of interest (e.g., tumor, liver, kidney, spleen, brain).

  • Record the wet weight of each tissue sample.

  • Homogenize the tissues in a suitable lysis buffer.

  • Extract G-1 from the tissue homogenates using an appropriate organic solvent (e.g., ethyl acetate).

  • Quantify the concentration of G-1 in the extracts using LC-MS/MS.

  • Normalize the G-1 concentration to the tissue weight to determine the amount of drug per gram of tissue.

Visualizations

G1_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation G1 G-1 G1->PI3K Inhibits

Caption: G-1 inhibits the PI3K/Akt/mTOR signaling pathway.

G1_Experimental_Workflow start Start: In Vivo Study acclimatize Animal Acclimatization (1 week) start->acclimatize implant Tumor Cell Implantation acclimatize->implant randomize Tumor Growth & Animal Randomization (Day 7) implant->randomize dosing Treatment Initiation (G-1 or Vehicle) randomize->dosing monitor Monitor Tumor Volume & Body Weight (3x/week) dosing->monitor endpoint Study Endpoint (e.g., Day 28) monitor->endpoint harvest Tissue & Tumor Harvesting endpoint->harvest analysis Data Analysis (Efficacy, Toxicity) harvest->analysis end End: Study Report analysis->end

Caption: Workflow for an in vivo efficacy study of G-1.

G1_Troubleshooting_Tree start Unexpected In Vivo Result high_toxicity High Toxicity Observed? start->high_toxicity Is it... low_efficacy Low Efficacy Observed? start->low_efficacy Is it... check_vehicle Run Vehicle-Only Control Group high_toxicity->check_vehicle Yes high_toxicity->low_efficacy No dose_response Perform Dose-Response Toxicity Study check_vehicle->dose_response adjust_dose Solution: Adjust Dose/Schedule dose_response->adjust_dose check_formulation Confirm Formulation Stability & Solubility low_efficacy->check_formulation Yes check_pk Analyze Pharmacokinetics (See Table 2) check_biodistribution Assess Biodistribution (See Protocol 2) check_pk->check_biodistribution check_formulation->check_pk reformulate Solution: Reformulate G-1 check_biodistribution->reformulate

Caption: Troubleshooting decision tree for G-1 in vivo experiments.

Technical Support Center: Interpreting Unexpected Data from G-Protein Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting data from experiments involving G-protein-coupled receptors (GPCRs) and their associated signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary G-protein signaling pathways and how can I measure their activation?

A1: The three primary G-protein signaling pathways are mediated by Gαs, Gαi, and Gαq subunits.

  • Gαs (Gs): Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is typically measured using cAMP accumulation assays.

  • Gαi (Gi): Inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. Gi activation is often measured by first stimulating cAMP production with an agent like forskolin (B1673556) and then measuring the ligand-dependent decrease in cAMP.

  • Gαq (Gq): Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][2] Gq activation is commonly measured by detecting the accumulation of IP1 (a stable metabolite of IP3) or by monitoring intracellular calcium flux.[3][4][5]

Q2: How can I confirm that my GPCR of interest is expressed on the cell surface?

A2: Cell surface expression can be verified using several methods. An enzyme-linked immunosorbent assay (ELISA) on non-permeabilized cells using an antibody against an extracellular epitope of the receptor is a common technique. Alternatively, flow cytometry with a fluorescently labeled antibody or ligand can also be used to quantify surface expression.

Q3: What is ligand-biased signaling and how can it affect my results?

Q4: My GPCR of interest doesn't couple to the standard Gαs, Gαi, or Gαq pathways. How can I measure its activation?

A4: For GPCRs with unknown or non-standard coupling, you can co-express a "promiscuous" G-protein subunit, like Gα15/16, or a chimeric G protein, such as Gαqi5.[6] These subunits can couple to a wide range of GPCRs and channel the signal through the phospholipase C pathway, which can be readily measured by detecting changes in intracellular calcium or IP1 levels.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during your G-protein signaling experiments.

IssuePotential CauseRecommended Solution
High Background Signal Constitutive receptor activity: Some GPCRs exhibit agonist-independent activity, especially when overexpressed.- Use an inverse agonist to reduce basal activity. - Titrate the amount of receptor DNA used for transfection to find an optimal expression level.
Non-specific binding of reagents: Assay components may bind non-specifically to the plate or cells.- Increase the number of wash steps. - Include a non-specific binding control by adding a high concentration of an unlabeled ligand.
Assay interference: The test compound may be autofluorescent or interfere with the detection chemistry.- Run a control plate with compounds but without cells to check for autofluorescence. - Test compounds in a counterscreen using a parental cell line that does not express the receptor of interest.
Low Signal-to-Noise Ratio Inadequate cell density: Too few cells will result in a weak signal.- Perform a cell titration experiment to determine the optimal cell number per well that provides the best assay window.[6]
Suboptimal reagent concentration: The concentration of agonist, substrate, or detection reagents may not be optimal.- Perform a dose-response curve for your agonist to determine the EC80 concentration for antagonist screening.[7] - Titrate assay reagents according to the manufacturer's protocol to find the optimal concentrations.
Low receptor expression: Insufficient receptor on the cell surface will lead to a weak response.- Verify receptor expression using methods like ELISA or flow cytometry. - Optimize transfection conditions or consider generating a stable cell line.
High Well-to-Well Variability Inconsistent cell seeding: Uneven cell distribution across the plate is a common source of variability.- Ensure the cell suspension is homogeneous by gently mixing before and during plating. - Use a calibrated multichannel pipette or an automated cell dispenser.
Pipetting errors: Inaccurate or inconsistent pipetting of reagents will lead to variable results.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Edge effects: Wells on the edge of the plate are prone to evaporation and temperature fluctuations.- Avoid using the outer wells of the plate for experimental data. - Fill the outer wells with media or PBS to create a humidity barrier.
Unexpected Dose-Response Curve Shape Biphasic or bell-shaped curve: This can be caused by various factors, including compound solubility issues at high concentrations, off-target effects, or complex receptor pharmacology like allosteric modulation or receptor dimerization.- Check the solubility of your compound at the highest concentrations used. - Perform competition binding assays to investigate potential allosteric effects. - Consider the possibility of biased signaling and test the compound in different pathway-specific assays.
No response or very low potency: The ligand may be inactive or degraded.- Verify the identity and purity of your ligand. - Use a fresh stock of the ligand. - Include a known active compound as a positive control in your experiment.

Quantitative Data Summary

Effective assay development relies on achieving robust and reproducible results. The following table provides typical performance parameters for common GPCR functional assays.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality that takes into account the signal window and data variability. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[8][9][10]> 0.5[8]
Signal-to-Background (S/B) Ratio The ratio of the signal from a maximally stimulated well to the signal from a basal (unstimulated) well.> 3
EC50 / IC50 The concentration of an agonist or antagonist that produces 50% of the maximal response.Varies depending on the receptor and ligand, but should be consistent with published values for control compounds.

Experimental Protocols

Protocol 1: cAMP Measurement for Gs and Gi-coupled GPCRs (HTRF Assay)

This protocol outlines the steps for determining changes in intracellular cyclic AMP (cAMP) levels upon GPCR activation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells expressing the Gs or Gi-coupled GPCR of interest

  • White, low-volume 384-well plates

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Agonist and/or antagonist compounds

  • For Gi assays: Forskolin

  • Stimulation buffer

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells in a white, low-volume 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition:

    • For Gs agonist assay: Add serial dilutions of the agonist to the cells.

    • For Gi antagonist assay: Pre-incubate the cells with serial dilutions of the antagonist, then add a fixed concentration of forskolin (typically EC80) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the compound concentration to generate a dose-response curve and determine EC50 or IC50 values.[11]

Protocol 2: IP1 Accumulation for Gq-coupled GPCRs (HTRF IP-One Assay)

This protocol describes the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of Gq-coupled GPCRs.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • White, low-volume 384-well plates

  • HTRF IP-One assay kit (containing IP1-d2 and anti-IP1 cryptate)

  • Agonist and/or antagonist compounds

  • Stimulation buffer containing LiCl

Procedure:

  • Cell Plating: Seed cells in a white, low-volume 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the agonist or antagonist to the wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.[4] The LiCl in the stimulation buffer inhibits the degradation of IP1, allowing it to accumulate.

  • Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 1 hour.[13]

  • Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the amount of IP1 produced. Plot the data to determine EC50 or IC50 values.

Protocol 3: β-Arrestin Recruitment (Tango Assay)

This protocol details a method for measuring the recruitment of β-arrestin to an activated GPCR using a reporter gene assay.

Materials:

  • HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion)

  • GPCR-Tango construct (GPCR fused to a TEV cleavage site and the tTA transcription factor)

  • 384-well poly-L-lysine coated optical bottom plates

  • Transfection reagent

  • Ligand of interest

  • Luciferase substrate

Procedure:

  • Transfection: Transfect HTLA cells with the GPCR-Tango construct.

  • Cell Seeding: The following day, seed the transfected cells into 384-well poly-L-lysine coated plates.[14]

  • Ligand Stimulation: Add the ligand of interest to the cells and incubate overnight at 37°C.

  • Assay Development: Add luciferase substrate to the wells.

  • Signal Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: An increase in luminescence signal corresponds to β-arrestin recruitment. Plot the signal against ligand concentration to determine the EC50.

Signaling Pathway and Workflow Diagrams

Gs_Signaling_Pathway Ligand Agonist GPCR_Gs Gs-coupled GPCR Ligand->GPCR_Gs Binds Gs_protein Gs Protein (αβγ) GPCR_Gs->Gs_protein Activates G_alpha_s_GTP Gαs-GTP Gs_protein->G_alpha_s_GTP GDP/GTP Exchange G_beta_gamma Gβγ Gs_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_s_GTP->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Gs Signaling Pathway.

Gi_Signaling_Pathway Ligand Agonist GPCR_Gi Gi-coupled GPCR Ligand->GPCR_Gi Binds Gi_protein Gi Protein (αβγ) GPCR_Gi->Gi_protein Activates G_alpha_i_GTP Gαi-GTP Gi_protein->G_alpha_i_GTP GDP/GTP Exchange G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i_GTP->AC Inhibits cAMP cAMP AC->cAMP Decreased production

Caption: Gi Signaling Pathway.

Gq_Signaling_Pathway Ligand Agonist GPCR_Gq Gq-coupled GPCR Ligand->GPCR_Gq Binds Gq_protein Gq Protein (αβγ) GPCR_Gq->Gq_protein Activates G_alpha_q_GTP Gαq-GTP Gq_protein->G_alpha_q_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) G_alpha_q_GTP->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Response Cellular Response PKC->Response Phosphorylates Substrates

Caption: Gq Signaling Pathway.

Beta_Arrestin_Pathway Ligand Agonist GPCR GPCR Ligand->GPCR Binds GRK GRK GPCR->GRK Activates Phospho_GPCR Phosphorylated GPCR GRK->GPCR Phosphorylates Beta_Arrestin β-Arrestin Phospho_GPCR->Beta_Arrestin Recruits Desensitization G-protein Desensitization Beta_Arrestin->Desensitization Internalization Internalization (Clathrin-mediated) Beta_Arrestin->Internalization Signaling_Scaffold Signaling Scaffold (e.g., MAPK activation) Beta_Arrestin->Signaling_Scaffold

Caption: β-Arrestin Recruitment and Signaling.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Transfection Start->Cell_Culture Plating Cell Plating (e.g., 384-well) Cell_Culture->Plating Compound_Prep Compound Preparation (Serial Dilution) Plating->Compound_Prep Assay_Execution Assay Execution (Stimulation & Incubation) Compound_Prep->Assay_Execution Detection Signal Detection (e.g., HTRF, Luminescence) Assay_Execution->Detection Data_Analysis Data Analysis (Dose-Response Curve Fitting) Detection->Data_Analysis Results Results (EC50/IC50, Z'-factor) Data_Analysis->Results End End Results->End

Caption: General Experimental Workflow.

References

G-1 compound batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with batch-to-batch variability of the G-1 compound, a selective G-protein coupled estrogen receptor (GPER) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the G-1 compound and what is its primary mechanism of action? A1: G-1 is a nonsteroidal, high-affinity, and selective agonist for the G-protein coupled estrogen receptor (GPER), with a reported Ki of 11 nM.[1] It does not bind to classical nuclear estrogen receptors (ERα and ERβ) at concentrations where it activates GPER.[2] Its primary mechanism involves binding to GPER, which triggers rapid, non-genomic signaling cascades, including the activation of MAPK/ERK and PI3K/Akt pathways, and mobilization of intracellular calcium.[3][4][5][6]

Q2: What are the common causes of batch-to-batch variability with chemical compounds like G-1? A2: Batch-to-batch variability in chemical compounds is a significant issue that can arise from several factors.[7] These include differences in purity, the presence of residual solvents or synthetic byproducts, variations in crystalline structure (polymorphism), and degradation of the compound due to improper storage or handling.[7][8] Such variations can significantly impact experimental results by altering the compound's solubility, stability, and biological activity.

Q3: How should I properly store and handle the G-1 compound? A3: Proper storage is critical to maintaining the stability and activity of the G-1 compound. As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[1] For solutions, stock solutions in a solvent like DMSO should be stored at -80°C for up to 2 years or -20°C for 1 year.[1] It is crucial to avoid repeated freeze-thaw cycles. Pergolide (B1684310), another complex molecule, has shown instability in aqueous solutions, especially when exposed to light and higher temperatures; similar precautions should be taken with G-1 working solutions.[9] Always protect solutions from light.

Q4: What are the recommended quality control (QC) checks for a new batch of G-1? A4: Before using a new batch of G-1 in critical experiments, it is highly recommended to perform a series of QC checks to verify its identity, purity, and activity. This process, often called "bridging" or "validation," ensures consistency with previous batches. Key recommended tests include:

  • Visual Inspection: Check for expected color and consistency.

  • Solubility Test: Ensure it dissolves as expected in your chosen solvent.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to assess purity.

  • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the correct molecular weight.

  • Functional Validation: A cell-based assay (e.g., ERK phosphorylation or calcium mobilization assay) to confirm biological activity.

Troubleshooting Guide for G-1 Variability

This guide addresses specific issues you may encounter, providing a logical workflow to identify and resolve the problem.

Issue 1: A new batch of G-1 shows reduced or no biological activity compared to a previous batch.

This is the most common manifestation of batch-to-batch variability. The following steps will help you diagnose the root cause.

Step 1: Verify Compound Identity and Purity The primary suspect is the quality of the new G-1 batch.

  • Question: Have the identity and purity of the new batch been confirmed?

  • Answer: If not, this is the first and most critical step. A compound that is impure or is not the correct molecule will not have the expected activity. Compare the results to the Certificate of Analysis (CoA) provided by the supplier and, if possible, to data from a previous, well-performing batch.

QC Test Parameter Acceptance Criteria Purpose
HPLC Purity≥98% (area under the curve)Quantifies the percentage of the active compound and detects impurities.
LC-MS Molecular WeightExpected MW: 412.08 (for C16H14Br2O2)Confirms the chemical identity of the compound.
Solubility In DMSO≥50 mg/mL[1]Ensures the compound can be prepared at the required stock concentration.
Appearance Visual CheckWhite to off-white solidA significant color deviation may indicate degradation or contamination.

Step 2: Perform a Functional Assay If the compound passes analytical chemistry checks, the issue may lie in subtle functional differences or experimental error.

  • Question: How can I confirm the biological activity of the new batch?

  • Answer: Perform a dose-response experiment using a validated functional assay and compare the new batch directly against a previously validated batch (if available). The G-1 compound is known to activate the MAPK/ERK pathway via GPER.[3][10] A Western blot for phosphorylated ERK (p-ERK) is an excellent functional validation assay.

Step 3: Review Experimental Protocol and Reagents If both analytical and functional tests confirm the new batch is valid, the issue may be with the experimental setup.

  • Question: Could other factors in my experiment be causing the discrepancy?

  • Answer: Absolutely. It is a good practice to first repeat the experiment to rule out random error.[11][12] If the problem persists, systematically check all reagents and conditions.

    • Cell Health: Are the cells healthy, within a low passage number, and expressing GPER?

    • Reagent Integrity: Have any other reagents (e.g., serum, growth factors, buffers) been replaced recently?

    • Protocol Consistency: Was the experimental protocol followed precisely, including incubation times and concentrations?

Issue 2: The new G-1 batch causes unexpected toxicity or off-target effects not seen with previous batches.

This issue often points to the presence of a specific, biologically active impurity.

  • Question: My analytical data (HPLC/LC-MS) looks acceptable, but I'm seeing cell death. What should I do?

  • Answer: Even a small percentage of a highly toxic impurity might not be flagged in a standard purity analysis but can have significant biological consequences.

    • Re-examine HPLC Chromatogram: Look for small, new peaks that were not present in previous batches.

    • Dose-Response for Toxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide dose range for both the new and old batches to quantify the difference in toxicity.

    • Consider an Alternative Supplier: If the impurity cannot be identified and removed, the most practical solution is often to obtain the compound from a different, reputable supplier and perform the same rigorous QC checks.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of G-1 Compound

  • Objective: To determine the purity of a G-1 compound batch.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of G-1 in HPLC-grade acetonitrile (B52724) or methanol. Dilute to a final concentration of 50 µg/mL with the mobile phase.

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).

      • Gradient Example: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Integrate the area of all peaks. Purity (%) = (Area of G-1 peak / Total area of all peaks) x 100.

Protocol 2: Functional Validation via Western Blot for p-ERK

  • Objective: To confirm the biological activity of G-1 by measuring the phosphorylation of ERK1/2.

  • Methodology:

    • Cell Culture: Plate GPER-expressing cells (e.g., SKBR3 breast cancer cells) and grow to 70-80% confluency.

    • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

    • Treatment: Treat cells with varying concentrations of G-1 (e.g., 0, 10 nM, 100 nM, 1 µM) for 5-15 minutes. Include a positive control (e.g., EGF) and a vehicle control (DMSO).

    • Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect signal using an ECL substrate.

    • Analysis: Re-probe the blot for total ERK1/2 as a loading control. A dose-dependent increase in the p-ERK/Total ERK ratio confirms G-1 activity.

Visualizations

GPER_Signaling_Pathway Figure 1: G-1 Activated GPER Signaling Pathways G1 G-1 Compound GPER GPER G1->GPER G_alpha GPER->G_alpha G_betagamma Gβγ GPER->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Activates Src Src G_betagamma->Src Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellResponse Cellular Responses (Proliferation, Migration, etc.) PKA->CellResponse MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR (Transactivation) HBEGF->EGFR PI3K PI3K EGFR->PI3K ERK MAPK/ERK EGFR->ERK Akt Akt PI3K->Akt Akt->CellResponse ERK->CellResponse

Caption: Figure 1: G-1 Activated GPER Signaling Pathways

QC_Workflow Figure 2: Quality Control Workflow for New G-1 Batches start Receive New G-1 Batch visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (e.g., in DMSO) visual->solubility analytical Analytical Chemistry solubility->analytical hplc HPLC for Purity (≥98%) analytical->hplc lcms LC-MS for Identity (Correct MW) analytical->lcms decision1 Pass Specs? hplc->decision1 lcms->decision1 functional Functional Assay (e.g., p-ERK Western Blot) decision1->functional Yes fail Reject Batch Contact Supplier decision1->fail No decision2 Activity Matches Previous Batch? functional->decision2 pass Batch Approved for Experiments decision2->pass Yes decision2->fail No

Caption: Figure 2: Quality Control Workflow for New G-1 Batches

Troubleshooting_Tree Figure 3: Troubleshooting Logic for G-1 Experiments start Unexpected Experimental Results Observed q1 Is this the first time the experiment failed? start->q1 repeat_exp Repeat Experiment Exactly (Rule out random error) q1->repeat_exp Yes q3 Is this a new batch of G-1? q1->q3 No q2 Did the repeat experiment also fail? repeat_exp->q2 ok Problem Solved (Initial error was random) q2->ok No q2->q3 Yes check_reagents Investigate Other Variables: - Cell health / passage - Other reagents - Protocol deviations q3->check_reagents No qc_batch Perform QC on G-1 Batch (See Fig. 2 Workflow) q3->qc_batch Yes q4 Did the G-1 batch pass all QC tests? qc_batch->q4 q4->check_reagents Yes contact_supplier Reject Batch & Contact Supplier q4->contact_supplier No

Caption: Figure 3: Troubleshooting Logic for G-1 Experiments

References

Optimizing incubation time for G-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of G-1 treatment in their experiments. Here you will find troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for G-1?

A1: G-1 is a potent and selective inhibitor of "Kinase-A," a key component of the MAPK signaling cascade. It functions by binding to the ATP-binding pocket of Kinase-A, which prevents the phosphorylation of its downstream targets and subsequently inhibits signaling pathways that are often hyperactivated in cancer cells.[1]

Q2: What is the optimal incubation time for G-1 treatment?

A2: The ideal incubation time for G-1 can differ based on the cell line, its metabolic rate, the concentration of G-1 being used, and the specific endpoint being measured.[2] It is essential to determine the optimal incubation time empirically for your specific experimental setup. A time-course experiment is the most effective method to determine this.[2]

Q3: My IC50 value for G-1 is significantly different from previously published results. Could the incubation time be a factor?

A3: Yes, incubation time can significantly impact the IC50 value. An insufficient incubation period can lead to an overestimation of the IC50 value, making G-1 appear less potent.[2] Conversely, excessively long incubation times might introduce secondary effects not directly related to the primary mechanism of action.[2] It is crucial to allow enough time for the drug to reach its target and for the biological effects to manifest.[2] We recommend performing a time-course experiment to identify the point at which the biological effect reaches a plateau.[2]

Q4: How should I prepare and store G-1?

A4: G-1 is provided as a lyophilized powder and should be stored at -20°C for long-term stability.[1] To use, reconstitute the powder in a solvent like DMSO to create a stock solution. It is advisable to prepare aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q5: How stable is G-1 in cell culture media?

A5: G-1 is stable in standard cell culture media, such as DMEM and RPMI-1640, containing 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C.[1] For experiments extending beyond this period, it is recommended to replenish the media with freshly diluted G-1 every 48 to 72 hours.[1]

Q6: Can G-1 be used in serum-free media?

A6: The use of G-1 in serum-free media should be validated for your specific cell line and experimental conditions. The absence of serum proteins may alter the effective concentration and stability of the compound. A pilot experiment is recommended to assess the compound's performance under these conditions.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This experiment is designed to identify the optimal duration of G-1 treatment for a specific cell line.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they remain in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.[2]

  • Cell Adhesion: Allow the cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C with 5% CO2.[2]

  • Drug Preparation: Prepare a 2X stock solution of G-1 at a concentration near its expected IC50 value.[2]

  • Treatment: Treat the cells with the G-1 solution. Include a vehicle control (e.g., DMSO) for comparison.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).[2]

  • Endpoint Assay: At each time point, perform a cell viability assay (e.g., MTT or MTS) to measure the cellular response.[2][3]

  • Data Analysis: Plot the cell viability against the incubation time. The optimal incubation time is typically the point at which the response reaches a plateau.[2]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic or cytostatic effects of G-1 on a selected cell line.[1]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2.[1]

  • G-1 Preparation: Prepare serial dilutions of G-1 in complete medium from your DMSO stock. Ensure the final DMSO concentration is ≤0.5%.[1]

  • Treatment: Remove the old medium and add 100 µL of the G-1 dilutions to the respective wells. Include a vehicle-only control.[1]

  • Incubation: Incubate the plate for the predetermined optimal duration (e.g., 48 or 72 hours) at 37°C with 5% CO2.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

Data Presentation

Effective data management is crucial for interpreting experimental outcomes. Below are examples of how to structure your quantitative data.

Table 1: IC50 Values of G-1 in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
HeLaCervical85

This table provides a clear comparison of G-1 potency across different cancer cell lines.[1]

Table 2: Time-Dependent Inhibition of Protein-X Phosphorylation by G-1

Time (hours)p-Protein-X / Total Protein-X Ratio
01.00
10.65
40.25
80.10
240.05

This table summarizes the densitometric analysis from a Western blot, showing the inhibition of a downstream target over time in cells treated with 100 nM G-1.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant cytotoxic effect observed. Incubation time is too short.Increase the incubation time based on a time-course experiment.[2]
Drug concentration is too low.Perform a dose-response experiment with a wider concentration range.[2]
The cell line is resistant.Verify the expression of Kinase-A in your cell line or consider that a bypass signaling pathway may be active.[1]
High variability between replicate wells. Uneven cell seeding.Ensure a homogenous cell suspension before seeding and avoid using the outer wells of the plate.[2]
Inconsistent drug addition.Use a calibrated multi-channel pipette for drug addition.[2]
Cells in control wells are dying. Issues with cell culture conditions (e.g., contamination, improper CO2 levels).Review cell culture technique and ensure the incubator is functioning correctly.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is not toxic to the cells (typically ≤0.5%).
Phosphorylation of downstream target is not inhibited. Insufficient incubation time for target engagement.Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to find the optimal time for observing maximal inhibition.[1]
G-1 has degraded.Use freshly prepared G-1 dilutions and ensure proper storage of stock solutions.

Visualizations

G1_Signaling_Pathway cluster_0 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase-A Receptor->Kinase_A Downstream_Kinase Downstream Kinase Kinase_A->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation G1_Treatment G-1 Treatment G1_Treatment->Inhibition Inhibition->Kinase_A

Caption: Proposed signaling pathway for G-1 action.[1]

MTT_Workflow cluster_workflow Experimental Workflow Seed_Cells 1. Seed Cells (96-well plate) Adhere_Cells 2. Adhere Cells (24h) Seed_Cells->Adhere_Cells Treat_Cells 3. Treat with G-1 (Dose-response) Adhere_Cells->Treat_Cells Incubate 4. Incubate (Optimal Time) Treat_Cells->Incubate Add_MTT 5. Add MTT Reagent (4h) Incubate->Add_MTT Solubilize 6. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Plate 7. Read Absorbance (570 nm) Solubilize->Read_Plate

Caption: Experimental workflow for a standard MTT assay.[1]

Troubleshooting_Flowchart Start No Cytotoxic Effect Observed Check_Time Is incubation time optimized? Start->Check_Time Optimize_Time Perform time-course experiment Check_Time->Optimize_Time No Check_Concentration Is concentration range adequate? Check_Time->Check_Concentration Yes Optimize_Time->Check_Concentration Optimize_Dose Perform wider dose-response Check_Concentration->Optimize_Dose No Check_Resistance Is cell line known to be sensitive? Check_Concentration->Check_Resistance Yes Optimize_Dose->Check_Resistance Investigate_Resistance Verify target expression/ Consider bypass pathways Check_Resistance->Investigate_Resistance No End Problem Resolved Check_Resistance->End Yes Investigate_Resistance->End

Caption: Troubleshooting flowchart for unexpected results.

References

Technical Support Center: Control Experiments for (3aS,4R,9bR)-G-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the GPER-selective agonist, (3aS,4R,9bR)-G-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, hereafter referred to as G-1, is a non-steroidal, selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] It exhibits high affinity for GPER with a Ki of 11 nM, while showing no significant activity at nuclear estrogen receptors ERα and ERβ at concentrations up to 10 μM.[2] G-1's activation of GPER initiates rapid non-genomic signaling cascades.[3]

Q2: What are the key downstream signaling pathways activated by G-1?

A2: G-1-mediated GPER activation triggers several downstream pathways. A primary mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). This occurs through Gβγ subunit-mediated activation of Src, leading to matrix metalloproteinase (MMP) activation, which in turn cleaves membrane-bound HB-EGF to activate EGFR. Activated EGFR then stimulates downstream pathways like ERK1/2 and PI3K/Akt.[4] Additionally, GPER activation can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4]

Q3: How should G-1 be prepared and stored for in vitro experiments?

A3: G-1 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[3] This stock solution should be stored at -20°C. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%.

Q4: What is the stability of G-1 in cell culture media?

A4: The stability of G-1 in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum. While specific degradation kinetics are not extensively reported in the provided results, it is general good practice to prepare fresh working solutions of G-1 from frozen stocks for each experiment to ensure consistent activity. For longer-term experiments, replenishing the media with freshly diluted G-1 every 24-48 hours is advisable.

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of G-1 treatment.

  • Question: I am not observing the expected biological effect (e.g., changes in cell proliferation, signaling pathway activation) after treating my cells with G-1. What could be the issue?

  • Answer:

    • Cell Line GPER Expression: Confirm that your cell line endogenously expresses GPER at a sufficient level. This can be verified by Western blot or qPCR.

    • G-1 Concentration: The effective concentration of G-1 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.

    • Compound Integrity: Ensure your G-1 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound. Prepare fresh dilutions for each experiment.

    • Vehicle Control: Always include a vehicle control (DMSO-treated cells) to ensure that the observed effects are not due to the solvent.

    • Serum in Media: Components in fetal bovine serum (FBS) may interact with G-1 or activate parallel signaling pathways. Consider using charcoal-stripped FBS to reduce the influence of endogenous steroids and growth factors.

Issue 2: High background or off-target effects.

  • Question: I am concerned about potential off-target effects of G-1. How can I control for this?

  • Answer:

    • GPER Antagonist Control: The most critical control is the use of a GPER-selective antagonist. Pre-treating cells with a GPER antagonist, such as G-36, before adding G-1 should block the G-1-induced effects.[5][6][7] If the effect of G-1 persists in the presence of the antagonist, it may be due to an off-target mechanism.

    • GPER Knockdown/Knockout: For more definitive evidence of GPER-mediated effects, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression. The biological effects of G-1 should be significantly diminished in these cells compared to control cells.

    • Selectivity Profiling: G-1 has been shown to be highly selective for GPER over ERα and ERβ.[2] However, at very high concentrations, the potential for off-target binding to other receptors increases. It is important to use the lowest effective concentration determined from your dose-response studies.

Issue 3: Difficulty in reproducing Western blot results for GPER-mediated signaling.

  • Question: My Western blot results for downstream targets of GPER signaling (e.g., p-ERK, p-Akt) are variable after G-1 treatment. How can I improve reproducibility?

  • Answer:

    • Time Course: GPER signaling is often rapid and transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak activation time for your specific signaling protein of interest.

    • Positive and Negative Controls: Include appropriate controls on your blot. A positive control could be a cell line known to respond to G-1 or treatment with a known activator of the pathway (e.g., EGF for the EGFR-ERK pathway). A negative control would be the vehicle-treated sample and cells pre-treated with a GPER antagonist.

    • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.

    • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

Data Presentation

Table 1: In Vitro Potency of G-1 in Various Assays

Assay TypeCell LineParameterValueReference
GPER Binding-Ki11 nM[1][2]
Calcium MobilizationSKBr3EC502 nM[2]
Cell Migration InhibitionSKBr3IC500.7 nM[2]
Cell Migration InhibitionMCF-7IC501.6 nM
Cell Proliferation InhibitionA549IC50 (72h)20 µM[1]

Experimental Protocols

Protocol 1: G-1 Dose-Response Curve for Cell Viability (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • G-1 Preparation: Prepare serial dilutions of G-1 in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium and add the G-1 dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the G-1 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of G-1-Induced ERK Phosphorylation

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells if necessary. Pre-treat with a GPER antagonist (e.g., G-36) or vehicle for the control group. Treat the cells with G-1 at the optimal concentration and for the predetermined peak activation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Mandatory Visualization

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein G Protein (Gβγ) GPER->G_protein activates AC Adenylyl Cyclase GPER->AC activates EGFR EGFR PI3K PI3K EGFR->PI3K activates ERK ERK EGFR->ERK activates MMP MMP proHB_EGF pro-HB-EGF MMP->proHB_EGF cleaves HB_EGF HB-EGF proHB_EGF->HB_EGF HB_EGF->EGFR activates Src Src G_protein->Src activates Src->MMP activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Akt Akt PI3K->Akt activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription ERK->Transcription

Caption: G-1 activated GPER signaling pathway.

Experimental_Workflow_Controls start Start Experiment cell_culture Cell Culture (GPER-expressing cell line) start->cell_culture treatment Treatment Groups cell_culture->treatment g1_treatment G-1 Treatment treatment->g1_treatment vehicle_control Vehicle Control (e.g., DMSO) treatment->vehicle_control antagonist_control GPER Antagonist (G-36) + G-1 treatment->antagonist_control knockdown_control GPER Knockdown/out + G-1 treatment->knockdown_control positive_control Positive Control (e.g., EGF for p-ERK) treatment->positive_control readout Biological Readout (e.g., Western Blot, MTT Assay) g1_treatment->readout vehicle_control->readout antagonist_control->readout knockdown_control->readout positive_control->readout analysis Data Analysis readout->analysis conclusion Conclusion analysis->conclusion

Caption: Control experiments workflow for G-1 studies.

References

Technical Support Center: Addressing Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with autofluorescence in their imaging experiments.

Understanding Autofluorescence

What is autofluorescence?

Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1][2] This phenomenon can interfere with imaging studies by creating background noise that obscures the signal from the specific fluorescent probes being used.[1][2]

What are the common sources of autofluorescence?

Autofluorescence can originate from various endogenous molecules and cellular components.[3] Common sources include:

  • Metabolites: Nicotinamide adenine (B156593) dinucleotide (NADH) and flavins are key metabolic coenzymes that fluoresce.[3]

  • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are highly autofluorescent.[1][4]

  • Cellular Organelles and Pigments: Lipofuscin, often referred to as the "aging pigment," and porphyrins can exhibit strong autofluorescence.[1][2][4]

  • Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[1][5][4][6]

Troubleshooting Guides

Q1: I am observing high background fluorescence in my unstained control samples, which I suspect is G-1 autofluorescence. How can I identify the source?

To identify the source of autofluorescence, it is crucial to include proper controls in your experiment.[1][7]

  • Unstained Tissue/Cell Control: Image a sample that has not been treated with any fluorescent probes. This will reveal the baseline autofluorescence of your sample.[5][7]

  • Spectral Analysis: If your imaging system allows, perform a spectral scan to determine the excitation and emission profile of the background fluorescence. This can help identify the responsible endogenous fluorophores.[3]

Q2: How can I reduce autofluorescence caused by aldehyde fixation?

Aldehyde fixatives are a common cause of autofluorescence.[1][5][4][6] Here are several strategies to mitigate this issue:

  • Minimize Fixation Time: Use the shortest possible fixation time that still preserves the tissue morphology.[1][6]

  • Use Alternative Fixatives: Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as alternatives to aldehyde-based fixatives.[1][8]

  • Chemical Treatment: Treat samples with quenching agents like sodium borohydride (B1222165) or glycine.[1][9][10]

Q3: My signal of interest is being obscured by what appears to be G-1 autofluorescence. What imaging strategies can I employ to improve my signal-to-noise ratio?

Optimizing your imaging parameters and fluorophore selection can significantly improve your results.

  • Choose Fluorophores with Red-Shifted Spectra: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[3][8] Using fluorophores that are excited by and emit light in the red or far-red regions can help to avoid this background.[1][3][8]

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the specific fluorescent signal from the autofluorescence background.[3]

  • Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to intense light before acquiring your image of interest.[3][9][11]

Frequently Asked Questions (FAQs)

Q: Can G-1 autofluorescence be completely eliminated?

While it may not be possible to completely eliminate autofluorescence, various techniques can significantly reduce it to a manageable level, thereby improving the quality of your imaging data.[1][5][3]

Q: Does the type of tissue I am working with affect the level of autofluorescence?

Yes, some tissues have higher levels of endogenous fluorophores than others. For example, tissues rich in collagen and elastin, such as skin and blood vessels, tend to have high autofluorescence.[4][12]

Q: Are there commercial kits available to reduce autofluorescence?

Several commercial kits are available that contain reagents designed to quench autofluorescence.[1][13] These kits can be a convenient option for reducing background fluorescence from various sources.[1][13]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1][9]

  • Reagent Preparation: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in phosphate-buffered saline (PBS). Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.

  • Sample Incubation: After the fixation and washing steps, incubate the samples in the freshly prepared sodium borohydride solution.

  • Incubation Time: Incubate for 10-30 minutes at room temperature. The optimal incubation time may need to be determined empirically.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or other staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin.[1][9]

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Staining: After your primary and secondary antibody incubations and washes, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Destaining: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B.

  • Washing: Wash the samples thoroughly with PBS.

  • Mounting: Mount the samples with an aqueous mounting medium.

Quantitative Data Summary

Table 1: Spectral Properties of Common Endogenous Fluorophores

Endogenous FluorophoreExcitation Max (nm)Emission Max (nm)
Collagen300 - 450300 - 450
Elastin350 - 500410 - 560
NADH~340~450
Flavins~450~530
LipofuscinBroad (UV - Green)Broad (Green - Red)
Porphyrins~400~620 - 680

Note: The excitation and emission maxima can vary depending on the local chemical environment.

Visualizations

G Troubleshooting Workflow for G-1 Autofluorescence start High Background Fluorescence Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence Is Background Present? unstained_control->is_autofluorescence not_autofluorescence Troubleshoot Other Sources (e.g., non-specific antibody binding) is_autofluorescence->not_autofluorescence No identify_source Identify Source of Autofluorescence is_autofluorescence->identify_source Yes fixation Fixation-Induced? identify_source->fixation endogenous Endogenous? fixation->endogenous No reduce_fixation_af Reduce Fixation Time Use Alternative Fixatives Chemical Quenching (e.g., NaBH4) fixation->reduce_fixation_af Yes reduce_endogenous_af Select Red-Shifted Fluorophores Spectral Unmixing Photobleaching Chemical Quenching (e.g., Sudan Black B) endogenous->reduce_endogenous_af Yes image_acquisition Optimized Image Acquisition reduce_fixation_af->image_acquisition reduce_endogenous_af->image_acquisition

Caption: A decision-making workflow for troubleshooting autofluorescence.

G Common Sources of Autofluorescence autofluorescence Autofluorescence endogenous Endogenous Sources autofluorescence->endogenous exogenous Exogenous Sources autofluorescence->exogenous metabolites Metabolites (NADH, Flavins) endogenous->metabolites proteins Structural Proteins (Collagen, Elastin) endogenous->proteins pigments Pigments (Lipofuscin, Porphyrins) endogenous->pigments fixatives Fixatives (Formaldehyde, Glutaraldehyde) exogenous->fixatives media Culture Media Components exogenous->media

Caption: Conceptual diagram illustrating common sources of autofluorescence.

G Impact of Autofluorescence on a Signaling Pathway cluster_cell Cell ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor autofluorescence Autofluorescence (Obscuring Signal) kinase2->autofluorescence nucleus Nucleus transcription_factor->nucleus transcription_factor->autofluorescence gene_expression Gene Expression nucleus->gene_expression

Caption: Diagram showing how autofluorescence can obscure key signaling events.

References

G-1 and Serum Interference in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the GPER agonist G-1 in cell culture. It addresses common issues related to serum interference, off-target effects, and provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Troubleshooting Guides

Problem 1: Reduced or No G-1 Activity in the Presence of Serum

Possible Cause: Serum proteins, such as albumin, may bind to G-1, reducing its effective concentration and bioavailability. The hydrophobic nature of G-1 could facilitate this interaction.

Solution:

  • Reduce Serum Concentration: If your cell line can tolerate it, gradually decrease the percentage of Fetal Bovine Serum (FBS) in your culture medium. It is recommended to perform a dose-response curve for G-1 at different serum concentrations (e.g., 10%, 5%, 2%, and 0.5%) to determine the optimal condition.

  • Use Serum-Free Media: For short-term experiments, consider switching to a serum-free or defined media formulation. Note that this may affect cell health and proliferation, so appropriate controls are crucial.

  • Increase G-1 Concentration: If reducing serum is not feasible, a higher concentration of G-1 may be required to achieve the desired biological effect. Perform a dose-response experiment to identify the new effective concentration in your serum-containing medium.

  • BSA Control: To specifically test for albumin binding, you can supplement serum-free media with purified Bovine Serum Albumin (BSA) at a concentration similar to that found in your FBS (typically 30-50 mg/mL) and assess G-1 activity.

Problem 2: Unexpected or Off-Target Effects Observed

Possible Cause: At higher concentrations (typically in the micromolar range), G-1 has been reported to induce cellular effects independent of GPER activation. These off-target effects can include disruption of microtubule dynamics.[1][2] Some studies have shown that G-1 can suppress cell proliferation in cells that do not express GPER.[3]

Solution:

  • Confirm GPER Expression: Verify the expression of GPER in your cell line at both the mRNA and protein levels (e.g., via RT-qPCR and Western Blot or immunofluorescence).

  • Use a GPER Antagonist: To confirm that the observed effect is GPER-mediated, pre-treat your cells with a GPER-specific antagonist, such as G15 or G36, before adding G-1. If the effect is blocked by the antagonist, it is likely GPER-dependent.

  • Titrate G-1 Concentration: Perform a careful dose-response analysis to determine the lowest effective concentration of G-1. Off-target effects are more prominent at higher concentrations. The selective agonist activity for GPER is typically observed in the nanomolar range.

  • Employ GPER Knockdown/Knockout Models: The most definitive way to rule out off-target effects is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression and see if the G-1 effect persists.

Problem 3: Inconsistent Results Between Experiments

Possible Cause: Lot-to-lot variability in serum, improper storage of G-1, or differences in cell passage number can all contribute to inconsistent results.

Solution:

  • Serum Lot Testing: Test each new lot of FBS for its effect on your experimental system and on G-1's activity. If possible, purchase a large batch of a single serum lot to ensure consistency over a series of experiments.

  • Proper G-1 Handling: G-1 is typically dissolved in DMSO for a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers, as cellular characteristics can change over time in culture. Ensure consistent seeding densities and culture durations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for G-1 in cell culture?

A1: The optimal concentration of G-1 is highly cell-type dependent. For GPER-specific effects, a starting range of 1 nM to 100 nM is recommended.[3] However, if you are working with serum-containing media, you may need to go up to the micromolar range. A dose-response experiment is always recommended to determine the EC50/IC50 in your specific system.

Q2: How does serum interfere with G-1 activity?

A2: While direct binding studies of G-1 to serum proteins are not extensively published, it is hypothesized that hydrophobic compounds like G-1 can bind to albumin and other proteins in serum. This sequestration reduces the amount of free G-1 available to interact with GPER on the cell surface, thus diminishing its apparent potency.

Q3: Can G-1 affect cell viability through mechanisms other than GPER activation?

A3: Yes, several studies have reported GPER-independent effects of G-1, particularly at concentrations of 0.5 µM and higher.[2][3] These effects can include cell cycle arrest and apoptosis.[3][4] One identified off-target mechanism is the disruption of microtubule polymerization.[1][2]

Q4: What is the stability of G-1 in cell culture medium?

A4: The stability of G-1 in cell culture medium, especially in the presence of serum, has not been extensively characterized in the literature. It is advisable to prepare fresh working solutions of G-1 from a frozen stock for each experiment to ensure consistent activity.

Q5: Should I use phenol (B47542) red-containing medium for my experiments with G-1?

A5: Phenol red is a weak estrogenic compound and can potentially interfere with assays involving estrogen receptors. For sensitive assays, it is recommended to use phenol red-free medium to avoid any confounding effects.

Quantitative Data Summary

Table 1: Reported IC50/EC50 Values for G-1 in Various Cancer Cell Lines

Cell LineCancer TypeParameterG-1 ConcentrationSerum ConditionsReference
JurkatT-cell LeukemiaCytotoxicity≥0.5 µMNot specified[2]
CCRF-CEMT-cell LeukemiaCytotoxicitySlightly less sensitive than JurkatNot specified[2]
KGNOvarian Granulosa Cell TumorProliferation Inhibition>0.5 µMNot specified[3]
HEK-293 (GPER-negative)Embryonic KidneyProliferation InhibitionSignificant at ≥0.5 µMNot specified[3]
MDA-MB-231Breast CancerProliferation InhibitionSignificant at ≥0.5 µMNot specified[3]
H295RAdrenocortical CarcinomaGrowth Inhibition1 µMNot specified[5]
LN229GlioblastomaProliferation InhibitionDose-dependent, significant at 1 µMCharcoal-stripped FBS[6]
U251GlioblastomaProliferation InhibitionDose-dependent, significant at 1 µMCharcoal-stripped FBS[6]

Experimental Protocols

Protocol 1: Determining the Effect of Serum on G-1 Activity

Objective: To assess the impact of FBS concentration on the dose-response of G-1 in a cell-based assay (e.g., proliferation, signaling pathway activation).

Methodology:

  • Cell Seeding: Seed your cells of interest in 96-well plates at a predetermined optimal density. Allow cells to adhere and recover for 24 hours in their standard growth medium containing 10% FBS.

  • Serum Starvation (Optional but recommended): After 24 hours, gently aspirate the growth medium and wash the cells once with sterile PBS. Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells and reduce baseline signaling.

  • Preparation of G-1 Dilutions: Prepare a 2X serial dilution series of G-1 in different media formulations: serum-free, 2% FBS, 5% FBS, and 10% FBS. Also, prepare a vehicle control (e.g., 0.1% DMSO) for each serum condition.

  • Treatment: Remove the starvation medium and add 100 µL of the appropriate G-1/serum medium to each well.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen endpoint assay, such as an MTT or CellTiter-Glo assay for proliferation, or cell lysis for Western blot analysis of a downstream signaling molecule (e.g., phospho-ERK).

  • Data Analysis: For each serum concentration, plot the response versus the log of the G-1 concentration and calculate the EC50 or IC50 value using non-linear regression.

Protocol 2: Serum Protein Binding Assay for G-1 (Equilibrium Dialysis)

Objective: To determine the extent to which G-1 binds to proteins in fetal bovine serum.

Methodology:

  • Prepare G-1 Solution: Prepare a solution of G-1 at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare Serum and Buffer: Thaw a vial of FBS and clarify it by centrifugation if necessary. Prepare a matching volume of the same buffer used for the G-1 solution.

  • Equilibrium Dialysis Setup: Use a commercially available equilibrium dialysis device (e.g., RED device). Add the G-1 solution to one chamber and either FBS or the buffer (as a control) to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows free G-1 to pass (e.g., 8-10 kDa).

  • Incubation: Incubate the device at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours, this may need to be optimized).

  • Sample Collection: After incubation, carefully collect samples from both the buffer and the serum chambers.

  • Quantification of G-1: Determine the concentration of G-1 in both chambers using a sensitive analytical method such as LC-MS/MS.

  • Calculation: The percentage of bound G-1 can be calculated using the following formula: % Bound = [ (Total G-1 in serum chamber - Free G-1 in buffer chamber) / Total G-1 in serum chamber ] * 100

Visualizations

GPER Signaling Pathway

GPER_Signaling G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gα/Gβγ) GPER->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates Src Src G_protein->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR transactivates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK AKT Akt PI3K->AKT AKT->Gene_Expression ERK->Gene_Expression

Caption: Simplified GPER signaling pathway activated by G-1.

Experimental Workflow for Investigating Serum Interference

Serum_Interference_Workflow start Start: Unexpected G-1 Activity check_serum Hypothesis: Serum Interference? start->check_serum dose_response Perform G-1 Dose-Response at Varying FBS% (0-10%) check_serum->dose_response Yes troubleshoot_off_target Investigate Off-Target Effects (e.g., use GPER antagonist) check_serum->troubleshoot_off_target No analyze_ec50 Analyze EC50/IC50 Shift dose_response->analyze_ec50 shift_observed Significant Shift Observed? analyze_ec50->shift_observed no_shift No Significant Shift shift_observed->no_shift No optimize_conditions Optimize Assay: Reduce FBS% or Increase G-1 Dose shift_observed->optimize_conditions Yes no_shift->troubleshoot_off_target serum_binding_assay Optional: Perform Serum Protein Binding Assay end Conclusion Reached serum_binding_assay->end optimize_conditions->serum_binding_assay troubleshoot_off_target->end

Caption: Logical workflow for troubleshooting G-1 serum interference.

G-1 On-Target vs. Off-Target Effects

G1_Effects cluster_0 G-1 Treatment cluster_1 On-Target Effects (nM range) cluster_2 Off-Target Effects (µM range) G1 G-1 GPER_activation GPER Activation G1->GPER_activation tubulin Tubulin Polymerization Inhibition G1->tubulin other_targets Other Unknown Targets G1->other_targets signaling Downstream Signaling (cAMP, ERK, PI3K) GPER_activation->signaling

Caption: Conceptual diagram of G-1's on-target and off-target effects.

References

Validation & Comparative

A Head-to-Head Comparison of G-1 and G-36 for GPER Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of G protein-coupled estrogen receptor (GPER) signaling, the choice between the agonist G-1 and the antagonist G-36 is pivotal. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the appropriate tool for investigating GPER function.

G-1, a potent and selective GPER agonist, and G-36, a selective GPER antagonist, are structurally related compounds that have become indispensable for dissecting the rapid, non-genomic signaling pathways mediated by GPER. Their high selectivity for GPER over the classical nuclear estrogen receptors (ERα and ERβ) allows for the specific interrogation of GPER-mediated cellular events.

Pharmacological Profile: A Quantitative Comparison

The following table summarizes the key pharmacological parameters of G-1 and G-36, providing a clear comparison of their binding affinities and functional potencies.

ParameterG-1G-36Reference(s)
Action GPER AgonistGPER Antagonist[1]
Binding Affinity (Ki) for GPER 11 nMNot explicitly reported, but functions as a competitive antagonist[1]
Functional Potency (EC50) 2 nM (for GPER activation)Not applicable[1]
Functional Inhibition (IC50) Not applicable165 nM (inhibiting G-1 induced calcium mobilization) 112 nM (inhibiting 17β-estradiol-induced calcium mobilization)[2]
Selectivity No significant binding to ERα or ERβ at concentrations up to 10 µMNo detectable binding activity to either ERα or ERβ[1][2]

GPER-Mediated Signaling Pathways

Activation of GPER by G-1 initiates a cascade of intracellular signaling events. A primary mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways such as the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. GPER activation can also lead to an increase in intracellular cyclic AMP (cAMP) levels. G-36 effectively antagonizes these G-1-mediated signaling events.

GPER_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space G1 G-1 GPER GPER G1->GPER Activates EGFR EGFR GPER->EGFR Transactivates Gi Gαi GPER->Gi Activates Gs Gαs GPER->Gs Activates ERK ERK EGFR->ERK Activates PI3K PI3K Gi->PI3K Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response ERK->Cellular_Response G36 G-36 G36->GPER Inhibits

GPER signaling pathways activated by G-1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible assessment of G-1 and G-36's effects on GPER activation.

Calcium Mobilization Assay

This assay measures the G-1-induced increase in intracellular calcium, a hallmark of GPER activation.

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated calcium mobilization and the inhibitory potency (IC50) of G-36.

Materials:

  • Cells endogenously or recombinantly expressing GPER (e.g., SKBr3, HEK293)

  • G-1 and G-36

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Wash cells with assay buffer to remove extracellular dye.

  • For G-1 dose-response: Prepare serial dilutions of G-1 in assay buffer.

  • For G-36 inhibition: Pre-incubate cells with various concentrations of G-36 for a specified time (e.g., 15-30 minutes) before adding a fixed concentration of G-1 (typically at its EC80).

  • Place the plate in the fluorescence plate reader and initiate kinetic reading.

  • Inject the G-1 or G-1 + G-36 solutions into the wells.

  • Record the fluorescence intensity over time.

  • Calculate the peak fluorescence response and plot it against the logarithm of the agonist (G-1) or antagonist (G-36) concentration to determine EC50 or IC50 values, respectively.

ERK Activation Assay (Western Blot)

This assay assesses the phosphorylation of ERK, a downstream target of GPER signaling.

Objective: To determine the effect of G-1 on ERK phosphorylation and its inhibition by G-36.

Materials:

  • Cells expressing GPER

  • G-1 and G-36

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate cells and grow to 70-80% confluence.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • For G-36 inhibition, pre-treat cells with the desired concentration of G-36 for 30 minutes.

  • Treat cells with G-1 at various concentrations or for different time points.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-ERK and total ERK.

  • Incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells B Serum Starvation A->B C Pre-treat with G-36 (for inhibition) B->C D Treat with G-1 B->D C->D E Calcium Mobilization Assay (Fluorescence Measurement) D->E F ERK Activation Assay (Western Blot) D->F G cAMP Production Assay (ELISA / TR-FRET) D->G H Calculate EC50 / IC50 E->H I Quantify Protein Phosphorylation F->I J Determine cAMP Concentration G->J

A typical experimental workflow for assessing GPER activation.
cAMP Production Assay

This functional assay measures the G-1-induced production of cyclic AMP (cAMP), another second messenger in the GPER signaling cascade.

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER

  • G-1

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

  • Cell lysis buffer

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Culture cells in a suitable multi-well plate.

  • Treat the cells with varying concentrations of G-1 for a specified incubation period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using the chosen assay kit according to the manufacturer's protocol.

  • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.

Conclusion

G-1 and G-36 are highly selective and potent tools for the study of GPER. G-1 serves as a reliable agonist to elucidate the downstream consequences of GPER activation, while G-36 acts as a specific antagonist to confirm that the observed effects are indeed GPER-mediated. The provided data and experimental protocols offer a solid foundation for the rigorous investigation of GPER signaling in various physiological and pathological contexts. The careful selection and application of these compounds, guided by the information in this guide, will undoubtedly contribute to advancing our understanding of this important receptor.

References

A Comparative Guide: (3aS,4R,9bR)-G-1 versus Estradiol Effects on GPER for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the selective GPER agonist (3aS,4R,9bR)-G-1 and the endogenous estrogen, estradiol (B170435), on the G Protein-Coupled Estrogen Receptor (GPER). This document summarizes key quantitative data, details experimental methodologies for assessing these effects, and visualizes the distinct signaling pathways involved.

The G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[1][2] Both the endogenous hormone 17β-estradiol and the synthetic, non-steroidal compound this compound can activate GPER, initiating a cascade of intracellular signaling events.[2][3] However, their binding affinities, selectivity, and downstream signaling consequences exhibit important distinctions crucial for targeted therapeutic development.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of this compound and estradiol for GPER, as well as the selectivity of G-1 over the classical nuclear estrogen receptors, ERα and ERβ.

Table 1: GPER Binding Affinity and Functional Potency

LigandReceptorBinding Affinity (Kd/Ki)Functional Activity (EC50)
This compoundGPER~10-11 nM[3][4]~2 nM[3]
EstradiolGPER~2.3-6 nM[2][4]Not consistently reported

Table 2: Selectivity Profile of this compound

LigandReceptorBinding Affinity (Ki)Functional Activity
This compoundERα>10 µM[4]No activity up to 10 µM
This compoundERβ>10 µM[4]No activity up to 10 µM

GPER Signaling Pathways

Upon ligand binding, GPER can activate multiple downstream signaling pathways, including the stimulation of adenylyl cyclase leading to cyclic AMP (cAMP) production, transactivation of the Epidermal Growth Factor Receptor (EGFR) resulting in the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and mobilization of intracellular calcium.[5][6]

This compound-Mediated GPER Signaling

G-1 is a potent and highly selective GPER agonist that activates downstream signaling pathways with minimal off-target effects on classical estrogen receptors.[3]

G1_GPER_Signaling G1 G-1 GPER GPER G1->GPER G_alpha_s Gαs GPER->G_alpha_s Src Src GPER->Src Ca_mobilization Ca²⁺ Mobilization GPER->Ca_mobilization AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleavage HBEGF HB-EGF MMPs->HBEGF EGFR EGFR HBEGF->EGFR transactivation PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF Akt Akt PI3K->Akt MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK

G-1 GPER Signaling Pathway

Estradiol-Mediated GPER Signaling

Estradiol, as the endogenous ligand, activates GPER but also binds with high affinity to ERα and ERβ, leading to a broader range of genomic and non-genomic effects. Its activation of GPER-specific pathways is often studied in cells lacking the classical estrogen receptors.

Estradiol_GPER_Signaling Estradiol Estradiol GPER GPER Estradiol->GPER ER_alpha_beta ERα / ERβ Estradiol->ER_alpha_beta G_alpha_s Gαs GPER->G_alpha_s EGFR_transactivation EGFR Transactivation GPER->EGFR_transactivation Ca_mobilization Ca²⁺ Mobilization GPER->Ca_mobilization Genomic_Effects Genomic Effects ER_alpha_beta->Genomic_Effects AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ERK ERK1/2 EGFR_transactivation->ERK

Estradiol GPER Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Experimental Workflow: Ligand-GPER Interaction and Downstream Signaling Analysis

Experimental_Workflow start Start cell_culture Cell Culture (GPER-expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep ligand_treatment Ligand Treatment (G-1 or Estradiol) cell_culture->ligand_treatment binding_assay Competitive Radioligand Binding Assay membrane_prep->binding_assay data_analysis_binding Data Analysis (Ki determination) binding_assay->data_analysis_binding end End data_analysis_binding->end cAMP_assay cAMP Assay ligand_treatment->cAMP_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) ligand_treatment->erk_assay ca_assay Calcium Mobilization Assay ligand_treatment->ca_assay data_analysis_functional Data Analysis (EC50/IC50 determination) cAMP_assay->data_analysis_functional erk_assay->data_analysis_functional ca_assay->data_analysis_functional data_analysis_functional->end

Experimental Workflow Diagram

1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands (G-1 or estradiol) by measuring their ability to displace a radiolabeled ligand from GPER.

  • Materials:

    • Cell membranes prepared from cells expressing GPER.

    • Radioligand (e.g., [3H]-Estradiol).

    • Unlabeled competitor ligands (this compound, unlabeled estradiol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of cell membranes with a fixed concentration of radioligand.

    • Add varying concentrations of the unlabeled competitor ligand.

    • Allow the binding reaction to reach equilibrium at a specified temperature (e.g., room temperature or 4°C).

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[7]

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[7]

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Measurement Assay

This assay quantifies the production of cyclic AMP in response to GPER activation.

  • Materials:

    • GPER-expressing cells.

    • This compound or estradiol.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase for measuring inhibition by Gi-coupled receptors).

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • Plate reader compatible with the chosen assay kit.

  • Procedure:

    • Seed GPER-expressing cells in a multi-well plate and culture overnight.

    • Replace the culture medium with serum-free medium and incubate for a period to reduce basal cAMP levels.

    • For Gi-coupled pathways, pre-treat cells with forskolin to induce a measurable level of cAMP.

    • Add varying concentrations of G-1 or estradiol and incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[8][9]

    • Generate dose-response curves to determine the EC50 for agonists or IC50 for antagonists.

3. ERK1/2 Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK1/2, a key downstream event in GPER signaling.

  • Materials:

    • GPER-expressing cells.

    • This compound or estradiol.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membranes.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to the desired confluency and serum-starve to reduce basal ERK1/2 phosphorylation.[10][11]

    • Stimulate the cells with different concentrations of G-1 or estradiol for various time points.[10]

    • Lyse the cells on ice and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[11]

    • Block the membrane to prevent non-specific antibody binding.[10][11]

    • Incubate the membrane with the primary antibody against phospho-ERK1/2.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[10]

    • Quantify band intensities to determine the relative levels of ERK1/2 phosphorylation.

4. Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentrations following GPER activation.

  • Materials:

    • GPER-expressing cells.

    • This compound or estradiol.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[12]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).[12][13]

  • Procedure:

    • Plate cells in a black-walled, clear-bottom multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[13]

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of G-1 or estradiol into the wells.

    • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.[12][13]

    • Analyze the data to determine the peak fluorescence response and calculate the EC50 for each ligand.

References

Validating G-1 Specificity for GPER Over ER alpha: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides an objective comparison of the selective G protein-coupled estrogen receptor (GPER) agonist, G-1, against the classical estrogen receptor alpha (ERα). Through experimental data, detailed protocols, and pathway visualizations, we demonstrate the high specificity of G-1 for GPER, establishing it as a reliable tool for investigating GPER-mediated signaling.

Data Presentation: G-1's Receptor Selectivity Profile

Experimental data robustly support the high-affinity and selective binding of G-1 to GPER, with minimal to no interaction with ERα at concentrations where GPER is potently activated.[1] This selectivity is crucial for accurately attributing cellular responses to GPER activation. The following table summarizes the quantitative data on G-1's binding affinity and functional activity at both receptors.

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)
G-1 GPER11 nM2 nM
G-1 ERα>10,000 nMNo activity up to 10 µM

Table 1: Comparative binding affinities and functional activities of G-1 for GPER and ERα. The significantly lower Ki and EC50 values for GPER indicate a much higher affinity and potency. Data compiled from multiple sources.

Experimental Protocols

Accurate determination of G-1's selectivity relies on well-established experimental methodologies. Below are detailed protocols for key assays used to validate the specificity of G-1.

1. Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of G-1 for GPER and ERα by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of G-1 for GPER and ERα.

Materials:

  • Cell membranes or cytosol prepared from cells expressing the target receptor (GPER or ERα).[2]

  • Radiolabeled ligand (e.g., [3H]-Estradiol for ERα, [3H]-2-methoxyestradiol for GPER).

  • Unlabeled G-1 at a range of concentrations.

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled G-1.

  • In assay tubes, combine the receptor preparation (cell membranes or cytosol), a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled G-1.[2]

  • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the G-1 concentration to generate a competition curve and determine the IC50 value (the concentration of G-1 that inhibits 50% of specific radioligand binding).[2]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

2. Calcium Mobilization Assay

This functional assay assesses the ability of G-1 to activate GPER, which is coupled to Gαq and initiates a signaling cascade leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated calcium mobilization.[3]

Materials:

  • Cells expressing GPER.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • G-1 at various concentrations.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Load the GPER-expressing cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove any excess dye.

  • Add varying concentrations of G-1 to the cells.

  • Immediately measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.[3]

  • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

G-1's activation of GPER initiates rapid, non-genomic signaling cascades that are distinct from the predominantly genomic pathways activated by ERα.[1]

GPER_Signaling cluster_GPER GPER Signaling (Non-Genomic) G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gαs, Gαi/o) GPER->G_protein activates Src Src GPER->Src activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMPs MMPs Src->MMPs activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR activates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Gene_Transcription Gene Transcription PI3K->Gene_Transcription ERK->Gene_Transcription CREB->Gene_Transcription

Caption: GPER non-genomic signaling pathway initiated by G-1.

ER_Alpha_Signaling cluster_ERa_Genomic ERα Signaling (Genomic) cluster_ERa_NonGenomic ERα Signaling (Non-Genomic) Estrogen Estrogen ERa_cyto ERα (cytoplasm) Estrogen->ERa_cyto binds ERa_dimer ERα Dimer (nucleus) ERa_cyto->ERa_dimer dimerizes & translocates ERE Estrogen Response Element (ERE) ERa_dimer->ERE binds Transcription Gene Transcription ERE->Transcription Estrogen_mem Estrogen mERa Membrane ERα Estrogen_mem->mERa binds Src_mem Src mERa->Src_mem activates PI3K_mem PI3K Src_mem->PI3K_mem MAPK_mem MAPK Src_mem->MAPK_mem Downstream Downstream Signaling PI3K_mem->Downstream MAPK_mem->Downstream Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Prepare Receptor (GPER or ERα) incubation Incubate: Receptor + Radioligand + G-1 prep_receptor->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_G1 Prepare G-1 Dilutions prep_G1->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting plot Plot Competition Curve counting->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

References

G-1's GPER-Mediated Effects: A Comparative Guide to Cross-Validation with Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the G protein-coupled estrogen receptor (GPER) agonist, G-1, in wild-type versus GPER knockout models. The data presented herein, derived from multiple preclinical studies, underscores the specificity of G-1 and validates the critical role of GPER in mediating its diverse physiological effects.

The development of selective ligands for GPER, such as the agonist G-1, has been instrumental in elucidating the receptor's function. However, to rigorously validate that the observed effects of G-1 are indeed mediated by GPER, cross-validation with GPER knockout (KO) models is the gold standard. This approach allows for a direct comparison of G-1's activity in the presence and absence of its target receptor, thereby confirming its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the effects of G-1 in wild-type (WT) and GPER knockout (KO) animals across various physiological systems.

Table 1: Metabolic Effects of G-1

ParameterAnimal ModelGenotypeTreatmentResultCitation
Body WeightOvariectomized (OVX) miceWTG-1Reduced body weight due to fat loss[1]
Body WeightOVX miceGPER KOG-1No effect on body weight[1]
Glucose ToleranceAged male mice (18 months)WTVehicleNormal[2]
Glucose ToleranceAged male mice (18 months)GPER KOVehicleImpaired[2]
Insulin (B600854) SensitivityMale mice (6, 12, 18 months)WTVehicleNormal[2]
Insulin SensitivityMale mice (6, 12, 18 months)GPER KOVehicleInsulin resistant at all ages[2]
Energy ExpenditureOVX miceWTG-1Increased[1]
Energy ExpenditureGPER KO mice--Reduced[1]

Table 2: Cardiovascular Effects of G-1

ParameterAnimal Model/SystemGenotypeTreatmentResultCitation
Atherosclerotic Plaque FormationMiceWTG-1Reduced[3]
Atherosclerotic Plaque FormationMiceGPER KOEstrogenOnly partially protective[3]
VasodilationMouse aortaWTG-1Potent vasodilation[4]
VasodilationMouse aortaGPER KOG-1Response completely abrogated[4]
VasodilationMouse aortaWT17β-estradiol (E2)Potent vasodilation[4]
VasodilationMouse aortaGPER KO17β-estradiol (E2)Response reduced by ~50%[4]
Nitric Oxide (NO) ProductionHuman endothelial cells-G-1Increased[4]
Nitric Oxide (NO) ProductionHuman endothelial cellsGPER knockdownG-1Substantially reduced[4]

Table 3: Cardioprotective Effects of G-1

ParameterCell ModelGenotypeTreatmentResultCitation
ApoptosisH9C2 myocardial cells (Ischemia/Reperfusion)WTG-1Decreased[5]
ApoptosisH9C2 myocardial cells (Ischemia/Reperfusion)GPER KOG-1No effect[5]
Bcl-2 LevelsH9C2 myocardial cells (Ischemia/Reperfusion)WTG-1Elevated[5]
Bcl-2 LevelsH9C2 myocardial cells (Ischemia/Reperfusion)GPER KOG-1No effect[5]
Bax LevelsH9C2 myocardial cells (Ischemia/Reperfusion)WTG-1Decreased[5]
Bax LevelsH9C2 myocardial cells (Ischemia/Reperfusion)GPER KOG-1No effect[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Metabolic Studies in Mice
  • Animal Models: Wild-type and GPER knockout mice on a C57BL/6 background are commonly used.[6] For studies on postmenopausal metabolic effects, female mice are often ovariectomized (OVX).[1][7]

  • G-1 Administration: G-1 is typically administered via subcutaneous injection or osmotic pumps at doses ranging from 1 to 10 µ g/day .[7][8]

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • For GTT, mice are fasted overnight (12-16 hours) and then given an intraperitoneal (IP) injection of glucose (1-2 g/kg body weight).[9][10] Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[10]

    • For ITT, mice are fasted for 4-6 hours and then given an IP injection of human insulin (0.5-1.0 U/kg body weight).[9][10] Blood glucose is measured at the same time points as the GTT.[10]

  • Body Composition Analysis: Body composition (fat and lean mass) can be assessed using techniques like magnetic resonance imaging (MRI).[2]

Ex Vivo Vascular Function Assays
  • Aortic Ring Preparation: Thoracic aortas are isolated from wild-type and GPER knockout mice. The aortas are cleaned of adipose and connective tissue and cut into 2-3 mm rings.

  • Vasodilation Studies: Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The rings are pre-constricted with phenylephrine, and then cumulative concentration-response curves to G-1 or 17β-estradiol are generated to assess endothelium-dependent vasodilation.[4]

In Vitro Cell-Based Assays
  • Cell Culture: H9C2 rat myocardial cells are cultured in appropriate media. GPER knockout cell lines can be generated using CRISPR/Cas9 or siRNA knockdown techniques.[5][11]

  • Ischemia/Reperfusion Model: To mimic ischemia/reperfusion injury in vitro, cells are subjected to oxygen-glucose deprivation followed by reoxygenation.[5]

  • Apoptosis Assays: Apoptosis can be quantified by methods such as Hoechst 33258 staining or by measuring the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins via qPCR or Western blotting.[5]

  • Nitric Oxide (NO) Measurement: NO production in endothelial cells can be measured using fluorescent dyes like DAF-FM diacetate.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways activated by G-1 and the logical workflow for cross-validating its effects using GPER knockout models.

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein G Proteins (Gi/o, Gs) GPER->G_protein Src Src G_protein->Src AC Adenylyl Cyclase G_protein->AC MMP MMP Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF cleavage HB_EGF_cleaved HB-EGF HB_EGF->HB_EGF_cleaved cleavage EGFR EGFR HB_EGF_cleaved->EGFR transactivation PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival ERK->Cell_Survival cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: G-1 activated GPER signaling pathways.

Experimental_Workflow Hypothesis Hypothesis: G-1 effect is GPER-mediated Models Experimental Models Hypothesis->Models WT_Model Wild-Type (WT) Model (Cells or Animals) Models->WT_Model KO_Model GPER Knockout (KO) Model (Cells or Animals) Models->KO_Model Treatment_WT Treat with G-1 WT_Model->Treatment_WT Treatment_KO Treat with G-1 KO_Model->Treatment_KO Observation_WT Observe Effect Treatment_WT->Observation_WT No_Effect No or Reduced Effect Treatment_KO->No_Effect Comparison Compare Outcomes Observation_WT->Comparison Observation_KO Observe Effect Conclusion Conclusion: Effect is GPER-dependent Comparison->Conclusion No_Effect->Comparison

Caption: Workflow for G-1 cross-validation.

References

A Comparative Guide to the Activity of G-1 GPER Agonist and Phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the G protein-coupled estrogen receptor (GPER), understanding the distinct pharmacological profiles of its agonists is paramount. This guide provides an objective comparison between the selective synthetic agonist G-1 and naturally occurring phytoestrogens, focusing on their binding affinities, functional activities, and the signaling pathways they elicit.

Quantitative Comparison of GPER Agonist Activity

The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of G-1 and representative phytoestrogens at the GPER. G-1 stands out for its high potency and selectivity for GPER, with negligible binding to the classical nuclear estrogen receptors (ERα and ERβ).[1] Phytoestrogens, while also activating GPER, generally exhibit lower affinity and potency.

CompoundTypeReceptorBinding Affinity (Ki)Functional Activity (EC50)
G-1 Synthetic AgonistGPER~11 nM[1]~2 nM (Calcium Mobilization)[1]
ERα>10,000 nM[1]No activity up to 10 µM
ERβ>10,000 nM[1]No activity up to 10 µM
Genistein (B1671435) Phytoestrogen (Isoflavone)GPERHigh Affinity (exact value not consistently reported)[2]Not consistently reported
Quercetin Phytoestrogen (Flavonoid)GPERNot widely reportedIC50: 38.6 µM (Cell Viability Assay)[3]
Luteolin Phytoestrogen (Flavonoid)GPERNot widely reportedIC50: 19.6 µM (Cell Viability Assay)[3]

Note: The IC50 values for Quercetin and Luteolin are from a cell viability assay and, while demonstrated to be GPER-dependent, may not directly reflect potency at the receptor level in the same way as a direct signaling assay like calcium mobilization.[3]

Signaling Pathways

Activation of GPER by both G-1 and phytoestrogens initiates a cascade of rapid, non-genomic signaling events primarily originating from the cell membrane and endoplasmic reticulum.[4] These pathways are distinct from the classical genomic signaling mediated by nuclear estrogen receptors. The primary signaling cascades include the activation of G proteins, leading to the modulation of downstream effectors.

GPER_Signaling_Pathway cluster_ligands Ligands cluster_downstream Downstream Signaling Cascades G1 G-1 GPER GPER G1->GPER Phytoestrogens Phytoestrogens (e.g., Genistein, Quercetin) Phytoestrogens->GPER Gs Gαs GPER->Gs Gq Gαq GPER->Gq Gbg Gβγ GPER->Gbg AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) PKA->Cellular_Responses PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->Cellular_Responses Src Src Gbg->Src Activates EGFR EGFR (transactivation) Src->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK Akt Akt PI3K->Akt Akt->Cellular_Responses ERK p-ERK MAPK->ERK ERK->Cellular_Responses

Caption: GPER signaling pathways activated by G-1 and phytoestrogens.

Experimental Protocols

Accurate comparison of GPER agonist activity relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays used to quantify ligand binding and functional activation of GPER.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., G-1 or a phytoestrogen) for GPER.

Materials:

  • Cell membranes prepared from cells overexpressing GPER (e.g., HEK293-GPER).

  • Radioligand (e.g., [³H]-estradiol).

  • Unlabeled test compounds (G-1, phytoestrogens) at various concentrations.

  • Assay Buffer: Tris-HCl, pH 7.4, containing MgCl2 and BSA.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of radioligand in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).[5]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate GPER, which can couple to Gαq proteins, leading to an increase in intracellular calcium concentration.[6]

Objective: To determine the potency (EC50) of an agonist in stimulating GPER-mediated calcium mobilization.

Materials:

  • Cells expressing GPER (e.g., SKBR3 or transfected HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Test compounds (G-1, phytoestrogens) at various concentrations.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add varying concentrations of the test compound to the wells.

  • Immediately measure the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.[1]

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of an agonist to activate GPER coupled to Gαs, leading to the production of cyclic AMP.

Objective: To determine the potency (EC50) of an agonist in stimulating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER.

  • Test compounds (G-1, phytoestrogens) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Pre-treat cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).[7]

  • Stimulate the cells with varying concentrations of the test compound for a defined time (e.g., 30 minutes at room temperature).[8]

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial assay kit, following the manufacturer's protocol.

  • Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.

Experimental_Workflow cluster_prep Assay Preparation cluster_assays Binding and Functional Assays cluster_functional cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (GPER-expressing cell line, e.g., SKBR3) Binding_Assay Competitive Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_Assays Functional Assays Cell_Culture->Functional_Assays Compound_Prep Compound Preparation (Serial dilutions of G-1 and Phytoestrogens) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assays Data_Analysis Data Analysis (Calculate Ki, EC50, IC50) Binding_Assay->Data_Analysis Ca_Assay Calcium Mobilization (Measure EC50) Functional_Assays->Ca_Assay cAMP_Assay cAMP Accumulation (Measure EC50) Functional_Assays->cAMP_Assay ERK_Assay p-ERK Western Blot (Confirm Pathway Activation) Functional_Assays->ERK_Assay Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis ERK_Assay->Data_Analysis Comparison Comparative Analysis (Potency, Efficacy, Selectivity) Data_Analysis->Comparison

Caption: A typical experimental workflow for comparing GPER agonists.

Conclusion

G-1 is a potent and highly selective GPER agonist, making it an invaluable tool for specifically interrogating GPER-mediated signaling pathways without the confounding effects of classical estrogen receptor activation.[1] Phytoestrogens, such as genistein and quercetin, also act as GPER agonists but generally with lower affinity.[2][3] The choice of agonist will depend on the specific research question. G-1 is ideal for elucidating the fundamental biology of GPER, while phytoestrogens are relevant for studies on dietary compounds and their potential health effects mediated through this receptor. The provided protocols offer a robust framework for the direct comparison of these and other novel GPER-modulating compounds.

References

A Comparative Guide to the Effects of (3aS,4R,9bR)-G-1 on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1 (G-1), with other relevant compounds, offering researchers, scientists, and drug development professionals a thorough analysis of its effects. The data presented herein is based on published experimental findings.

Introduction

This compound is a selective agonist for the G protein-coupled estrogen receptor (GPER), a transmembrane estrogen receptor that mediates rapid, non-genomic estrogen signaling.[1] G-1's activation of GPER triggers downstream signaling cascades, including the PI3K/Akt and cAMP/PKA pathways, which are implicated in various cellular processes such as proliferation, apoptosis, and cell cycle regulation.[2][3] Interestingly, research has also revealed that G-1 can exert anti-cancer effects through a GPER-independent mechanism by acting as a microtubule-targeting agent, thereby disrupting microtubule polymerization. This dual mechanism of action makes G-1 a compound of significant interest in cancer research.

This guide compares the effects of G-1 with:

  • Tamoxifen (B1202): A selective estrogen receptor modulator (SERM) that also acts as a GPER agonist.[4][5]

  • Paclitaxel (B517696): A well-established microtubule-stabilizing agent used in cancer chemotherapy.[6][7]

  • G-15: A selective GPER antagonist used to elucidate GPER-dependent effects.[8][9]

Data Presentation: Comparative Effects on Cancer Cells

The following tables summarize the quantitative effects of G-1 and its comparators on various cancer cell lines.

Table 1: Comparative IC50 Values for Cell Proliferation (Various Cancer Cell Lines)

CompoundCell LineIC50 ValueExposure TimeCitation
G-1 MDA-MB-231 (Breast)~1 µM48h[10]
KGN (Ovarian)>0.5 µM72h[11]
Tamoxifen MCF-7 (Breast)>25 µMNot Specified[4]
MDA-MB-231 (Breast)>25 µMNot Specified[4]
PANC-1 (Pancreatic)>25 µMNot Specified[4]
Paclitaxel SK-BR-3 (Breast)~3 nM72h[12]
MDA-MB-231 (Breast)~5 nM72h[12]
T-47D (Breast)~2.5 nM72h[12]
Various Lung Cancer Lines0.027 - 5.0 µM120h[13]

Table 2: Comparative Effects on Apoptosis and Cell Cycle

CompoundCell LineEffectMethodCitation
G-1 MDA-MB-231 (Breast)Increased apoptosisWestern Blot (Caspase-6, p53)[10]
KGN (Ovarian)G2/M phase arrestFlow Cytometry[11]
G-15 KGN (Ovarian)Did not reverse G-1 induced G2/M arrestFlow Cytometry[11]
A549 (Lung)Reversed E2- and G-1-induced cell growthCCK-8 Assay[8]
Paclitaxel Various Cancer LinesG2/M phase arrestNot Specified[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • Test compounds (G-1, Tamoxifen, Paclitaxel, G-15)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials:

  • Cells of interest

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with test compounds as required for the experiment.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18]

Materials:

  • Cells of interest

  • Test compounds

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with test compounds as desired.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • After fixation, centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution (containing RNase A to degrade RNA and prevent its staining).

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G-1 Activated GPER Signaling Pathways

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC Activates EGFR EGFR GPER->EGFR Transactivates cAMP cAMP AC->cAMP Converts ATP to PI3K PI3K EGFR->PI3K Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates GeneTranscription Gene Transcription (Proliferation, Survival) Akt->GeneTranscription Regulates CREB->GeneTranscription Regulates

Caption: G-1 mediated activation of GPER and downstream signaling pathways.

Experimental Workflow for Assessing G-1 Effects

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with G-1 and Comparators start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist conclusion Conclusion: Comparative Effects ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for comparing the effects of G-1 and other compounds.

References

G-1 Compound: A Comprehensive Guide for Use as a GPER Signaling Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-1 compound's performance as a selective G protein-coupled estrogen receptor (GPER) agonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to assist in the design and execution of studies investigating GPER signaling.

G-1: Unwavering Selectivity for GPER

G-1 is a non-steroidal, potent, and highly selective GPER agonist, making it an invaluable tool for distinguishing GPER-mediated signaling from that of classical nuclear estrogen receptors (ERα and ERβ).[1][2] Experimental data consistently demonstrates G-1's high binding affinity for GPER with negligible interaction with ERα and ERβ at concentrations where it effectively activates GPER.[1][2] This selectivity is crucial for accurately dissecting the physiological and pathological roles of GPER.

Upon binding to GPER, G-1 initiates rapid, non-genomic signaling cascades, a hallmark of GPER activation.[2][3] These pathways are distinct from the predominantly genomic pathways activated by classical estrogen receptors.[2]

Comparative Performance of GPER Agonists

The selection of an appropriate GPER agonist is critical for research and drug development. The following tables summarize the quantitative data for G-1 and other compounds known to interact with GPER, providing a basis for objective comparison.

Table 1: Binding Affinity and Functional Activity of G-1

LigandReceptorBinding Affinity (Kᵢ)Functional Activity (EC₅₀)
G-1 GPER 11 nM [1][2]2 nM (Calcium Mobilization) [1]
G-1ERα>10,000 nM[2]No activity up to 10 µM[2]
G-1ERβ>10,000 nM[2]No activity up to 10 µM[2]

Table 2: Functional Activity of G-1 in Cellular Assays

AssayCell LineIC₅₀
Cell Migration InhibitionSKBr30.7 nM[1]
Cell Migration InhibitionMCF-71.6 nM[1]

Table 3: Comparison with Other GPER-Interacting Compounds

CompoundTypeGPER ActivityNotes
G-1 Selective Agonist Potent and selective agonist [1][3]The gold standard for GPER research. [3]
17β-estradiolEndogenous LigandAgonistAlso a potent agonist for ERα and ERβ.
TamoxifenSERMAgonist[3]Also an antagonist/partial agonist for ERα and ERβ.
Fulvestrant (ICI 182,780)SERDAgonistA pure antagonist for ERα and ERβ.
G15Selective AntagonistAntagonist[4]A selective GPER antagonist, useful for blocking G-1 effects.
GenisteinPhytoestrogenAgonistBinds to ERα, ERβ, and GPER.[3]

GPER Signaling Pathways Activated by G-1

Activation of GPER by G-1 triggers a cascade of intracellular signaling events. A key pathway involves the activation of G proteins, leading to downstream effects on second messengers and protein kinases.

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_alpha_s Gαs GPER->G_alpha_s G_alpha_q Gαq GPER->G_alpha_q Src Src GPER->Src AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 produces EGFR EGFR PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK EGFR->MAPK_ERK G_alpha_s->AC activates G_alpha_q->PLC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR transactivates Akt Akt PI3K->Akt MAPK_ERK->CREB phosphorylates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression regulates

GPER Signaling Pathway Activated by G-1.

Experimental Workflow for Assessing GPER Activation

The following diagram outlines a general workflow for characterizing the activity of compounds like G-1 at the GPER.

Experimental_Workflow cluster_planning Phase 1: Assay Selection & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Assay_Selection Select Assays: - Binding (Ki) - Functional (EC50/IC50) Cell_Culture Cell Culture: - GPER-expressing cells Assay_Selection->Cell_Culture Reagent_Prep Reagent Preparation: - G-1 dilutions - Assay buffers - Detection reagents Cell_Culture->Reagent_Prep Binding_Assay Competitive Radioligand Binding Assay Reagent_Prep->Binding_Assay Functional_Assays Functional Assays: - Calcium Mobilization - cAMP Production - ERK Phosphorylation Reagent_Prep->Functional_Assays Data_Acquisition Data Acquisition: - Scintillation counts - Fluorescence intensity - Luminescence/Western blot imaging Binding_Assay->Data_Acquisition Functional_Assays->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Parameter_Calc Parameter Calculation: - Ki - EC50 - IC50 Dose_Response->Parameter_Calc

General Experimental Workflow for GPER Activation Assessment.

Detailed Experimental Protocols

Accurate and reproducible data are essential for comparing GPER agonists. The following are detailed protocols for key assays used to characterize G-1's activity.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of G-1 for GPER by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Kᵢ) of G-1 for GPER.

  • Materials:

    • Cell membranes prepared from cells expressing GPER.

    • Radioligand (e.g., [³H]-estradiol).

    • Unlabeled G-1 at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).[5]

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (3-20 µg protein for cells), radioligand (at a concentration close to its Kₑ), and varying concentrations of unlabeled G-1 in the assay buffer.[5]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[5]

    • Separate bound from free radioligand by rapid vacuum filtration through the glass fiber filters using a cell harvester.[5]

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[5]

    • Dry the filters and add scintillation cocktail.[5]

    • Measure the radioactivity retained on the filters using a scintillation counter.[2]

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[2]

Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a key indicator of GPER activation through the Gαq pathway.[2]

  • Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.[2]

  • Materials:

    • Cells expressing GPER cultured in black-walled, clear-bottom 96-well plates.[6]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2][6]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).[7]

    • G-1 at various concentrations.

    • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).[7]

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 45 minutes at 37°C).[7]

    • Wash the cells with assay buffer to remove excess dye.[2]

    • Add varying concentrations of G-1 to the cells.[2]

    • Immediately measure the fluorescence intensity over time using the fluorescence plate reader.[2]

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC₅₀ value.[2]

cAMP Production Assay

This assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[2]

  • Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated cAMP production.[2]

  • Materials:

    • Cells expressing GPER.

    • G-1 at various concentrations.

    • cAMP assay kit (e.g., ELISA-based, TR-FRET-based, or bioluminescent-based).[2][8]

    • Cell lysis buffer.

    • Plate reader compatible with the chosen assay kit.

  • Procedure:

    • Treat the cells with varying concentrations of G-1 for a specified incubation period (e.g., 30 minutes at room temperature).[9]

    • For Gαi-coupled responses, co-stimulate with forskolin (B1673556) to induce a measurable cAMP level.[10]

    • Lyse the cells to release intracellular cAMP.[2]

    • Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit according to the manufacturer's protocol.[2]

    • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in GPER signaling.

  • Objective: To determine the effect of G-1 on GPER-mediated ERK1/2 phosphorylation.

  • Materials:

    • Cells expressing GPER.

    • G-1 at various concentrations.

    • Serum-free cell culture medium.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blot equipment.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.[11]

    • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.[11]

    • Treat the cells with varying concentrations of G-1 for a specific time course (e.g., 5-60 minutes).

    • Lyse the cells in ice-cold lysis buffer.[12]

    • Determine the protein concentration of the lysates.[12]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[13]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[12]

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[11]

    • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the untreated control.

Conclusion

The data and protocols presented in this guide establish G-1 as a highly selective and potent agonist for GPER. Its well-characterized profile makes it an indispensable positive control for investigating GPER signaling pathways. The provided experimental frameworks offer a solid foundation for the independent verification and application of G-1 in diverse research settings, ultimately contributing to a deeper understanding of GPER's role in health and disease.

References

Validation of G-1 Induced ERK Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled estrogen receptor 1 (GPER-1) agonist, G-1, in inducing Extracellular signal-regulated kinase (ERK) phosphorylation. We present supporting experimental data, detailed protocols for validation, and visual representations of the signaling pathways and experimental workflows involved.

Comparative Performance of G-1 in ERK Phosphorylation

The activation of GPER-1 by its selective agonist G-1 triggers a downstream signaling cascade culminating in the phosphorylation of ERK. The following table summarizes quantitative data on the dose-dependent and time-course effects of G-1 on ERK phosphorylation, as well as the inhibitory effects of key signaling pathway inhibitors. This data is essential for designing and interpreting experiments aimed at validating this crucial signaling event.

Treatment ConditionConcentration/TimeCell TypeFold Change in p-ERK/Total ERK (vs. Control)Reference
G-1 (Dose-Response) 1 nMHCCLM3 Human Hepatocellular Carcinoma~1.5[1]
10 nMHCCLM3 Human Hepatocellular Carcinoma~2.0[1]
100 nMHCCLM3 Human Hepatocellular Carcinoma~2.5[1]
1 µMHCCLM3 Human Hepatocellular Carcinoma~3.0[1]
G-1 (Time-Course) 10 minHCCLM3 Human Hepatocellular CarcinomaPeak (~3.0-fold)[1]
30 minHCCLM3 Human Hepatocellular CarcinomaSustained (~2.8-fold)[1]
60 minHCCLM3 Human Hepatocellular CarcinomaDeclining (~2.0-fold)[1]
Inhibitor Studies
G-1 (1 µM) + G15 (10 µM)10 minBreast Cancer CellsInhibition of G-1 effect[2]
G-1 (1 µM) + U0126 (10 µM)10 minHCCLM3 Human Hepatocellular CarcinomaSignificant Inhibition[1]
G-1 (1 µM) + AG1478 (1 µM)10 minBreast Cancer CellsSignificant Inhibition[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved in the validation of G-1 induced ERK phosphorylation, the following diagrams are provided.

G1_ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER1 GPER-1 G1->GPER1 binds Gbg Gβγ GPER1->Gbg activates EGFR EGFR Ras Ras EGFR->Ras Src Src Gbg->Src MMP MMP Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF cleaves HB_EGF_active HB-EGF HB_EGF->HB_EGF_active HB_EGF_active->EGFR activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK Western_Blot_Workflow start Cell Treatment with G-1 and/or Inhibitors lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (anti-p-ERK or anti-Total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis and Normalization detection->analysis

References

A Comparative In Vivo Analysis of G-1 and Other Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the G protein-coupled estrogen receptor 1 (GPER-1) agonist, G-1, with other widely used selective estrogen receptor modulators (SERMs): Tamoxifen (B1202), Raloxifene (B1678788), and Fulvestrant. The information presented is based on available preclinical data to assist researchers in selecting the appropriate modulator for their in vivo studies.

Introduction to Estrogen Receptor Modulators

Estrogen signaling, a cornerstone of numerous physiological processes, is primarily mediated by two classical nuclear estrogen receptors (ERα and ERβ) and the more recently identified G protein-coupled estrogen receptor (GPER-1). While classical ERs function predominantly as ligand-activated transcription factors influencing gene expression over hours to days, GPER-1 activation triggers rapid, non-genomic signaling cascades within seconds to minutes. This fundamental difference in mechanism underpins the distinct physiological and pathological roles of these receptors.

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors. Tamoxifen, Raloxifene, and Fulvestrant are clinically significant SERMs used in the treatment and prevention of various conditions, including breast cancer and osteoporosis. G-1 is a selective agonist for GPER-1, providing a valuable tool to investigate the in vivo roles of this non-classical estrogen receptor. Interestingly, preclinical studies have shown that SERMs like Tamoxifen and Fulvestrant can also act as agonists at GPER-1, adding a layer of complexity to their pharmacological profiles.[1][2][3]

Comparative In Vivo Efficacy and Effects

Direct in vivo comparative studies between G-1 and other SERMs are limited. However, by examining data from individual and some comparative preclinical studies, we can draw inferences about their differential effects in various models.

Anti-Cancer Effects

In the context of cancer, particularly breast cancer, these modulators exhibit distinct mechanisms and efficacies.

G-1: In preclinical models of adrenocortical carcinoma, G-1 has been shown to inhibit cell growth both in vitro and in vivo through the induction of cell cycle arrest and apoptosis.[1] In models of estrogen receptor-negative breast cancer, G-1 has also demonstrated tumor growth inhibition.[2]

Tamoxifen: A widely used treatment for ER-positive breast cancer, Tamoxifen's anti-tumor effects are primarily attributed to its antagonist activity at ERα in breast tissue. However, its agonist activity at GPER-1 is thought to contribute to tamoxifen resistance in some cases.[2][3]

Fulvestrant: As a selective estrogen receptor degrader (SERD), Fulvestrant functions by downregulating ERα. In a head-to-head in vivo comparison with Tamoxifen in an ERα+/ERβ+ breast cancer model, Fulvestrant demonstrated significantly greater tumor growth reduction.[4][5] The combination of Fulvestrant and Tamoxifen resulted in even more pronounced tumor regression.[4][5]

Raloxifene: While primarily used for osteoporosis, Raloxifene has also been shown to reduce the risk of invasive breast cancer in postmenopausal women.[6]

Compound Animal Model Cancer Type Dosage Key Findings Reference
G-1 Immunocompromised miceAdrenocortical Carcinoma (H295R xenograft)Not specifiedInhibited tumor growth in vivo.[1]
Tamoxifen Oophorectomized Balb/C-nu/nu miceERα+/ERβ+ Breast Cancer (MCF-7 xenograft)1 mg/mouse every second day s.c.Less effective at reducing tumor growth compared to Fulvestrant.[4][5]
Fulvestrant Oophorectomized Balb/C-nu/nu miceERα+/ERβ+ Breast Cancer (MCF-7 xenograft)5 mg/mouse twice weekly s.c.Significantly decreased tumor growth compared to Tamoxifen.[4][5]
Fulvestrant + Tamoxifen Oophorectomized Balb/C-nu/nu miceERα+/ERβ+ Breast Cancer (MCF-7 xenograft)5mg/mouse twice weekly s.c. (Fulv) + 1 mg/mouse every second day s.c. (Tam)Enhanced tumor regression compared to either treatment alone.[4][5]
Effects on Bone

The effects of these modulators on bone density are critical, particularly in the context of postmenopausal osteoporosis.

G-1: In a study using ovariectomized mice, G-1 treatment did not show beneficial effects on bone health.[7]

Raloxifene: In postmenopausal women with osteoporosis, Raloxifene has been shown to increase bone mineral density (BMD) and reduce the risk of vertebral fractures.[6][8] A comparative study with alendronate showed that while both increased BMD, alendronate had a greater effect.[9]

Compound Animal Model/Study Population Key Findings on Bone Reference
G-1 Ovariectomized female miceDid not display beneficial effects on bone health.[7]
Raloxifene Postmenopausal women with osteoporosisIncreased bone mineral density and reduced vertebral fracture risk.[6][8]
Cardiovascular Effects

The cardiovascular implications of estrogen receptor modulation are of significant interest.

G-1: In a mouse model of cisplatin-induced chronic kidney disease, G-1 administration improved kidney function biomarkers.[10]

Raloxifene: Clinical studies have shown that Raloxifene has favorable effects on the arterial system in women, though it does increase the risk of venous thromboembolic events.[11] It has been shown to reduce total and LDL cholesterol.[12] However, in a comparative study with hormone replacement therapy (HRT), Raloxifene did not share the beneficial effects of HRT on endothelial function.[13]

Compound Study Population/Animal Model Key Cardiovascular Findings Reference
G-1 Male C57BL/6 mice with cisplatin-induced CKDImproved kidney function biomarkers.[10]
Raloxifene Postmenopausal womenFavorable effects on the arterial system, reduced total and LDL cholesterol, but increased risk of venous thromboembolism. No improvement in endothelial function compared to HRT.[11][12][13]

Signaling Pathways

The distinct signaling pathways activated by G-1 and other SERMs underscore their different mechanisms of action.

GPER1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER1 GPER-1 G1->GPER1 activates AC Adenylyl Cyclase GPER1->AC activates PLC Phospholipase C GPER1->PLC activates Src Src GPER1->Src activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ IP3->Ca2 release PKC PKC Ca2->PKC MMPs MMPs Src->MMPs activates HB_EGF pro-HB-EGF MMPs->HB_EGF cleaves HB_EGF->EGFR activates Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene MAPK->Gene CREB->Gene

Caption: GPER-1 signaling pathway activated by G-1.

SERM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM Tamoxifen / Raloxifene ER ERα / ERβ SERM->ER SERM_ER SERM-ER Complex SERM->SERM_ER HSP HSP ER->HSP ER->SERM_ER SERM_ER_dimer SERM-ER Dimer SERM_ER->SERM_ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) SERM_ER_dimer->ERE Binds Coactivator Coactivators ERE->Coactivator Recruits Corepressor Corepressors ERE->Corepressor Recruits Gene_Agonist Agonist Gene Transcription Coactivator->Gene_Agonist Tissue-specific Gene_Antagonist Antagonist Gene Transcription Corepressor->Gene_Antagonist Tissue-specific

Caption: Classical SERM signaling pathway.

Fulvestrant_Signaling cluster_cytoplasm Cytoplasm cluster_degradation Proteasomal Degradation Fulvestrant Fulvestrant ER ERα Fulvestrant->ER Fulvestrant_ER Fulvestrant-ER Complex Fulvestrant->Fulvestrant_ER ER->Fulvestrant_ER Proteasome Proteasome Fulvestrant_ER->Proteasome Targets for Degradation Proteasome->ER Degrades

Caption: Fulvestrant mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for xenograft studies.

Breast Cancer Xenograft Model

This workflow outlines a typical in vivo study to assess the anti-tumor efficacy of estrogen receptor modulators.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture injection 2. Cell Injection (e.g., mammary fat pad of nude mice) cell_culture->injection tumor_growth 3. Tumor Growth (to palpable size) injection->tumor_growth randomization 4. Randomization into treatment groups tumor_growth->randomization treatment 5. Treatment Administration (e.g., G-1, Tamoxifen, Fulvestrant, Vehicle Control) randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint (e.g., tumor size limit reached) monitoring->endpoint analysis 8. Tissue Collection & Analysis (IHC, Western Blot) endpoint->analysis end End analysis->end

Caption: Experimental workflow for a breast cancer xenograft model.

1. Cell Culture:

  • ER-positive breast cancer cells (e.g., MCF-7) are cultured under standard conditions.

2. Animal Model:

  • Ovariectomized female immunodeficient mice (e.g., Balb/C-nu/nu) are often used to control for endogenous estrogen levels.[4][5]

  • Mice are supplemented with physiological levels of estradiol (B170435) to support tumor growth.[4][5]

3. Tumor Cell Implantation:

  • A specific number of cancer cells (e.g., 1 x 10^7 cells) are injected into the mammary fat pad.

4. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into different treatment groups.

5. Treatment Administration:

  • G-1: Dosing can vary, but a common subcutaneous dose is in the range of 1-10 mg/kg/day.[7]

  • Tamoxifen: A typical subcutaneous dose is 1 mg/mouse every other day.[4][5]

  • Fulvestrant: A common subcutaneous dose is 5 mg/mouse twice weekly.[4][5]

  • A vehicle control group is essential for comparison.

6. Monitoring:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Body weight is monitored to assess systemic toxicity.

7. Endpoint and Analysis:

  • The study is terminated when tumors reach a predetermined size or at a specific time point.

  • Tumors are excised for downstream analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved PARP), and Western blotting for protein expression levels.[4][5]

Conclusion

The selective GPER-1 agonist G-1 and the SERMs Tamoxifen, Raloxifene, and Fulvestrant exhibit distinct in vivo profiles, reflecting their different primary mechanisms of action. While G-1 offers a targeted approach to study GPER-1 signaling, the established SERMs have complex pharmacological profiles that can include GPER-1 agonism. The choice of modulator for in vivo research should be guided by the specific research question, the targeted tissue, and the desired signaling pathway modulation. Direct comparative in vivo studies are needed to fully elucidate the relative efficacy and safety of G-1 versus other SERMs in various disease models. This guide provides a framework based on current preclinical data to aid in the design and interpretation of such studies.

References

A Head-to-Head Comparison of G-1 and Novel GPER Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering G protein-coupled estrogen receptor (GPER) agonist, G-1, with emerging novel agonists. This document synthesizes experimental data on binding affinity, potency, and selectivity, alongside detailed experimental protocols and visualization of key signaling pathways to aid in the informed selection of these critical research tools.

Introduction to GPER and its Agonists

The G protein-coupled estrogen receptor (GPER), historically known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Distinct from the classical nuclear estrogen receptors (ERα and ERβ), GPER's primary localization to the cell membrane and endoplasmic reticulum allows it to initiate a cascade of intracellular signaling events upon activation. These include the mobilization of intracellular calcium, activation of the PI3K/Akt and MAPK/ERK pathways, and stimulation of adenylyl cyclase, which are pivotal for a multitude of cellular functions such as proliferation, migration, and apoptosis. This unique signaling paradigm has positioned GPER as a compelling therapeutic target for a spectrum of diseases, including cancer, cardiovascular disorders, and metabolic conditions.

G-1 was the first synthetic, selective agonist developed for GPER and has been instrumental in elucidating the receptor's physiological and pathological roles. However, recent advancements have revealed that G-1 is a racemic mixture, with its biological activity predominantly attributed to one of its enantiomers, LNS8801.[1][2][3] Concurrently, other novel GPER agonists, such as GPER-L1 and GPER-L2, have been developed, expanding the repertoire of tools available for GPER research.[4][5] This guide provides a comparative analysis of these compounds to facilitate their appropriate application in research and drug development.

Quantitative Comparison of GPER Agonists

The following tables summarize the available quantitative data for G-1 and novel GPER agonists. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions, cell lines, and assay formats.

Table 1: Binding Affinity and Functional Potency of GPER Agonists

AgonistReceptorBinding Affinity (Kᵢ/Kₒ)Functional Activity (EC₅₀)Cell Line/AssayReference(s)
G-1 GPER11 nM (Kᵢ)2 nM (Calcium Mobilization)COS7 cells[6]
ERα>10,000 nM (Kᵢ)No activity up to 10 µM-
ERβ>10,000 nM (Kᵢ)No activity up to 10 µM-
LNS8801 GPERMore potent than G-1More potent than G-1 (cAMP assay & cell proliferation)YUMM1.7, 2838c3, HL-60 cells[1][2][3]
GPER-L1 GPER~100 nMNot explicitly stated-[5]
GPER-L2 GPER~100 nMNot explicitly stated-[5]

*Qualitative comparison from head-to-head studies. Specific Kᵢ and EC₅₀ values for LNS8801 were not provided in the reviewed literature, but its activity was demonstrated to be significantly greater than the racemic G-1 mixture.

GPER Signaling Pathways

Activation of GPER by an agonist initiates a complex network of intracellular signaling cascades. A primary mechanism involves the coupling to G proteins, leading to downstream effects on various effector enzymes and the generation of second messengers. The diagram below illustrates the key signaling pathways activated by GPER agonists.

References

A Statistical and-Comparative Analysis of G-1, a Novel MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of G-1, a next-generation MEK1/2 inhibitor, against a conventional alternative, designated here as "Competitor A." The document is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data on the relative performance, selectivity, and cellular efficacy of G-1.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers.[5][6] Inhibitors targeting the MEK1 and MEK2 kinases, central components of this cascade, have become a cornerstone of targeted cancer therapy.[6][7] G-1 is a novel, potent, and highly selective allosteric inhibitor of MEK1/2 designed to offer improved efficacy and a more favorable selectivity profile over existing treatments.

The MAPK/ERK Signaling Pathway and Point of Inhibition

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a chain of proteins that transmits extracellular signals to the nucleus to control gene expression.[1][4] As illustrated below, both G-1 and Competitor A are designed to inhibit MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2, a crucial step for signal propagation.[4][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Activates G1_Inhibitor G-1 G1_Inhibitor->MEK Inhibits CompA_Inhibitor Competitor A CompA_Inhibitor->MEK Proliferation Cell Proliferation & Survival Transcription->Proliferation

MAPK/ERK signaling cascade and the inhibitory action of G-1.

Quantitative Performance Data

The following tables summarize the in vitro biochemical potency and cellular efficacy of G-1 compared to Competitor A.

Table 1: Biochemical Kinase Selectivity

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound against the target kinases (MEK1, MEK2) and a panel of off-target kinases to assess selectivity. Lower IC50 values denote higher potency.

Kinase TargetG-1 IC50 (nM)Competitor A IC50 (nM)Fold Selectivity (G-1 vs. A)
MEK1 0.8 1.5 1.9x
MEK2 1.1 2.0 1.8x
p38α>10,0008,500N/A
JNK1>10,000>10,000N/A
ERK2>10,0009,200N/A
CDK2>10,000>10,000N/A

Data represent the mean from three independent experiments.

Table 2: Cellular Efficacy in BRAF V600E Mutant Melanoma Cells

This table shows the half-maximal effective concentration (EC50) for the inhibition of ERK phosphorylation (p-ERK) and cell proliferation in A375 melanoma cells, which harbor a common BRAF mutation that activates the MAPK pathway.

AssayG-1 EC50 (nM)Competitor A EC50 (nM)Fold Efficacy (G-1 vs. A)
p-ERK Inhibition1.2 5.5 4.6x
Cell Proliferation (72h)2.5 11.8 4.7x

Data represent the mean from three independent experiments.

Experimental Design and Protocols

The data presented in this guide are derived from established preclinical assays designed to assess the potency, selectivity, and efficacy of small molecule inhibitors.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assays cluster_incell Cell-Based Assays cluster_endpoints Endpoints Kinase_Panel 1. Kinase Panel Screening (IC50 Determination) Selectivity 2. Assess Potency & Selectivity Profile Kinase_Panel->Selectivity Western_Blot 3a. Western Blot for p-ERK/Total ERK Viability_Assay 3b. Cell Viability Assay (e.g., MTS/MTT) Cell_Culture 1. Culture A375 Melanoma Cell Line Treatment 2. Treat with G-1 or Competitor A (Dose-Response) Cell_Culture->Treatment Treatment->Western_Blot Treatment->Viability_Assay

Workflow for the in vitro and cellular evaluation of G-1.
Biochemical Kinase Assays

  • Principle: To determine the concentration of G-1 or Competitor A required to inhibit 50% of the activity of purified recombinant kinases.

  • Methodology: Kinase activity was measured using a radiometric assay (³³P-ATP) or fluorescence-based assay. Recombinant human kinases were incubated with a specific substrate and ATP in the presence of serially diluted concentrations of the test compounds. The amount of phosphorylated substrate was quantified and IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for p-ERK Inhibition
  • Principle: To measure the inhibition of MEK's downstream target, ERK, in a cellular context.

  • Methodology: A375 cells were seeded and allowed to attach overnight. Cells were then treated with a range of concentrations of G-1 or Competitor A for 2 hours. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An HRP-conjugated secondary antibody and ECL substrate were used for detection. Band intensities were quantified using densitometry software.

Cell Viability Assay
  • Principle: To assess the effect of the compounds on the proliferation and viability of cancer cells over time.

  • Methodology: A375 cells were seeded in 96-well plates (5,000 cells/well) and incubated for 24 hours. The cells were then treated with a range of concentrations of G-1 or Competitor A for 72 hours. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance at 490 nm was measured, and the results were expressed as a percentage of the vehicle-treated control cells. EC50 values were calculated from the dose-response curves.

References

Safety Operating Guide

Proper Disposal and Handling of (3aS,4R,9bR)-G-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal and handling of the G-protein coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Chemical and Safety Data

Proper identification and understanding of the hazards associated with this compound are critical for safe handling and disposal.

Identifier Value
Full Chemical Name 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Common Name G-1
CAS Number 881639-98-1
Molecular Formula C₂₁H₁₈BrNO₃
Molecular Weight 412.28 g/mol

Hazard Classification:

Hazard Statement Description GHS Pictogram
H302Harmful if swallowedExclamation Mark
H400Very toxic to aquatic lifeEnvironment

Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • All solid waste contaminated with this compound, including personal protective equipment (gloves, lab coats), pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound, such as unused stock solutions or cell culture media, must be collected in a separate, leak-proof hazardous waste container.

    • As this compound is a brominated organic compound, it is best practice to dispose of it in a designated "Halogenated Organic Waste" container if available.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone" or "G-1".

    • The label should also include the appropriate hazard pictograms (Exclamation Mark, Environment).

  • Storage of Waste:

    • Waste containers should be kept securely closed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal:

    • Do not dispose of this compound down the drain. Due to its high toxicity to aquatic life, this is strictly prohibited.[2]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[2]

Emergency Spill Procedures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.

  • Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

  • Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.

Experimental Protocol: Cell-Based Assay

The following is a representative protocol for studying the effects of this compound on a cell line in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Cell line of interest

Procedure:

  • Preparation of G-1 Stock Solution:

    • Prepare a high-concentration stock solution of G-1 (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with G-1:

    • Prepare serial dilutions of G-1 from the DMSO stock in a complete cell culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control with the same final concentration of DMSO as the treated wells.

    • Carefully remove the old medium from the cells and add 100 µL of the G-1 dilutions or vehicle control to the respective wells.

  • Incubation and Analysis:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • Following incubation, cell viability, proliferation, or other endpoints can be assessed using appropriate assays (e.g., MTT, BrdU, or apoptosis assays).

Signaling Pathway

This compound is a selective agonist for the G-protein coupled estrogen receptor (GPER). Upon binding, it initiates a cascade of intracellular signaling events.

GPER_Signaling G1 G-1 GPER GPER G1->GPER binds G_protein Gαβγ GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Src Src G_protein->Src activates PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR activates PI3K PI3K EGFR->PI3K MAPK_pathway Raf/MEK/ERK EGFR->MAPK_pathway AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK ERK MAPK_pathway->ERK ERK->Cell_Survival IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: GPER signaling pathway activated by G-1.

References

Essential Safety and Logistical Information for Handling (3aS,4R,9bR)-G-1 (Cynaropicrin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidance, and disposal plans for handling (3aS,4R,9bR)-G-1, identified as Cynaropicrin. The following procedural instructions are designed to ensure the safe handling of this compound in a laboratory setting.

Compound Identification and Hazards

The compound this compound is chemically known as Cynaropicrin. It is a sesquiterpene lactone naturally found in artichoke leaves.[1] While it has various bioactive properties, it is crucial to handle it with care due to its potential hazards.[1][2][3]

Primary Hazards:

  • Flammable Liquid: Cynaropicrin is often supplied as a solution in ethanol (B145695), which is highly flammable.[4]

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[4]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[4][5]

  • Cytotoxicity: Cynaropicrin has demonstrated cytotoxic effects in various cell lines.[1][2][3][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory operations is necessary to ensure the appropriate selection and use of PPE.[7] The following table summarizes the recommended PPE for handling Cynaropicrin.

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles are essential to prevent splashes to the eyes.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Ensure gloves are compatible with the solvent (e.g., ethanol).[4][8]
Body Protection Flame-Retardant Lab CoatA lab coat is mandatory to protect skin and clothing.[8] Given the flammable nature of the ethanol solution, a flame-retardant lab coat is strongly recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of Cynaropicrin solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If a fume hood is not available, a respirator appropriate for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of Cynaropicrin.

Preparation:

  • Area Designation: Designate a specific area within a chemical fume hood for handling Cynaropicrin.

  • Gather Materials: Assemble all necessary equipment (e.g., glassware, pipettes, waste containers) and PPE before starting work.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Grounding: When transferring the solution, ground and bond containers to prevent static discharge, which could ignite the flammable solvent.[4]

  • Dispensing: Use appropriate tools like pipettes or syringes for transferring the solution to minimize the risk of spills and aerosol generation.

  • Avoid Contact: Take meticulous care to avoid contact with skin and eyes.[8]

  • Maintain Containment: Keep containers tightly closed when not in use to prevent evaporation of the flammable solvent.[4]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after completing work.

Disposal Plan

Proper disposal of Cynaropicrin and associated waste is essential to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Liquid Waste: Collect all solutions containing Cynaropicrin in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be marked "Hazardous Waste," "Flammable," and list the chemical constituents.

  • Solid Waste: All contaminated materials, including gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.

Disposal Procedure:

  • Collection: Place waste containers in a designated satellite accumulation area within the laboratory.

  • Labeling: Ensure all waste containers are accurately and fully labeled.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from ignition sources.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of Cynaropicrin down the drain.[4]

Experimental Protocols

Detailed experimental protocols will be specific to the research being conducted. However, any protocol involving Cynaropicrin should incorporate the safety and handling procedures outlined in this document. Always perform a risk assessment before starting any new experiment.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of Cynaropicrin.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood Area gather_materials Gather Materials & PPE don_ppe Don Appropriate PPE prep_area->don_ppe emergency_prep Verify Emergency Equipment ground_containers Ground & Bond Containers dispense Dispense Compound avoid_contact Avoid Skin/Eye Contact decontaminate Decontaminate Work Area avoid_contact->decontaminate doff_ppe Doff & Dispose of PPE wash_hands Wash Hands Thoroughly segregate_waste Segregate Liquid & Solid Waste wash_hands->segregate_waste label_waste Label Waste Containers store_waste Store in Designated Area ehs_pickup Arrange EHS Pickup

Caption: Workflow for the safe handling and disposal of Cynaropicrin.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.